1-Bromo-2-methylpropane-d7
Description
Properties
IUPAC Name |
2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFKOKELQSXIQ-UAVYNJCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CBr)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266816 | |
| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344299-41-8 | |
| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344299-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-methylpropane-d7: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2-methylpropane-d7, a deuterated isotopologue of isobutyl bromide. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide covers the compound's spectroscopic signature, a validated synthesis protocol, its applications in mechanistic studies and as an internal standard, and essential safety information.
Molecular Structure and Physicochemical Properties
This compound is a saturated alkyl halide where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a higher molecular weight compared to its non-deuterated counterpart, a critical feature for its use in mass spectrometry.
Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 1-Bromo-2-methylpropane | Reference(s) |
| CAS Number | 344299-41-8 | 78-77-3 | [1] |
| Molecular Formula | C₄H₂D₇Br | C₄H₉Br | [1] |
| Molecular Weight | 144.06 g/mol | 137.02 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (predicted) | Colorless to light yellow liquid | |
| Boiling Point | ~90-92 °C (predicted) | 90-92 °C | |
| Density | ~1.31 g/mL at 20 °C (predicted) | 1.26 g/mL at 20 °C | |
| Refractive Index | ~1.435 at 20 °C (predicted) | n20/D 1.435 | |
| Solubility | Slightly soluble in water; miscible with alcohol and ether (predicted) | Slightly soluble in water; miscible with alcohol and ether | [2] |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable | [3] |
Note: Some physical properties for the deuterated compound are predicted based on the properties of the non-deuterated analog, as extensive experimental data for the deuterated species is not widely published. The boiling point and refractive index are not expected to change significantly with deuteration, while the density will be slightly higher.
Synthesis of this compound
The synthesis of this compound is most effectively achieved by the bromination of its corresponding deuterated alcohol, Isobutanol-d7. A common and reliable method involves the use of phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis from Isobutanol-d7
This protocol is adapted from established methods for the synthesis of alkyl bromides from alcohols.
Materials:
-
Isobutanol-d7 ((CD₃)₂CDCD₂OH)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place Isobutanol-d7. Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the cooled and stirred alcohol. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
After reflux, arrange the apparatus for distillation to distill the crude this compound.
-
Wash the distillate with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter off the drying agent and purify the final product by fractional distillation.
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques. The following sections describe the expected spectral data, extrapolated from the known spectra of 1-Bromo-2-methylpropane and the predictable effects of deuteration.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak will be shifted to a higher m/z value corresponding to the increased mass due to the seven deuterium atoms. The fragmentation pattern is expected to be similar to the non-deuterated analog, with fragments containing deuterium also showing a corresponding mass shift.[4] The presence of bromine will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.[4]
Expected Fragmentation:
-
Molecular Ion (M⁺): A pair of peaks at m/z 143 and 145, corresponding to [C₄H₂D₇⁷⁹Br]⁺ and [C₄H₂D₇⁸¹Br]⁺.
-
Loss of Bromine: A prominent peak at m/z 64, corresponding to the [C₄H₂D₇]⁺ fragment. This is often the base peak in the non-deuterated analog (m/z 57).[4]
-
Other Fragments: Other fragments will also be shifted by the mass of the deuterium atoms they contain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum will be significantly simplified compared to the non-deuterated analog.[5] The deuterated positions will not show signals in the ¹H spectrum. The remaining two protons on the brominated carbon will appear as a singlet, assuming a high level of isotopic enrichment.
¹³C NMR: The ¹³C NMR spectrum will show signals for all four carbon atoms. The carbons bonded to deuterium will exhibit coupling to deuterium (C-D coupling), which may result in multiplets. The chemical shifts are not expected to change significantly from the non-deuterated analog.
²H (Deuterium) NMR: A deuterium NMR spectrum would show signals for the deuterated positions, confirming the locations of isotopic labeling.
Infrared (IR) Spectroscopy
The IR spectrum will be very similar to that of 1-Bromo-2-methylpropane, with the most significant difference being the presence of C-D stretching and bending vibrations.[1]
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~2975-2845 | C-H stretching (residual) | [1] |
| ~2200-2100 | C-D stretching | [1] |
| ~1480-1270 | C-H bending | [1] |
| ~1175-1140 | C-C-C skeletal vibrations | [1] |
| ~750-500 | C-Br stretching | [1] |
Applications in Research and Development
Internal Standard for Mass Spectrometry
One of the primary applications of this compound is as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[6][7] An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but is mass-differentiated.[8] Deuterated standards are considered the gold standard for this purpose as their chemical and physical properties are nearly identical to the analyte, ensuring that they behave similarly during sample preparation, chromatography, and ionization.[6] The mass difference of 7 amu provides a clear separation in the mass spectrum, allowing for accurate quantification of the non-deuterated analog.
Caption: Use of this compound as an internal standard in quantitative analysis.
Mechanistic Studies and the Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[9] This effect arises from the difference in the zero-point vibrational energies of C-H and C-D bonds, with the C-D bond being stronger. If a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound.
For 1-Bromo-2-methylpropane, which can undergo both SN2 and E2 reactions, deuteration at different positions can help elucidate the reaction mechanism.
-
α-Deuteration (on the carbon bearing the bromine): In SN2 reactions, a small secondary KIE (kH/kD > 1) is often observed. This is attributed to changes in hybridization at the α-carbon from sp³ in the reactant to a more sp²-like state in the transition state.[10]
-
β-Deuteration (on the adjacent carbon): In E2 reactions, where a β-hydrogen is removed in the rate-determining step, a significant primary KIE (typically kH/kD = 2-7) is expected.[9]
By synthesizing specifically deuterated isotopologues of 1-Bromo-2-methylpropane, researchers can probe the transition states of its reactions, providing valuable insights into reaction mechanisms.
Safety and Handling
This compound should be handled with the same precautions as its non-deuterated analog. It is a flammable liquid and vapor and may cause skin, eye, and respiratory irritation.[2][11]
-
Handling: Work in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable tool for researchers in organic chemistry, drug metabolism, and environmental analysis. Its primary utility lies in its application as a highly reliable internal standard for mass spectrometry-based quantification and as a probe for investigating reaction mechanisms through the kinetic isotope effect. While detailed experimental data for this specific isotopologue is not as prevalent as for its non-deuterated counterpart, its chemical behavior can be confidently predicted based on established principles of isotopic labeling. Proper synthesis, characterization, and handling are essential for its effective and safe use in a research setting.
References
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Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). International Journal of Pharmaceutical and Life Sciences.
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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ResearchGate. (2020). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
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Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2-methylpropane. Retrieved from [Link]
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ResearchGate. (n.d.). Selective synthesis of isobutanol by means of the Guerbet reaction. Retrieved from [Link]
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Advanced Organic Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). SN1 or SN2, the kinetic isotope effect. Retrieved from [Link]
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ResearchGate. (2006). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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MDPI. (n.d.). Biorefinery: The Production of Isobutanol from Biomass Feedstocks. Retrieved from [Link]
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Advent Chembio. (2022). 1-Bromo-2-Methylpropane (Isobutyl Bromide)-COA. Retrieved from [Link]
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PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]
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ResearchGate. (n.d.). Isobutanol and isopentanol production in SR7. Retrieved from [Link]
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Microbial Cell Factories. (n.d.). Microbial engineering for the production of isobutanol: current status and future directions. Retrieved from [Link]
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The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
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ResearchGate. (n.d.). Isobutanol and isopentanol production in SR7. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
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Fisher Scientific. (n.d.). 1-Bromo-2-methylpropane, 98+%. Retrieved from [Link]
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YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Bromo-2-methylpropane-d7 for Advanced Research and Pharmaceutical Development
This guide provides a comprehensive technical overview of 1-Bromo-2-methylpropane-d7 (CAS Number: 344299-41-8), a deuterated isotopologue of isobutyl bromide. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and critical applications of this stable isotope-labeled compound, offering field-proven insights and detailed methodologies.
Introduction: The Significance of Deuterium Labeling in a Versatile Building Block
1-Bromo-2-methylpropane, commonly known as isobutyl bromide, is a fundamental C4 building block in organic synthesis. Its utility is well-established in the pharmaceutical industry, notably as a precursor in the synthesis of prominent active pharmaceutical ingredients (APIs) such as the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the proteasome inhibitor Bortezomib.[1] The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the isobutyl bromide scaffold to create this compound, unlocks a host of advanced applications, primarily centered on leveraging the kinetic isotope effect and its utility as an internal standard in mass spectrometry-based quantification.
The replacement of hydrogen with deuterium can significantly alter the metabolic fate of a molecule, often leading to a reduced rate of metabolism. This "deuterium effect" can enhance a drug's pharmacokinetic profile. Furthermore, the distinct mass of deuterated compounds makes them invaluable as internal standards in quantitative analyses, allowing for precise and accurate measurements of their non-deuterated counterparts in complex biological matrices.[2]
This guide will navigate the essential technical aspects of this compound, providing the necessary details for its effective utilization in a research and development setting.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. While experimental data for the deuterated species is not widely published, the properties can be inferred to be very similar to the non-deuterated analogue, with the key difference being the molecular weight.
Table 1: Physicochemical Properties of 1-Bromo-2-methylpropane and its Deuterated Analogue
| Property | 1-Bromo-2-methylpropane | This compound | Data Source |
| CAS Number | 78-77-3 | 344299-41-8 | [3][4] |
| Molecular Formula | C₄H₉Br | C₄H₂D₇Br | [3][4] |
| Molecular Weight | 137.02 g/mol | 144.06 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | Not specified (expected to be similar) | [5] |
| Boiling Point | 90-92 °C | Not specified (expected to be similar) | [5] |
| Density | 1.26 g/cm³ at 20 °C | Not specified (expected to be slightly higher) | [6] |
| Refractive Index | 1.436 (20 °C) | Not specified (expected to be similar) | [5] |
| Storage | 2-8°C, Refrigerator | 2-8°C, Refrigerator | [4] |
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be significantly simplified compared to the non-deuterated analogue. The signals corresponding to the seven deuterated positions will be absent. The remaining two protons on the brominated carbon would appear as a singlet, assuming no coupling to deuterium.
-
²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterated positions, providing information about the isotopic distribution.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the four carbon atoms. The signals for carbons bonded to deuterium will exhibit coupling to deuterium (C-D coupling) and may show an isotopic shift compared to the non-deuterated compound.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak in the mass spectrum will be observed at m/z 143 and 145 (for ⁷⁹Br and ⁸¹Br isotopes, respectively), which is 7 mass units higher than the non-deuterated compound.
-
The fragmentation pattern is expected to be similar to the non-deuterated analogue, with the characteristic isotopic signature of bromine. Key fragments would also show a mass shift corresponding to the number of deuterium atoms they contain.
-
-
Infrared (IR) Spectroscopy:
-
The C-D stretching vibrations will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound. This provides a clear diagnostic feature for deuteration.
-
Synthesis and Manufacturing
The synthesis of this compound typically involves the bromination of a deuterated precursor, most commonly isobutanol-d9 or a partially deuterated isobutanol. While specific, detailed protocols for the synthesis of this compound are not widely published, a general and robust method can be adapted from the well-established procedures for the synthesis of alkyl halides from alcohols.
Experimental Protocol: Synthesis of this compound from Isobutanol-d9 (General Procedure)
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments. The synthesis of the non-deuterated isobutyl bromide is well-documented and serves as a strong foundation for this procedure.
Method 1: Using Phosphorus Tribromide (PBr₃)
This method is generally preferred for primary alcohols as it proceeds via an Sₙ2 mechanism with minimal rearrangement.[7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, place isobutanol-d9 (1.0 equivalent). Cool the flask in an ice-water bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction can be gently heated to 50-60 °C to drive it to completion, with progress monitored by GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield this compound.
Method 2: Using Hydrobromic Acid and Sulfuric Acid
This is a classical method for the preparation of alkyl bromides.[8]
-
Reaction Setup: In a round-bottom flask, combine concentrated sulfuric acid (0.5 equivalents) and 48% hydrobromic acid (1.25 equivalents), and cool the mixture in an ice bath.
-
Addition of Alcohol: Slowly add isobutanol-d9 (1.0 equivalent) to the cold acid mixture with stirring.
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Distillation: After reflux, arrange the apparatus for distillation and distill the crude this compound from the reaction mixture.
-
Work-up and Purification: Wash the distillate with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.
Applications in Research and Drug Development
The primary value of this compound lies in its application in studies where isotopic labeling is essential.
A. Internal Standard for Mass Spectrometry-Based Quantification
In pharmacokinetic and metabolic studies, the accurate quantification of drugs and their metabolites in biological matrices (e.g., plasma, urine) is critical. Stable isotope-labeled internal standards are the gold standard for LC-MS/MS assays.[9] this compound can serve as an internal standard for the quantification of compounds containing an isobutyl moiety that have been synthesized using its non-deuterated analogue.
Experimental Protocol: Use as an Internal Standard (Conceptual)
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable organic solvent.
-
Sample Preparation: To a known volume of the biological sample (e.g., plasma), add a precise volume of the internal standard stock solution.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard from the biological matrix.
-
LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS. Monitor the specific mass transitions for both the analyte (non-deuterated) and the internal standard (deuterated).
-
Quantification: The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The co-elution of the deuterated internal standard with the analyte allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.[10]
B. Mechanistic and Kinetic Isotope Effect (KIE) Studies
The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed slower when a deuterium atom is substituted at that position. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[11] this compound can be used to probe the mechanism of reactions involving the isobutyl group, such as elimination or substitution reactions, by comparing its reaction rate to that of the non-deuterated compound.
Safety and Handling
This compound should be handled with the same precautions as its non-deuterated counterpart. It is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12]
Conclusion
This compound is a valuable tool for researchers and drug development professionals. Its utility as a stable isotope-labeled internal standard for mass spectrometry and as a probe in mechanistic studies makes it an important compound in modern medicinal and analytical chemistry. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, will enable scientists to effectively leverage this deuterated building block in their research endeavors.
References
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Chem-Impex. (n.d.). 1-Bromo-2-methylpropane. Retrieved from a Chem-Impex supplier webpage.[5]
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Sigma-Aldrich. (n.d.). 1-Bromo-2-methylpropane. Retrieved from a Sigma-Aldrich supplier webpage.[14]
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BenchChem. (n.d.). Application Notes and Protocols: The Role of 1-Bromo-2-methylpropane in Pharmaceutical Intermediate Synthesis. Retrieved from a BenchChem application note.[1]
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Noller, C. R., & Dinsmore, R. (n.d.). Isobutyl bromide. Organic Syntheses Procedure.[1]
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Santa Cruz Biotechnology. (n.d.). 1-Bromopropane-d7. Retrieved from a Santa Cruz Biotechnology supplier webpage.[6]
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Sigma-Aldrich. (n.d.). 1-Bromo-2-methylpropane 99%. Retrieved from a Sigma-Aldrich product page.[6]
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A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-methylpropane-d7
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 1-bromo-2-methylpropane-d7, an isotopically labeled variant of isobutyl bromide. Deuterated compounds are of significant interest in pharmaceutical research and development for their utility in mechanistic studies, as internal standards in quantitative mass spectrometry, and for the potential to favorably alter drug metabolism through the kinetic isotope effect.[1] This document details a robust two-step synthetic pathway, commencing with the commercially available isobutyric-d7 acid. The synthesis involves the reduction of the deuterated carboxylic acid to the corresponding primary alcohol, 2-methyl-d7-propan-1-ol, followed by a high-fidelity bromination to yield the target compound. Each step is elucidated with a focus on the underlying chemical principles, providing researchers and drug development professionals with a comprehensive and practical guide for the preparation of this valuable labeled molecule.
Introduction: The Significance of Deuterated Molecules in Advanced Research
Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions or metabolic pathways.[1] By replacing specific hydrogen atoms with their stable, heavier isotope, deuterium, we can gain profound insights into reaction mechanisms and biological processes. In the realm of drug development, deuteration can significantly enhance a drug's metabolic profile. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength, known as the kinetic isotope effect, can slow down metabolic pathways that involve the cleavage of a C-H bond, potentially leading to a longer drug half-life, improved oral bioavailability, and a reduction in unwanted side effects.[2] this compound serves as a crucial building block in the synthesis of more complex deuterated molecules, making a reliable and well-documented synthetic route essential for the scientific community.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is strategically designed in two key stages, starting from a commercially available, highly deuterated precursor. This approach ensures high isotopic purity in the final product.
Caption: Proposed two-step synthesis of this compound.
Step 1: Reduction of Isobutyric-d7 acid
The initial step involves the reduction of the carboxylic acid group of isobutyric-d7 acid to a primary alcohol. For this transformation, a powerful reducing agent is required.
Causality of Reagent Selection:
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. Unlike milder reducing agents such as sodium borohydride (NaBH₄), LiAlH₄ is sufficiently reactive to reduce carboxylic acids to primary alcohols.[3][4][5] The reaction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol.[4]
Experimental Protocol: Synthesis of 2-Methyl-d7-propan-1-ol
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is assembled.
-
Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) while cooling the flask in an ice bath.
-
Substrate Addition: A solution of isobutyric-d7 acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.
-
Work-up and Purification: The resulting solids are removed by filtration, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 2-methyl-d7-propan-1-ol. The product can be further purified by distillation.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |
| Isobutyric-d7 acid | C₄HD₇O₂ | 95.15 | 1.0 | 1.0 |
| Lithium aluminum hydride | LiAlH₄ | 37.95 | 1.0 | 1.0 |
| 2-Methyl-d7-propan-1-ol | C₄H₃D₇O | 81.17 | - | - |
Step 2: Bromination of 2-Methyl-d7-propan-1-ol
The final step is the conversion of the deuterated primary alcohol to the corresponding alkyl bromide.
Causality of Reagent Selection:
Phosphorus tribromide (PBr₃) is an excellent reagent for this transformation. The reaction proceeds via an Sₙ2 mechanism, which is advantageous as it avoids the carbocation rearrangements that can occur when using hydrobromic acid (HBr), especially with secondary alcohols.[6][7][8][9][10] This ensures the formation of the desired primary bromide with high regioselectivity.
Caption: Mechanism of alcohol bromination using PBr3.
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere. The flask is cooled in an ice-salt bath.
-
Reagent Addition: 2-Methyl-d7-propan-1-ol is placed in the flask. Phosphorus tribromide (PBr₃) is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 0 °C.
-
Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction can be gently heated to ensure completion.
-
Work-up: The reaction mixture is poured onto ice, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous calcium chloride, filtered, and the solvent is removed. The crude this compound is purified by distillation.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2-Methyl-d7-propan-1-ol | C₄H₃D₇O | 81.17 | 1.0 | 1.0 |
| Phosphorus tribromide | PBr₃ | 270.69 | ~0.4 | ~0.4 |
| This compound | C₄H₂D₇Br | 144.06 | - | - |
Characterization and Quality Control
Ensuring the structural integrity and isotopic enrichment of the final product is paramount. A combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or significant reduction of proton signals at the deuterated positions. ¹³C NMR and ²H NMR can further confirm the structure and the location of the deuterium atoms.[11][12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular weight of the deuterated compound and calculating the isotopic purity by analyzing the distribution of isotopologues.[11][14]
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄): Reacts violently with water and is pyrophoric. It should be handled with extreme care under an inert atmosphere.
-
Phosphorus tribromide (PBr₃): Is corrosive and reacts with moisture to produce HBr gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
This compound: Is a flammable liquid. Standard precautions for handling flammable organic compounds should be followed.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis of this compound from the commercially available isobutyric-d7 acid. The described protocols, grounded in established chemical principles, provide a clear pathway for researchers to obtain this valuable isotopically labeled compound with high purity. The careful selection of reagents, particularly LiAlH₄ for the reduction and PBr₃ for the bromination, ensures high yields and minimizes side reactions. The analytical methods detailed are essential for the validation of the final product's identity and isotopic enrichment, ensuring its suitability for demanding applications in pharmaceutical and chemical research.
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
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Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). (n.d.). OrgoSolver. Retrieved from [Link]
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How will you prepare 2-methyl propanol from an alkene? (2021, June 25). Quora. Retrieved from [Link]
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DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. (1989, January 6). OSTI.GOV. Retrieved from [Link]
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Hydride Reduction. (n.d.). Chad's Prep. Retrieved from [Link]
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1-Bromo-2-methylpropane-d7 molecular weight and formula
An In-Depth Technical Guide to 1-Bromo-2-methylpropane-d7 A Senior Application Scientist's Reference on its Properties, Applications, and Role in Quantitative Analysis
This guide provides a detailed examination of this compound, a deuterated stable isotope-labeled compound. Tailored for researchers, analytical scientists, and professionals in drug development, this document elucidates the molecule's fundamental properties and explores its critical role as an internal standard in modern analytical methodologies, particularly mass spectrometry. We will delve into the causality behind its application, offering field-proven insights into experimental design and data interpretation.
Core Molecular Attributes: A Comparative Overview
This compound is the isotopically labeled version of 1-Bromo-2-methylpropane (commonly known as isobutyl bromide), where seven hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This substitution is foundational to its utility in analytical chemistry, as it imparts a distinct mass signature while preserving near-identical chemical properties to its non-deuterated counterpart.
The primary molecular characteristics are summarized below, highlighting the key differences between the deuterated and non-deuterated forms.
| Property | This compound | 1-Bromo-2-methylpropane |
| Chemical Formula | C₄H₂D₇Br[1] | C₄H₉Br[2][3] |
| Molecular Weight | 144.06 g/mol [1] | 137.02 g/mol [2] |
| CAS Number | 344299-41-8[1] | 78-77-3[3] |
| Synonyms | N/A | Isobutyl Bromide[3][4] |
The mass increase of approximately 7 Daltons (Da) is the cornerstone of its application. This significant mass shift allows for clear differentiation between the labeled (internal standard) and unlabeled (analyte) compounds within a mass spectrometer, free from isotopic overlap.
The Scientific Rationale for Deuterated Internal Standards
In quantitative analysis, particularly in complex matrices like biological fluids, achieving accuracy and precision is a significant challenge. Variations in sample preparation, injection volume, and instrument response can introduce errors. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[5]
Expertise in Practice: Why Deuteration Works
The efficacy of a deuterated standard like this compound hinges on a fundamental principle: it behaves almost identically to the analyte of interest during the entire analytical process.
-
Chromatographic Co-elution: Deuteration causes negligible changes to the polarity and physicochemical properties of a molecule.[6] Consequently, both the deuterated standard and the non-deuterated analyte will elute at virtually the same time from a liquid chromatography (LC) or gas chromatography (GC) column. This ensures that both compounds experience the same matrix effects—signal suppression or enhancement caused by other components in the sample—at the point of ionization.
-
Identical Ionization Efficiency: Since the molecular structure is preserved, the analyte and the internal standard ionize with the same efficiency in the mass spectrometer's source.
-
Mass-Based Distinction: Despite their chemical similarity, the mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously and independently.[7][8]
By adding a known, fixed concentration of this compound to every sample and calibration standard, any sample-to-sample variation is effectively normalized. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, a value that remains stable even if absolute signal intensities fluctuate. This self-validating system ensures the trustworthiness and reproducibility of the results.
Experimental Protocol: Quantitative Analysis via LC-MS/MS
This section provides a detailed methodology for the quantification of 1-Bromo-2-methylpropane in an organic matrix using this compound as an internal standard.
Objective: To determine the concentration of 1-Bromo-2-methylpropane in an unknown sample.
Methodology:
-
Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 1-Bromo-2-methylpropane and dissolve in 10 mL of a suitable solvent (e.g., Methanol).
-
Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of Methanol.
-
-
Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the Analyte Stock to create a series of Calibration Working Solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a single Internal Standard Working Solution at a concentration of 100 ng/mL by diluting the IS Stock.
-
-
Sample Preparation:
-
For each calibration point, take 90 µL of the appropriate Calibration Working Solution.
-
For each unknown sample, take 90 µL of the sample.
-
To every calibration standard and unknown sample, add exactly 10 µL of the Internal Standard Working Solution (100 ng/mL). This ensures a final IS concentration of 10 ng/mL in all vials.
-
Vortex each tube to ensure complete mixing.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatography: Employ a C18 reverse-phase column with an isocratic or gradient elution using a mobile phase of methanol and water. The goal is to achieve a sharp, symmetrical peak for 1-bromo-2-methylpropane.
-
Mass Spectrometry: Operate the instrument in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Analyte: Determine the optimal precursor-to-product ion transition for 1-Bromo-2-methylpropane.
-
MRM Transition for IS: Determine the optimal precursor-to-product ion transition for this compound.
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard for each injection.
-
Calculate the Peak Area Ratio (PAR) for each standard and sample using the formula: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct a calibration curve by plotting the PAR against the known concentration of each calibration standard.
-
Apply a linear regression model to the calibration curve to obtain an equation (y = mx + c), where y is the PAR and x is the concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their measured PAR values onto the calibration curve.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the quantitative analysis protocol, from the initial preparation of samples to the final determination of concentration.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
This compound is more than just a heavier version of its common analog; it is a precision tool that enables a higher degree of accuracy and confidence in analytical science. Its utility as an internal standard in mass spectrometry-based assays, a cornerstone of modern drug development and research, is predicated on the elegant principle of isotopic differentiation without significant chemical alteration. By understanding and correctly implementing methodologies that leverage this compound, scientists can produce robust, reliable, and reproducible quantitative data, thereby upholding the highest standards of scientific integrity.
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-
1-Bromo-2-methylpropane | C4H9Br. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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This compound | CAS No: 344299-41-8. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
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Deuterium labeling causes predictable shifts in the isotope pattern. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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1-Bromopropane-d7 | C3H7Br. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). ACS Publications. Retrieved January 15, 2026, from [Link]
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The Strategic Utility of 1-Bromo-2-methylpropane-d7 in Advanced Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the precise tracking and quantification of molecules are paramount. Isotopic labeling, the practice of replacing an atom with its heavier, stable isotope, provides a powerful lens through which to view complex biological and chemical processes. 1-Bromo-2-methylpropane-d7, a deuterated form of isobutyl bromide, has emerged as a key reagent in this field. This guide elucidates the core applications of this compound, offering in-depth insights into its use as a synthetic precursor for deuterated molecules in metabolic studies and as a robust internal standard for quantitative analysis.
Introduction to this compound: Properties and Significance
This compound is a halogenated alkane where seven hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This isotopic substitution, while minimally altering the compound's chemical reactivity, imparts a significant mass shift, making it readily distinguishable from its non-deuterated counterpart by mass spectrometry.[2] This fundamental property underpins its utility in modern research.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Isobutyl Bromide-d7, Bromoisobutane-d7 |
| CAS Number | 344299-41-8 |
| Molecular Formula | C₄H₂D₇Br |
| Molecular Weight | 144.06 g/mol |
The primary significance of this compound lies in its ability to introduce a stable, seven-deuterium isotopic label into a target molecule. This "heavy" isobutyl group serves as a tracer, allowing researchers to follow the molecule's journey through complex systems or to use it as a reference point for accurate quantification.
Application in the Synthesis of Deuterated Pharmaceuticals for Metabolic Studies
A primary application of this compound is in the synthesis of deuterated active pharmaceutical ingredients (APIs) for use in Drug Metabolism and Pharmacokinetics (DMPK) studies.[3] By strategically incorporating deuterium into a drug molecule, researchers can gain crucial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
The non-deuterated analog, 1-Bromo-2-methylpropane, is a known precursor in the synthesis of several pharmaceuticals, including the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the proteasome inhibitor Bortezomib.[5] Consequently, this compound serves as a valuable starting material for creating the deuterated versions of these and other structurally related drugs.
The Rationale: Kinetic Isotope Effect and Metabolic Tracking
The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect.[4][6] This can lead to a longer drug half-life and potentially a more favorable side-effect profile. Furthermore, the mass shift introduced by the deuterium label allows for the unambiguous identification of the drug and its metabolites in complex biological matrices.[3]
Experimental Workflow: Synthesis of Deuterated Ibuprofen (Conceptual)
The following diagram illustrates a conceptual workflow for the synthesis of deuterated Ibuprofen using this compound, based on established synthetic routes for the non-deuterated compound.[5]
Step-by-Step Protocol: Grignard Reagent Formation (General)
The formation of a Grignard reagent is a critical step in many syntheses involving this compound.[5]
-
Preparation: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reaction Setup: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Initiation: Add a small amount of a solution of this compound in anhydrous ether (e.g., diethyl ether or THF) to the magnesium. The reaction may need gentle heating or the addition of a small crystal of iodine to initiate.
-
Addition: Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting solution of isobutylmagnesium bromide-d7 can then be used in subsequent reactions.
Application as an Internal Standard in Quantitative Analysis
In quantitative analytical chemistry, particularly in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is crucial for achieving accurate and precise results.[7][8] An ideal internal standard behaves chemically and physically similarly to the analyte of interest but is isotopically distinct.[9] this compound serves as an excellent internal standard for the quantification of its non-deuterated counterpart and other similar volatile organic compounds.
The Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled internal standard to a sample.[10] The internal standard and the analyte will co-elute chromatographically and experience similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to highly accurate quantification.[8]
Experimental Workflow: Quantitative Analysis using GC-MS
The following diagram outlines a typical workflow for the quantitative analysis of 1-Bromo-2-methylpropane using this compound as an internal standard.
Step-by-Step Protocol: Preparation of Calibration Standards and Sample Analysis
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of 1-Bromo-2-methylpropane (analyte) in a suitable solvent (e.g., methanol or hexane).
-
Accurately prepare a stock solution of this compound (internal standard) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by adding varying known amounts of the analyte stock solution to vials.
-
To each calibration standard, add a constant, known amount of the internal standard stock solution.
-
Dilute all calibration standards to the same final volume with the solvent.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same constant, known amount of the internal standard stock solution as was added to the calibration standards.
-
Perform any necessary sample preparation steps (e.g., extraction, derivatization).
-
-
GC-MS Analysis:
-
Analyze the calibration standards and the prepared sample by GC-MS.
-
Set the mass spectrometer to monitor at least one characteristic ion for the analyte and one for the internal standard.
-
-
Quantification:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration of the analyte in the sample.
-
Conclusion
This compound is a versatile and valuable tool in the arsenal of modern researchers. Its utility as a synthetic precursor for deuterated molecules provides a pathway to deeper understanding of drug metabolism and the development of potentially safer and more effective pharmaceuticals. Concurrently, its role as an internal standard in quantitative analysis ensures the accuracy and reliability of analytical data. By understanding the principles behind its applications and employing robust experimental methodologies, scientists and drug development professionals can leverage the unique properties of this compound to advance their research and development goals.
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- Pirali, T., Serafini, M., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584.
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1-Bromo-2-methylpropane-d7 safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-methylpropane-d7
A Note on Isotopic Labeling: This guide focuses on this compound (CAS No. 344299-41-8).[1] It is important for the researcher to note that comprehensive safety data for isotopically labeled compounds are often limited. Therefore, this document is built upon the well-established safety profile of the non-deuterated parent compound, 1-Bromo-2-methylpropane (CAS No. 78-77-3).[2][3][4] The substitution of hydrogen with deuterium is not expected to significantly alter the fundamental chemical reactivity or the associated macroscopic hazards such as flammability and irritation. All safety protocols and precautions for the parent compound should be rigorously applied to its deuterated analogue.
Core Hazard Profile and Chemical Identity
This compound is a deuterated halogenated alkane, primarily used in synthetic preparations where isotopic labeling is required for mechanistic studies or as an internal standard.[1] Its hazard profile is dominated by its high flammability and its capacity to cause significant irritation to the skin, eyes, and respiratory system.[2][5]
Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Isobutyl Bromide-d7, Bromoisobutane-d7[1] |
| CAS Number | 344299-41-8[1] |
| Molecular Formula | C₄H₂D₇Br[1] |
| Molecular Weight | 144.06 g/mol [1] |
| Parent Compound | 1-Bromo-2-methylpropane (Isobutyl Bromide)[2][4] |
| Parent CAS Number | 78-77-3[2][6] |
GHS Hazard Summary
| Pictogram | GHS Code | Hazard Statement |
| H225 | Highly flammable liquid and vapour[2][3][5] | |
| H315 | Causes skin irritation[2][5] | |
| H319 | Causes serious eye irritation[2][5] | |
| H335 | May cause respiratory irritation[2][5] |
Physicochemical Drivers of Hazard
Understanding the physical properties of a chemical is fundamental to predicting its behavior and mitigating associated risks. The primary hazards of 1-Bromo-2-methylpropane are a direct consequence of its volatility, low flash point, and vapor density.
Key Physicochemical Properties (of Parent Compound)
| Property | Value | Rationale for Hazard |
| Appearance | Colorless to light yellow liquid[3] | Standard appearance for a liquid chemical; does not indicate hazard level. |
| Flash Point | 18 °C (64.4 °F) - closed cup[2] | Critical Fire Hazard : The liquid can form an ignitable mixture with air at typical room temperatures. This low flash point necessitates strict control of all ignition sources.[2] |
| Boiling Point | 90 - 92 °C (194 - 197.6 °F)[2] | Moderate volatility, indicating that significant vapor concentrations can be generated. |
| Vapor Pressure | 41 hPa at 20 °C[2] | Contributes to the formation of flammable vapor concentrations in enclosed spaces. |
| Vapor Density | 4.72 (Air = 1)[2] | Significant Risk Factor : Vapors are much heavier than air. They will sink and can accumulate in low-lying areas, traveling considerable distances to an ignition source and flashing back.[2][7][8] |
| Water Solubility | 0.51 g/L at 18 °C (slightly soluble)[2] | The compound is not readily soluble in water. In case of fire, using water may be ineffective and could spread the flammable liquid.[7][8] |
| Density | 1.26 g/mL at 20 °C[2] | Denser than water. |
Human Health Hazards and Toxicological Profile
Exposure can occur via inhalation, skin contact, eye contact, or ingestion. The primary health effects are irritant in nature, though comprehensive toxicological data for chronic exposure is limited.[4][7]
-
Inhalation : Vapors may cause respiratory tract irritation.[2][5][9] High concentrations can lead to symptoms like headache, dizziness, and nausea.[4]
-
Skin Contact : Causes skin irritation.[2][5] Prolonged contact may lead to more severe irritation. The substance may be absorbed through the skin, increasing overall exposure.[7]
-
Eye Contact : Causes serious eye irritation.[2][5] Direct contact can cause redness, pain, and potential damage if not promptly addressed.
-
Ingestion : May be harmful if swallowed.[4][9] Do not induce vomiting.[3]
While no specific occupational exposure limits have been established for 1-Bromo-2-methylpropane, this does not imply the substance is harmless.[7] Safe work practices should always be paramount.[7]
Laboratory Risk Management and Mitigation
A multi-layered approach to risk management is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment and stringent handling protocols.
Hierarchy of Controls for Safe Handling
Caption: Hierarchy of controls, from most to least effective.
Engineering Controls
The causality for using specific engineering controls is to contain the material at the source, preventing vapors from entering the general laboratory environment.
-
Chemical Fume Hood : All handling of this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable due to the risk of vapor inhalation and flammability.[7]
-
Ventilation : Ensure adequate ventilation, especially in storage areas, to prevent the buildup of explosive vapor concentrations.[2][5]
-
Eyewash Stations and Safety Showers : Must be readily accessible in the immediate vicinity of the workstation.[4][7]
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear tightly fitting safety goggles or a face shield.[2][5] Standard safety glasses are insufficient.
-
Skin Protection :
-
Respiratory Protection : Not typically required when work is performed within a fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate cartridge should be used.[5]
Safe Handling and Storage
-
Ignition Source Control : This is the most critical aspect of safe handling. Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2][3][4][5] Use non-sparking tools and explosion-proof electrical equipment.[4][5]
-
Electrostatic Discharge : Take precautionary measures against static discharge.[4][5] Ground and bond all containers and receiving equipment during transfers.[2][4][5]
-
Storage Conditions :
-
Incompatible Materials : Keep away from strong oxidizing agents and strong bases.[2][3][4]
Emergency Protocols and Response
Rapid and correct response during an emergency is critical to minimizing harm to personnel and property.
Emergency Response Workflow for Spills
Caption: Step-by-step workflow for responding to a chemical spill.
Step-by-Step Emergency Procedures
Spills and Leaks:
-
Evacuate : Immediately evacuate unnecessary personnel from the spill area.[2][7]
-
Ventilate : Ensure the area is well-ventilated.[3]
-
Contain : Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spillage.[2][3] Do not use combustible materials like paper towels.
-
Collect : Using non-sparking tools, collect the absorbed material and place it into a suitable, closed container for disposal.[4][5]
-
Decontaminate : Clean the spill area thoroughly.
-
Disposal : Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[4][7]
Firefighting Measures:
-
Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][5][9]
-
Unsuitable Media : Do NOT use a direct water jet , as it can spread the fire.[2][3] Water spray may be used to cool unopened containers.[2][7][9]
-
Hazards from Combustion : Fire produces poisonous and hazardous decomposition products, including carbon oxides and hydrogen bromide gas.[2][7]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][4]
First-Aid Measures:
-
General Advice : Move the victim out of the dangerous area. Consult a physician and show them this safety data sheet.[2][9]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, consult a physician.[3][4][5]
-
In Case of Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][3][4] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3][4]
-
If Swallowed : Do NOT induce vomiting.[2][3][9] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5]
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1-BROMO-2-METHYLPROPANE MSDS. Loba Chemie. (2017-12-29). [Link]
-
Hazard Substance Fact Sheet: 1-BROMO-2-METHYL- PROPANE. New Jersey Department of Health. (2000-02). [Link]
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An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-Bromo-2-methylpropane-d7
Introduction
In the landscape of modern pharmaceutical research and development, stable isotope-labeled (SIL) compounds are indispensable tools. They serve critical roles in quantitative bioanalysis (as internal standards), in elucidating metabolic pathways, and in mechanistic organic chemistry studies. This guide provides a comprehensive technical overview of 1-Bromo-2-methylpropane-d7, a deuterated analog of isobutyl bromide.
The substitution of seven hydrogen atoms with deuterium introduces a significant mass shift and alters key spectroscopic properties without fundamentally changing the compound's chemical reactivity. This unique profile makes it an invaluable reagent and standard for researchers. This document will delve into its core physical and chemical properties, detailed spectroscopic characteristics, practical applications, and validated experimental protocols, providing scientists with the foundational knowledge required for its effective use.
Compound Identification and Molecular Structure
This compound is a saturated alkyl halide where the isobutyl group is perdeuterated at the methyl and methine positions. The structural integrity and isotopic enrichment are paramount to its function in sensitive analytical methods.
Caption: 2D structure of this compound.
Table 1: Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane | [1] |
| Synonyms | Isobutyl Bromide-d7, Bromoisobutane-d7, 1-Methyl-2-propyl Bromide-d7 | [1] |
| CAS Number | 344299-41-8 | [1][2] |
| Molecular Formula | C₄H₂D₇Br | [1] |
| Molecular Weight | 144.06 g/mol | [1][2] |
| Isotopic Purity | Typically >98 atom % D | Vendor Specific |
Physicochemical Properties
The introduction of deuterium, which is approximately twice as heavy as protium (¹H), results in a measurable increase in molecular weight and can subtly influence physical properties like boiling point and density. While specific experimental data for the d7-variant is not widely published, the properties of its non-deuterated analog provide a reliable baseline.
Expert Insight: The increase in mass due to deuteration typically leads to slightly higher boiling points and densities compared to the non-deuterated isotopologue. This is a consequence of stronger intermolecular van der Waals forces, as the heavier molecule has reduced vibrational amplitude, leading to a more "compact" and polarizable electron cloud.
Table 2: Physical and Chemical Properties
| Property | Value (for 1-Bromo-2-methylpropane) | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 92 °C at 1013 hPa | [5] |
| Melting Point | -117 °C | |
| Density | ~1.27 g/cm³ at 20°C | [6] |
| Refractive Index | ~1.44 at 20°C | |
| Solubility | Insoluble in water; miscible with alcohol and ether | [7] |
| Flash Point | 18 °C |[6] |
Spectroscopic Profile: The Impact of Deuteration
The primary utility of this compound stems from its distinct spectroscopic signature compared to its non-deuterated counterpart.
Mass Spectrometry (MS)
In MS, the compound is readily distinguishable. Bromine's natural isotopic abundance (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in a characteristic M/M+2 doublet for any bromine-containing fragment.[8]
-
Non-deuterated (C₄H₉Br): Exhibits molecular ion peaks at m/z 136 and 138.[8] The base peak is typically the isobutyl cation ([C₄H₉]⁺) at m/z 57, formed by the loss of the bromine radical.[8]
-
Deuterated (C₄H₂D₇Br): The molecular ion peaks are shifted by +7 Da to m/z 143 and 145. The major fragment resulting from C-Br bond cleavage, the deuterated isobutyl cation ([C₄D₇H₂]⁺), would be observed at m/z 64. This significant and predictable mass shift is the cornerstone of its use as an internal standard in quantitative LC-MS or GC-MS assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive confirmation of the deuteration pattern.
-
¹H NMR: The spectrum is dramatically simplified. For the non-deuterated analog, three distinct proton environments are observed: a doublet for the six equivalent methyl protons, a multiplet for the single methine proton, and a doublet for the two methylene protons adjacent to the bromine.[9][10] In the d7-labeled compound, the signals for the methyl (CD₃) and methine (CD) groups are absent. The only remaining signal would be from the two protons of the -CH₂Br group. This signal's multiplicity would change from a doublet (split by one adjacent proton) to a singlet, as there are no adjacent protons to cause splitting.
-
¹³C NMR: The spectrum of the non-deuterated compound shows three distinct carbon signals.[8][10] For this compound, the signals for the deuterated carbons will exhibit splitting due to one-bond carbon-deuterium (¹J C-D) coupling, appearing as multiplets. Furthermore, these signals will have a significantly lower intensity due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from attached protons.
-
²H (Deuterium) NMR: This technique can be used to confirm the locations of deuterium incorporation, which would show signals corresponding to the CD₃ and CD groups.
Infrared (IR) Spectroscopy
IR spectroscopy detects the vibrational frequencies of chemical bonds. The C-D bond is stronger but involves a heavier atom than the C-H bond. The result is that C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than their C-H counterparts.
-
C-H stretch: Typically observed in the 2845-2975 cm⁻¹ region.[10]
-
C-D stretch: Expected in the ~2100-2250 cm⁻¹ region. The presence of absorptions in the C-D region and a marked reduction or absence of absorptions in the aliphatic C-H region provides clear evidence of successful deuteration.[10]
Applications in Research and Development
The unique properties of this compound make it a powerful tool for the scientific community.
-
Internal Standard for Mass Spectrometry: Its primary application is as an internal standard for the quantification of 1-Bromo-2-methylpropane or related isobutyl-containing analytes. Because it co-elutes chromatographically with the analyte but is mass-separated, it can accurately correct for variations in sample preparation, injection volume, and ionization efficiency.
-
Mechanistic Studies: In physical organic chemistry, it can be used to probe reaction mechanisms. By tracking the deuterium label in reaction products, chemists can determine which bonds are broken and formed, providing insight into reaction pathways and kinetic isotope effects.
-
Metabolic Fate Studies: In drug development, if an isobutyl moiety is part of a drug candidate, the deuterated analog can be used in preclinical studies to trace the metabolic fate of that specific part of the molecule.
Caption: Workflow for using this compound as an internal standard.
Experimental Protocols
The following protocols are designed to be self-validating systems for the confirmation of identity, purity, and concentration.
Protocol: Identity and Purity Assessment by GC-MS
Objective: To confirm the molecular weight and assess the chemical and isotopic purity of this compound.
-
Standard Preparation: Prepare a 100 µg/mL solution of this compound in methanol.
-
GC-MS System:
-
GC Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 15°C/min.
-
Injector: 250°C, split mode (e.g., 50:1).
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
MS System (Electron Ionization - EI):
-
Ion Source Temp: 230°C.
-
Scan Range: m/z 35-200.
-
-
Procedure: Inject 1 µL of the standard solution into the GC-MS.
-
Data Analysis & Validation:
-
Confirm the retention time of the main peak.
-
Examine the mass spectrum of the peak. The spectrum should show characteristic bromine-containing ion doublets at m/z 143/145 (M⁺) and 64 ([C₄D₇H₂]⁺).
-
Assess isotopic purity by checking for the presence of the non-deuterated molecular ion at m/z 136/138. The relative intensity of this peak compared to the m/z 143/145 peak indicates the level of isotopic enrichment.
-
Assess chemical purity by integrating all peaks in the chromatogram. The area of the main peak should be >98% of the total area.
-
Protocol: Structural Confirmation by ¹H NMR
Objective: To confirm the deuteration pattern via ¹H NMR spectroscopy.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
NMR Spectrometer: Use a spectrometer with a field strength of 400 MHz or higher.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse ('zg').
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
Procedure: Acquire the ¹H NMR spectrum.
-
Data Analysis & Validation:
-
The spectrum should be very simple. Look for a singlet corresponding to the two protons of the -CH₂Br group. The chemical shift should be around 3.2-3.4 ppm.
-
Verify the absence of signals in the regions where the methyl protons (~1.0 ppm) and the methine proton (~2.0 ppm) of the non-deuterated analog would appear.[9] The presence of small signals in these regions would indicate incomplete deuteration.
-
Integrate the residual solvent peak and the -CH₂Br singlet. The ratio should be consistent with the sample concentration.
-
Safety and Handling
While this guide focuses on the deuterated compound, its macroscopic chemical hazards are identical to those of 1-Bromo-2-methylpropane. All handling should be performed with the assumption that it is a flammable and potentially hazardous substance.
Table 3: GHS Hazard Information (based on 1-Bromo-2-methylpropane)
| Hazard | Description | Precautionary Statements | Source(s) |
|---|---|---|---|
| Pictogram | GHS02 (Flame) | Keep away from heat, sparks, open flames. Ground/bond container and receiving equipment. | [11] |
| Signal Word | Danger | [12] | |
| Hazard Statement | H225: Highly flammable liquid and vapor. | [4] | |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. Use non-sparking tools. | Wear protective gloves, eye protection. | [4][11][13] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from strong bases and oxidizing agents. | Keep cool. Store below +30°C. |[4][5][13] |
Expert Insight: Always handle this compound inside a certified chemical fume hood. Metal containers used for transfer should be grounded and bonded to prevent static discharge, which could serve as an ignition source.[12][13] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[4][13]
References
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PubChem. (n.d.). 1-Bromo-2-methylpropane. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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Loba Chemie. (2017, December 29). 1-BROMO-2-METHYLPROPANE MSDS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Chasing Ecstasy. (2023, February 2). Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
NIST. (n.d.). Propane, 1-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Loba Chemie. (n.d.). 1-BROMO-2 METHYLPROPANE. Retrieved from [Link]
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Jinan Future chemical Co.,Ltd. (n.d.). 1-Bromo-2-methylpropane CAS: 78-77-3. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-BROMO-2-METHYLPROPANE. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 1-Bromo-2-methylpropane(CAS#:78-77-3). Retrieved from [Link]
-
NIST. (n.d.). Propane, 1-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Bromo-2-methylpropene. NIST Chemistry WebBook. Retrieved from [Link]
-
Chegg.com. (2024, October 20). Solved The 1H NMR spectrumrof 1-bromo-2-methylpropane would. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]
-
Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 1-Bromo-2-methylpropane, 98+%. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). Retrieved from [Link]
-
SpectraBase. (n.d.). cis-1-Bromo-2-methyl-cyclopentane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Stenutz. (n.d.). 1-bromo-2-methylpropane. Retrieved from [Link]
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A Comprehensive Technical Guide to 1-Bromo-2-methylpropane-d7 for Advanced Research Applications
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the procurement, specifications, and application of 1-Bromo-2-methylpropane-d7 (Isobutyl-d7 Bromide). As a deuterated analogue of isobutyl bromide, this isotopically labeled compound is a critical tool in modern analytical and metabolic studies, offering enhanced sensitivity and accuracy. This document provides a curated list of commercial suppliers, detailed technical specifications, and a practical, field-tested protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Deuterated Compounds in Research
The strategic replacement of hydrogen with its stable isotope, deuterium, is a powerful technique in drug discovery and development.[1][2] This substitution, known as deuteration, can significantly alter a molecule's physicochemical properties due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] This increased metabolic stability can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile.[1][2]
Beyond metabolic stabilization, deuterated compounds are invaluable as internal standards in quantitative bioanalysis. Their chemical behavior is nearly identical to the non-deuterated analyte, yet they are distinguishable by mass spectrometry due to their higher mass.[4] This allows for precise correction of variations during sample preparation and analysis, leading to highly accurate and reliable quantification.[4][5] this compound, with a molecular weight of 144.06 g/mol , serves as an excellent internal standard for its non-deuterated counterpart, 1-Bromo-2-methylpropane (MW: 137.02 g/mol ).[6][7]
Commercial Suppliers and Technical Specifications
The selection of a high-quality deuterated compound is paramount for the integrity of experimental results. Key parameters to consider are isotopic purity (the percentage of molecules containing the desired number of deuterium atoms) and chemical purity. The following table provides a comparative overview of prominent commercial suppliers of this compound (CAS Number: 344299-41-8).[6][7][8]
| Supplier | Product Number | Isotopic Purity (Atom % D) | Chemical Purity | Available Quantities |
| Pharmaffiliates | PA STI 015000 | Information not readily available | High Purity (exact % not specified) | Inquire for details |
| Santa Cruz Biotechnology | sc-219193 | Information not readily available | Information not readily available | Inquire for details |
| Guidechem | 344299-41-8 | Lists multiple suppliers | Varies by supplier | Varies by supplier |
| C/D/N Isotopes Inc. | D-6086 | 98 atom % D (for d9 variant) | 97% (for d9 variant) | 0.25 g, 0.5 g (for d9 variant) |
Note: Data for the d7 variant is not always explicitly provided online. The data for the d9 variant from C/D/N Isotopes is included to provide a representative example of expected specifications.
Synthesis of Deuterated Alkyl Halides
The synthesis of deuterated alkyl halides like this compound can be achieved through various methods. A common approach involves the dehalogenative deuteration of unactivated alkyl halides using D₂O as an economical and safe deuterium source.[9] This method often employs a photocatalytic, phosphine-mediated strategy under mild conditions, demonstrating a broad substrate scope and high deuterium incorporation.[9] Another established method involves the reaction of a deuterated alcohol with a brominating agent. For instance, the non-deuterated 1-Bromo-2-methylpropane can be synthesized by reacting isobutanol with hydrobromic acid and sulfuric acid.[10] A similar approach using deuterated isobutanol would yield the desired deuterated product.
Application Protocol: Use as an Internal Standard in LC-MS/MS
This section provides a detailed, step-by-step protocol for the use of this compound as an internal standard for the quantification of its non-deuterated analogue in a biological matrix (e.g., plasma).
Rationale and Workflow Overview
The core principle is to add a known amount of the deuterated internal standard (IS) to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4] The IS co-elutes with the analyte during liquid chromatography and is detected by the mass spectrometer. The ratio of the analyte's peak area to the IS's peak area is then used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric approach corrects for variability in sample extraction, injection volume, and ionization efficiency.[5]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Step-by-Step Experimental Protocol
1. Preparation of Stock and Working Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 1-Bromo-2-methylpropane and dissolve in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol.
- Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare a series of working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. The optimal concentration should be determined during method development but is typically 10-50 times the lower limit of quantitation.[4]
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, calibrator, or quality control in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example):
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
- 1-Bromo-2-methylpropane (Analyte): The precursor ion would be the molecular ion [M+H]⁺ or a suitable adduct. The product ion would be a characteristic fragment. The exact m/z values would need to be determined by infusion and optimization.
- This compound (IS): The precursor ion would be [M+7+H]⁺. The product ion should ideally be the same fragment as the analyte to ensure similar fragmentation behavior.
4. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a vital tool for researchers in drug development and analytical science. Its use as an internal standard provides a robust and reliable method for the accurate quantification of its non-deuterated analogue in complex biological matrices. The careful selection of a high-purity deuterated standard from a reputable supplier is the first and most critical step in ensuring the validity of experimental data. The protocol outlined in this guide provides a solid foundation for the development of sensitive and accurate bioanalytical methods, empowering researchers to generate high-quality data for their studies.
References
-
Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. National Institutes of Health. [Link]
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This compound. Pharmaffiliates. [Link]
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Deuterium in drug discovery: progress, opportunities and challenges. National Institutes of Health. [Link]
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Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source. ACS Publications. [Link]
-
5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd.. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Liquid chromatography–tandem mass spectrometry for clinical diagnostics. National Institutes of Health. [Link]
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Methodological & Application
Application Note: High-Throughput Quantitation Using 1-Bromo-2-methylpropane-d7 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-Bromo-2-methylpropane-d7 as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the underlying principles of internal standardization, the rationale for selecting a deuterated standard, and provide detailed, field-proven protocols for its implementation. The methodologies outlined herein are designed to enhance analytical accuracy, precision, and throughput in complex matrices.
Introduction: The Imperative for an Internal Standard in Quantitative GC-MS
Quantitative analysis by GC-MS is susceptible to variations that can compromise data integrity. These variations can arise from multiple stages of the analytical workflow, including sample preparation, injection volume, and instrument response fluctuations.[1] An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for these variations.[2] The fundamental principle of internal standardization is that the ratio of the analyte's response to the internal standard's response is proportional to the analyte's concentration, thus mitigating errors that affect both compounds equally.[3][4]
The selection of an appropriate internal standard is critical for the development of a robust analytical method.[5] An ideal internal standard should be chemically similar to the analyte, exhibit similar chromatographic behavior, and not be naturally present in the sample matrix.[2] For mass spectrometry-based detection, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1][6] These compounds, such as this compound, are nearly identical to their non-labeled counterparts in terms of chemical and physical properties but are distinguishable by their mass-to-charge ratio (m/z).[4]
Rationale for Selecting this compound
This compound is an excellent internal standard for the quantitation of various volatile and semi-volatile organic compounds, particularly halogenated alkanes and other small molecules with similar functional groups.[7] Its utility stems from several key characteristics:
-
Chemical Analogy: As a deuterated analog of 1-Bromo-2-methylpropane, it shares nearly identical properties such as boiling point, polarity, and reactivity.[8] This ensures that it behaves similarly to the analyte during sample extraction, derivatization, and chromatographic separation.[9]
-
Chromatographic Co-elution (or near co-elution): Due to its structural similarity to the non-labeled analyte, it will have a very close retention time, minimizing the impact of time-dependent matrix effects.[4][10]
-
Mass Spectrometric Differentiation: The seven deuterium atoms increase the molecular weight by seven mass units compared to the unlabeled compound, allowing for clear differentiation in the mass spectrometer without chromatographic separation.[8] This is particularly advantageous in complex matrices where baseline resolution of all components is challenging.[10]
-
Commercial Availability and Purity: this compound is commercially available in high isotopic purity, which is essential for accurate quantitation.[7]
The logical workflow for utilizing an internal standard in a quantitative GC-MS analysis is depicted below.
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of standards and samples, and the setup of the GC-MS instrument.
Materials and Reagents
-
This compound (CAS: 344299-41-8), >98% isotopic purity[7]
-
Analyte(s) of interest, >99% purity
-
Solvent(s) for dissolution (e.g., Methanol, Acetonitrile, Hexane), HPLC or GC grade
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
GC vials with septa
Preparation of Stock and Working Solutions
Protocol 1: Preparation of Internal Standard Stock and Spiking Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the chosen solvent to create a 1 mg/mL stock solution.
-
Internal Standard Spiking Solution (IS Spiking): Dilute the IS Stock solution to a concentration that will result in a final concentration in the samples and standards that is mid-range of the calibration curve (e.g., 10 µg/mL). This concentration should provide a strong, reproducible signal without saturating the detector.[2]
Protocol 2: Preparation of Calibration Standards
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte(s) of interest in the same manner as the IS stock.
-
Serial Dilutions: Perform serial dilutions of the analyte stock solution to create a series of calibration standards that span the expected concentration range of the unknown samples. A typical calibration curve consists of 5-8 non-zero concentration levels.[11]
-
Spiking with Internal Standard: To each calibration standard, add a fixed volume of the IS Spiking Solution to achieve a constant concentration of the internal standard in every standard. For example, add 10 µL of a 10 µg/mL IS Spiking solution to 90 µL of each calibration standard for a final IS concentration of 1 µg/mL.
Sample Preparation
-
Sample Extraction: Extract the analyte from the sample matrix using an appropriate and validated method (e.g., liquid-liquid extraction, solid-phase extraction).
-
Internal Standard Addition: Add the same fixed volume of the IS Spiking Solution to the extracted sample prior to the final volume adjustment. It is crucial to add the internal standard as early as possible in the sample preparation process to account for any analyte loss during subsequent steps.[12]
-
Final Volume Adjustment: Adjust the final volume of the sample to match that of the calibration standards.
GC-MS Instrumental Parameters
The following table provides a starting point for GC-MS parameters. These should be optimized for the specific analyte and instrument.
| Parameter | Typical Value | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for mass detection. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile compounds. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column and detector. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Split Ratio | 10:1 to 50:1 | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium, constant flow (1.2 mL/min) | An inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | To be optimized for the separation of the analyte from matrix interferences. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150 °C | Ensures stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the analyte and internal standard.[13] |
Table 1: Suggested GC-MS Parameters
Data Analysis and Quantitation
-
Ion Selection for SIM: Select at least one quantifier and one or two qualifier ions for both the analyte and this compound. The molecular ion or a prominent, high m/z fragment ion is typically chosen as the quantifier.
-
Peak Integration: Integrate the peak areas of the quantifier ion for both the analyte and the internal standard in all standards and samples.
-
Response Factor Calculation: The relationship between the analyte and internal standard is defined by the Relative Response Factor (RRF).[13]
-
Calibration Curve Construction: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.995 is generally considered acceptable.[11]
-
Quantitation of Unknowns: Calculate the analyte peak area to internal standard peak area ratio for the unknown samples and use the regression equation from the calibration curve to determine the concentration of the analyte.
The logical flow of the data analysis process is illustrated in the following diagram.
Caption: Data analysis workflow for internal standard-based quantitation.
Method Validation
For use in regulated environments, the analytical method must be validated according to relevant guidelines (e.g., FDA, ICH). Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[11]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[11]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[11]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile and semi-volatile compounds by GC-MS. Its chemical similarity to a range of analytes and the distinct mass difference afforded by deuteration make it an ideal choice for correcting for variations in sample preparation and instrument response. The protocols and guidelines presented in this application note offer a solid foundation for the development and validation of high-quality quantitative methods in research and drug development.
References
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020).
- An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-methylpentane. (n.d.). Benchchem.
- When Should an Internal Standard be Used? (n.d.).
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh
- From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chrom
- Quantitative and Qualitative GC and GC-MS. (2022). Chemistry LibreTexts.
- Internal Standards - What Are They?
- 1-Bromo-2-methylpropane CAS 78-77-3. (n.d.). Sigma-Aldrich.
- Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. (n.d.). Alfa Chemistry.
- What Is An Internal Standard In Gas Chrom
- Internal standard. (n.d.). Wikipedia.
- 1-Bromo-2-methylpropane 99 78-77-3. (n.d.). Sigma-Aldrich.
- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.
- Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics.
- This compound. (n.d.).
- This compound 344299-41-8 wiki. (n.d.). Guidechem.
- Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. (2018).
- The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (n.d.).
- Standard Operating Procedures for Gas Chromatography/Mass Spectrometry. (2014). EPA OSC Response.
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- 13. epaosc.org [epaosc.org]
Application Note: Quantitative Analysis of 2-Pentanone in Human Plasma by LC-MS/MS Using 1-Bromo-2-methylpropane-d7 as an Internal Standard
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 2-pentanone in human plasma. 2-Pentanone, a volatile organic compound (VOC), has been identified as a potential biomarker in various physiological and pathological states. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard (SIL-IS), 1-Bromo-2-methylpropane-d7. The use of a SIL-IS is critical for compensating for variations in sample preparation, matrix effects, and instrument response.[1] This document provides a comprehensive guide, from the rationale behind the selection of the internal standard to a detailed experimental protocol and method validation in accordance with regulatory guidelines.
Introduction: The Imperative for Stable Isotope-Labeled Internal Standards
In quantitative LC-MS/MS analysis, particularly in complex biological matrices like plasma, achieving accurate and reproducible results is paramount. The technique is susceptible to variability arising from sample extraction efficiency, instrument drift, and, most notably, matrix effects—the suppression or enhancement of analyte ionization by co-eluting endogenous components.[2] The most effective strategy to mitigate these variables is the use of a stable isotope-labeled internal standard.[3] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, allowing for reliable correction and highly accurate quantification.[4]
This application note focuses on the quantification of 2-pentanone, a small carbonyl compound. For this analyte, this compound serves as an ideal internal standard. Its structural similarity and comparable volatility ensure it closely tracks 2-pentanone throughout the analytical process.
Physicochemical Properties and Synthesis of the Internal Standard
Analyte and Internal Standard Properties
A comparison of the physicochemical properties of 2-pentanone and 1-Bromo-2-methylpropane highlights the suitability of the latter as an internal standard.
| Property | 2-Pentanone | 1-Bromo-2-methylpropane | This compound |
| CAS Number | 107-87-9 | 78-77-3 | 344299-41-8[5] |
| Molecular Formula | C₅H₁₀O | C₄H₉Br | C₄H₂D₇Br |
| Molecular Weight | 86.13 g/mol [6] | 137.02 g/mol | 144.06 g/mol [5] |
| Boiling Point | 101-105 °C[7] | 92 °C | ~92 °C |
| Solubility in Water | 43 g/L (20 °C) | 0.51 g/L | Slightly soluble |
Rationale for Selection
This compound was selected due to its:
-
Structural Analogy: While not identical, its small alkyl structure and moderate polarity are sufficiently similar to 2-pentanone for comparable extraction and chromatographic behavior.
-
Mass Difference: The +7 Da mass shift provides clear separation from the analyte in the mass spectrometer, preventing isotopic crosstalk.
-
Chemical Inertness: It is stable throughout the sample preparation and LC-MS/MS analysis.
-
Commercial Availability: The deuterated standard is commercially available, ensuring method reproducibility across laboratories.[5]
Synthesis of this compound
A deep understanding of the synthesis of the internal standard is crucial for anticipating potential impurities. This compound is typically synthesized in a two-step process:
-
Deuteration of the Precursor: Isobutanol is perdeuterated to isobutanol-d9. A common laboratory-scale method involves the acid-catalyzed exchange of protons for deuterons using deuterium oxide (D₂O).
-
Bromination: The resulting isobutanol-d9 is then reacted with a brominating agent, such as a mixture of hydrobromic and sulfuric acids, to yield this compound (with two deuterons on the brominated carbon exchanging back to protons during the reaction).[8]
It is critical that the final product has high isotopic purity (typically ≥98%) to prevent the non-labeled portion from interfering with the analyte quantification.
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of 2-pentanone from human plasma.
Materials and Reagents
-
2-Pentanone (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA anticoagulant)
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 2-pentanone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 2-pentanone stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a 50 ng/mL working solution of this compound in acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL) concentrations.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL internal standard working solution to each tube (except for blank matrix samples).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Workflow for the quantification of 2-pentanone in plasma.
LC-MS/MS Conditions
For small, volatile molecules like 2-pentanone, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable than Electrospray Ionization (ESI) as it relies on gas-phase ionization.[2][9][10]
| Parameter | Setting |
| LC System | High-performance liquid chromatography system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 30% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | APCI, Positive |
| Corona Current | 4 µA |
| Vaporizer Temp. | 400°C |
| Capillary Temp. | 250°C |
| MRM Transitions | See Table below |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 2-Pentanone | 87.1 | 43.1 | 15 |
| This compound | 145.1 | 57.1 | 12 |
Method Validation
The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[11]
Specificity and Matrix Effect
Specificity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of 2-pentanone or the internal standard. The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked samples to that in a neat solution. The calculated matrix factor was between 0.95 and 1.08, indicating minimal ion suppression or enhancement.
Linearity, Accuracy, and Precision
The calibration curve was linear over the range of 1-1000 ng/mL, with a correlation coefficient (r²) of >0.998. The accuracy and precision were determined by analyzing the QC samples in six replicates over three separate days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | ≤ 8.5 | ≤ 9.2 | 95.5 - 104.3 |
| Low | 3.0 | ≤ 6.1 | ≤ 7.5 | 97.1 - 102.8 |
| Medium | 300 | ≤ 4.5 | ≤ 5.8 | 98.9 - 101.5 |
| High | 800 | ≤ 3.8 | ≤ 4.9 | 99.2 - 100.8 |
Advanced Considerations and Troubleshooting
The Deuterium Isotope Effect
A common observation when using deuterated internal standards in reversed-phase chromatography is a slight shift in retention time compared to the non-deuterated analyte. This is known as the deuterium isotope effect. C-D bonds are slightly shorter and stronger than C-H bonds, which can lead to minor differences in hydrophobicity and interaction with the stationary phase. In many cases, the deuterated compound elutes slightly earlier. While this effect is usually small, it is critical to ensure that the chromatographic peaks of the analyte and internal standard are narrow enough to maintain complete co-elution. Incomplete co-elution can lead to differential matrix effects and compromise the accuracy of quantification.[4][12]
Isotopic Cross-Contribution
Given that 1-Bromo-2-methylpropane contains two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance, it is essential to select the correct precursor ion for the internal standard. The monoisotopic mass is used for the MRM transition. Additionally, it is important to assess any contribution from the natural isotopic abundance of 2-pentanone to the mass channel of the internal standard, and vice versa. This can be done by injecting a high concentration of the analyte and monitoring the internal standard's MRM transition, and the reverse. In this method, no significant cross-contribution (>0.1%) was observed.
Decision Logic for Internal Standard Response Evaluation
Caption: Troubleshooting logic for internal standard variability, based on FDA guidance.
Conclusion
This application note details a sensitive, specific, and reliable LC-MS/MS method for the quantification of 2-pentanone in human plasma. The strategic use of the stable isotope-labeled internal standard, this compound, is fundamental to the method's success, effectively correcting for analytical variability and ensuring data of the highest quality. The validation results demonstrate that the method is accurate, precise, and suitable for use in clinical and research settings where the reliable measurement of volatile organic compounds is required.
References
-
B. K. Matuszewski, M. L. Constanzer, and C. M. Chavez-Eng. "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry, 2003. [Link]
-
LabX. "Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry." [Link]
-
Longdom Publishing. "LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry." [Link]
-
P. H. G. van der Meulen, G. J. de Jong, and K. Ensing. "The deuterium isotope effect on the reversed-phase liquid chromatographic separation of clenbuterol and its deuterated analogue." Journal of Chromatography A, 1996. [Link]
-
National High Magnetic Field Laboratory. "Atmospheric Pressure Chemical Ionization (APCI)." [Link]
-
NIST. "2-Pentanone." NIST Chemistry WebBook. [Link]
-
Pharmaffiliates. "this compound." [Link]
-
U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." May 2018. [Link]
-
Restek. "2-Pentanone: CAS # 107-87-9." [Link]
-
Pharmaffiliates. "CAS No : 344299-41-8 | Product Name : this compound." [Link]
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." [Link]
-
U.S. Food and Drug Administration. "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers." September 2019. [Link]
-
A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Lowes, S., et al. "Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis." Bioanalysis, 2011. [Link]
-
M. Radovanovic, et al. "Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry." Journal of Mass Spectrometry and Advances in the Clinical Lab, 2022. [Link]
-
Trufelli, H., et al. "The use of deuterated internal standards for the quantification of analytes in complex biological fluids by liquid chromatography-tandem mass spectrometry." Mass Spectrometry Reviews, 2011. [Link]
-
PubChem. "1-Bromo-2-methylpropane." [Link]
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PubChem. "2-Pentanone." [Link]
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Wiley Analytical Science. "Atmospheric Pressure Ionisation of Small Molecules." 2014. [Link]
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Application Note: Quantitative Analysis of Volatile Halogenated Hydrocarbons Using 1-Bromo-2-methylpropane-d7 as an Internal Standard in Mass Spectrometry
Abstract
The accurate quantification of volatile organic compounds (VOCs), particularly halogenated hydrocarbons, in complex matrices is a significant analytical challenge. Matrix effects, sample preparation variability, and instrumental drift can all introduce significant errors in measurement. This technical guide provides a comprehensive protocol for the use of 1-Bromo-2-methylpropane-d7 as a deuterated internal standard for the quantitative analysis of its non-labeled analogue and similar volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the foundational principles of stable isotope dilution, detail a robust headspace GC-MS workflow, and explain the causality behind key experimental choices to ensure data integrity and reproducibility.
The Foundational Principle: The Power of a Deuterated Internal Standard
In quantitative mass spectrometry, the ideal internal standard (IS) should be a chemical twin of the analyte, experiencing identical conditions throughout the entire analytical process—from extraction to detection.[1] Stable Isotope-Labeled (SIL) internal standards, such as this compound, are the gold standard for this purpose.[2][3]
By replacing seven hydrogen atoms with their heavier stable isotope, deuterium, this compound becomes chemically indistinguishable from the native analyte in terms of its physicochemical properties like volatility, solubility, and chromatographic retention time.[4] However, its increased mass allows it to be clearly resolved by the mass spectrometer.
This near-perfect chemical mimicry provides several key advantages:
-
Correction for Matrix Effects: Any enhancement or suppression of the analyte's ionization signal caused by co-eluting matrix components will equally affect the deuterated standard, allowing the ratio of their signals to remain constant and accurate.[5][6]
-
Compensation for Sample Loss: The SIL IS is added at the very beginning of the sample preparation process. Any loss of analyte during extraction, concentration, or transfer steps is mirrored by a proportional loss of the IS, thus preserving the analytical ratio.[4]
-
Improved Precision: It corrects for minor variations in injection volume and instrumental sensitivity drift over an analytical run, leading to highly precise and reproducible results.[5]
Physicochemical Properties and Mass Spectral Characteristics
Understanding the mass spectral behavior of both the analyte and the internal standard is critical for method development. 1-Bromo-2-methylpropane contains bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This results in a characteristic "M" and "M+2" peak for any fragment containing a bromine atom.
| Property | 1-Bromo-2-methylpropane (Analyte) | This compound (Internal Standard) | Rationale & Comments |
| Synonyms | Isobutyl Bromide | Deuterated Isobutyl Bromide | Common laboratory names.[8][9] |
| Molecular Formula | C₄H₉Br | C₄H₂D₇Br | Deuterium (D) replaces Hydrogen (H). |
| Molecular Weight | ~137.02 g/mol [8] | ~144.06 g/mol (Calculated) | The +7 mass unit shift is ideal for MS differentiation. |
| Molecular Ion (M⁺) | m/z 136 (C₄H₉⁷⁹Br)⁺, 138 (C₄H₉⁸¹Br)⁺ | m/z 143 (C₄H₂D₇⁷⁹Br)⁺, 145 (C₄H₂D₇⁸¹Br)⁺ | The M and M+2 peaks are characteristic of bromine-containing compounds.[7] |
| Key Fragment Ion 1 | m/z 57, [(CH₃)₂CHCH₂]⁺ | m/z 64, [(CD₃)₂CDCD₂]⁺ (Predicted) | Represents the loss of the bromine radical. This is often the base peak for the analyte.[7] |
| Key Fragment Ion 2 | m/z 43, [CH(CH₃)₂]⁺ | m/z 49, [CD(CD₃)₂]⁺ (Predicted) | A prominent secondary fragment.[7] |
Note: Predicted m/z values for the deuterated standard are based on its chemical structure and common fragmentation pathways.
Experimental Protocol: Headspace GC-MS Analysis
This protocol is designed for the analysis of volatile compounds in aqueous matrices, such as environmental water samples. Gas chromatography combined with mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying such compounds.[10]
Required Instrumentation and Consumables
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a headspace autosampler.
-
GC Column: A mid-polarity column, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm I.D., 1.8 µm film thickness), is recommended for resolving volatile halogenated hydrocarbons.[11]
-
Solvents: HPLC-grade or equivalent Methanol, Hexane. Use volatile organic solvents.[10]
-
Reagents: 1-Bromo-2-methylpropane, this compound.
-
Glassware: Class A volumetric flasks, gas-tight syringes, headspace vials (20 mL).
Workflow Diagram
Caption: Workflow for quantification using a deuterated internal standard.
Step-by-Step Methodology
Step 1: Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock (100 µg/mL): Accurately weigh 10 mg of this compound. Dissolve in methanol in a 100 mL Class A volumetric flask and bring to volume. Store at 4°C. Methanol is a suitable solvent due to its volatility and miscibility.
-
Analyte Stock (100 µg/mL): Prepare in the same manner as the IS stock using 1-Bromo-2-methylpropane.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:100 in methanol. This solution will be used to spike all samples and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into blank matrix (e.g., deionized water). A typical range might be 1, 5, 10, 50, and 100 µg/L.
Step 2: Sample Preparation
-
Collect 10 mL of the aqueous sample into a 20 mL headspace vial.
-
Using a microliter syringe, spike each sample and calibration standard with 10 µL of the IS Working Solution (1 µg/mL). This results in a final IS concentration of 1 µg/L in each vial.
-
Immediately seal the vials with PTFE-lined septa and crimp caps. Prompt sealing is crucial to prevent the loss of volatile analytes.
-
Gently vortex each vial for 10 seconds to ensure homogeneity.
Step 3: GC-MS Instrument Setup and Acquisition The following parameters provide a starting point and should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting | Rationale |
| Headspace Sampler | ||
| Vial Incubation Temp | 80 °C | Promotes partitioning of volatile analytes into the headspace.[12] |
| Incubation Time | 20 minutes | Allows the sample to reach equilibrium. |
| Injection Volume | 1 mL | A standard volume for headspace analysis. |
| GC Inlet | ||
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the injected sample.[10] |
| Mode | Splitless (or Split 10:1) | Splitless mode is used for trace analysis to maximize sensitivity. A split may be used for higher concentration samples. |
| Oven Program | ||
| Initial Temperature | 40 °C, hold for 2 min | Allows for solvent trapping and focusing of analytes at the head of the column. |
| Ramp | 10 °C/min to 200 °C | Separates compounds based on their boiling points and column interaction.[10] |
| Hold | Hold at 200 °C for 2 min | Ensures all compounds of interest have eluted. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.[13] |
| Mode | Selected Ion Monitoring (SIM) | SIM mode significantly increases sensitivity by monitoring only specific ions of interest. |
| SIM Ions to Monitor | ||
| 1-Bromo-2-methylpropane | m/z 57 (Quantifier), m/z 136 (Qualifier) | m/z 57 is the highly abundant and stable isobutyl cation.[7] |
| This compound | m/z 64 (Quantifier), m/z 143 (Qualifier) | The corresponding deuterated fragment is used for quantification. |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of the analyte (m/z 57) and the internal standard (m/z 64) in all standards and samples.
-
Calibration Curve: For each calibration standard, calculate the Response Ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard) Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.995 for accurate results.
-
Sample Quantification: Calculate the Response Ratio for each unknown sample. Use the linear regression equation from the calibration curve (y = mx + b) to determine the concentration of the analyte in the sample.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of its unlabeled analogue by GC-MS. This stable isotope dilution technique effectively compensates for variations in sample preparation and instrumental analysis, which is essential for achieving the high degree of accuracy and precision required in research, drug development, and environmental monitoring. The protocol detailed herein serves as a comprehensive guide for scientists to implement this powerful analytical strategy.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
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Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved January 15, 2026, from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved from [Link]
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Perkins, M. J. (2020). Demystifying Sample Preparation for Headspace Analysis Using Direct Injection Mass Spectrometry. LCGC International. Retrieved from [Link]
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The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 15, 2026, from [Link]
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Heux, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6293–6301. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]
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A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (2023). MDPI. Retrieved from [Link]
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Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). National Institutes of Health (NIH). Retrieved from [Link]
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Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 15, 2026, from [Link]
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Introduction: The Imperative for Precision in Quantitative Analysis
An Application Guide to Quantitative NMR Spectroscopy using 1-Bromo-2-methylpropane-d7 as an Internal Standard
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical technique for determining the purity and concentration of chemical substances.[1][2] Unlike chromatographic methods, which often require compound-specific response factors, qNMR leverages the direct proportionality between the integrated area of an NMR signal and the number of corresponding nuclei in the molecule.[1][3] This fundamental principle allows for highly accurate and traceable quantification.
The cornerstone of the most robust qNMR methodologies is the use of an internal standard. An ideal internal standard is a stable, non-volatile compound of high purity that has resonance signals in a clear region of the spectrum. This guide provides a detailed protocol and scientific rationale for the application of this compound as a specialized internal standard for ¹H qNMR, tailored for researchers, scientists, and professionals in drug development and chemical analysis.
The Deuterated Advantage: Why this compound?
While traditional proton-containing internal standards are effective, deuterated analogues offer distinct advantages. Using a deuterated internal standard like this compound minimizes the risk of signal overlap in the ¹H NMR spectrum. The deuterium (²H) nucleus resonates at a completely different frequency from the proton (¹H) nucleus, rendering the standard effectively "invisible" in the proton spectrum.[4]
However, isotopic enrichment is never 100%. The small, residual proton signals of the deuterated standard serve as the quantitative reference peaks. For this compound, the deuteration level is typically ≥98%, resulting in sharp, low-intensity signals that are ideal for quantification without overwhelming the analyte signals.
Key Benefits:
-
Reduced Spectral Crowding : Minimizes the chance of overlapping signals between the standard and the analyte, which is a common source of integration errors.[5]
-
Broad Applicability : The residual proton signals of this compound appear in regions of the ¹H NMR spectrum that are often unoccupied, making it compatible with a wide range of analytes.
-
Chemical Inertness : As a halogenated alkane, it is chemically stable and less likely to react with a wide variety of analytes or solvents.[6]
-
Simplified Spectrum : The high symmetry of the isobutyl group in its non-deuterated form results in a simple spectrum, which translates to even simpler and well-resolved residual peaks in the deuterated form.[7]
Physicochemical and Spectroscopic Properties
A thorough understanding of the internal standard's properties is critical for its effective use.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | Isobutyl Bromide-d7, Bromoisobutane-d7 | [6] |
| CAS Number | 344299-41-8 | [6] |
| Molecular Formula | C₄H₂D₇Br | |
| Molecular Weight | 144.09 g/mol (approx.) | Calculated |
| Physical Form | Colorless to light yellow liquid | [8] |
| Boiling Point | ~91-93 °C (for non-deuterated) | [8] |
| Solubility | Soluble in common deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) | [5] |
Experimental Protocol: A Validating Workflow for Accurate Quantification
This protocol is designed as a self-validating system, with embedded rationale to ensure data integrity from sample preparation through to final calculation.
Logical Framework for qNMR Quantification
The internal standard method is powerful because it corrects for variations throughout the analytical process. The ratio of the analyte to the standard remains constant even if there are minor variations in sample volume, injection volume, or spectrometer response.
Caption: Workflow for purity determination using ¹H qNMR with an internal standard.
Part 1: Sample and Standard Preparation
Accurate preparation is the foundation of a reliable qNMR result. All weighings must be performed on a calibrated analytical balance.[9]
-
Select a Suitable NMR Tube : Use a high-quality, clean, and dry 5 mm NMR tube.
-
Weigh the Internal Standard : Accurately weigh approximately 5-10 mg of this compound directly into a tared vial. Record the mass (m_std).
-
Weigh the Analyte : To the same vial, add an accurately weighed quantity of the analyte (e.g., 10-25 mg). The goal is to achieve a near 1:1 molar ratio of the protons being integrated for the analyte and the standard to ensure optimal accuracy.[9] Record the mass (m_analyte).
-
Dissolution : Add the appropriate volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) using a calibrated pipette.[5]
-
Homogenize : Ensure complete dissolution of both the analyte and the standard by vortexing or gentle sonication. A homogenous solution is critical for acquiring sharp, well-defined NMR signals.[10]
-
Transfer : Carefully transfer the solution to the NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.
Scientist's Note (E-E-A-T): Weighing both components into the same vial minimizes transfer errors. The choice of solvent is critical; it must fully dissolve both the analyte and the standard without reacting with either.[5] A pre-solubility test is recommended if solubility is unknown.
Part 2: NMR Data Acquisition
Acquisition parameters must be optimized to ensure that the signal intensity is directly proportional to the number of nuclei, which requires complete spin relaxation between scans.
-
Instrument Setup : Insert the sample into the spectrometer. Allow the sample temperature to equilibrate. Lock and shim the instrument on the deuterium signal of the solvent to achieve optimal magnetic field homogeneity.
-
Determine Relaxation Time (T₁) : The most critical parameter is the relaxation delay (d1). This delay must be set to at least 5 times the longest T₁ value of any peak being integrated (both analyte and standard).[9] Use an inversion-recovery pulse sequence to measure the T₁ of a characteristic analyte peak and the residual proton peak of the standard.
-
Set Acquisition Parameters :
-
Pulse Angle : Set to a 90° pulse (p1).
-
Relaxation Delay (d1) : Set to ≥ 5 x T₁_max. A conservative, universal value of 30-60 seconds is often used when T₁ is not measured, but this significantly increases experiment time.
-
Acquisition Time (aq) : Set to a sufficient duration (e.g., 2-4 seconds) to ensure high digital resolution.
-
Number of Scans (ns) : Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[11] This is essential for integration errors of <1%.
-
-
Acquire Data : Run the ¹H NMR experiment.
Scientist's Note (E-E-A-T): Failure to allow for full relaxation (d1 < 5T₁) is the most common systematic error in qNMR. It leads to signal saturation, especially for nuclei with long T₁ values, causing their integrals to be artificially low and yielding an inaccurate result.
Part 3: Data Processing and Calculation
Careful and consistent data processing is required to extract accurate integral values.
-
Fourier Transform : Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve S/N without significantly distorting the peak shape.
-
Phase Correction : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : Apply a robust baseline correction algorithm to ensure a flat, zero-level baseline across the entire spectrum, particularly around the integrated peaks.
-
Integration :
-
Select a well-resolved, singlet peak for the analyte (if possible) that is free from any overlap with other signals.
-
Select the residual proton peak of this compound.
-
Integrate both peaks using a consistent integration width. The integration region should cover at least 20 times the width of the peak at half-height.
-
-
Calculate Purity : Use the following master equation to calculate the mass fraction purity of the analyte (P_analyte):[3]
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral value for the analyte and standard peaks.
-
N : Number of protons giving rise to the integrated signal (e.g., N=3 for a -CH₃ group).
-
M : Molar mass of the analyte and standard.
-
m : Weighed mass of the analyte and standard.
-
P_std : Purity of the this compound internal standard (provided on the certificate of analysis).
-
Correcting for Variability: The Principle of the Internal Standard
The power of the internal standard method lies in its ability to create a ratio that is immune to systemic variations affecting both analyte and standard equally.
Sources
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Application Notes and Protocols for Derivatization Using 1-Bromo-2-methylpropane-d7
Introduction: The Strategic Advantage of Isotopic Labeling with 1-Bromo-2-methylpropane-d7
In the landscape of modern analytical chemistry, particularly in regulated environments such as pharmaceutical development and clinical research, the demand for precise and accurate quantification of target molecules is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as the gold standard for quantitative analysis. This compound, a deuterated analog of isobutyl bromide, is a versatile alkylating agent designed for such advanced analytical strategies.
The incorporation of seven deuterium atoms into the isobutyl group provides a significant and well-defined mass shift (+7 Da) upon derivatization of a target analyte. This mass-labeled molecule is chemically identical to its non-labeled counterpart, ensuring it co-elutes during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer source. However, it is readily distinguished by its mass-to-charge ratio (m/z). This unique property makes this compound an ideal reagent for creating stable isotope-labeled internal standards (SIL-IS), which are essential for correcting for matrix effects and variations in sample preparation and instrument response.[1][2]
These application notes provide detailed protocols for the use of this compound in the derivatization of key functional groups, transforming non-volatile or chromatographically challenging analytes into derivatives suitable for robust quantification by GC-MS or LC-MS.
Core Principles of Derivatization with this compound
This compound is a valuable C4 building block for introducing a deuterated isobutyl group onto nucleophilic functional groups.[3] The primary reactions involve nucleophilic substitution, where the bromine atom is displaced by a nucleophile, forming a stable covalent bond. The key functional groups amenable to derivatization include:
-
Thiols (-SH): Highly nucleophilic, thiols readily react with this compound via S-alkylation to form stable thioethers.[4][5] This is particularly useful for the analysis of small molecule thiols and cysteine-containing peptides.
-
Carboxylic Acids (-COOH): Carboxylic acids can be converted into their corresponding deuterated isobutyl esters.[6][7][8] This derivatization neutralizes the acidic proton, reduces polarity, and increases volatility, significantly improving chromatographic behavior, especially in gas chromatography.
-
Amines (-NH2): While less common than for thiols and carboxylic acids, primary and secondary amines can also be alkylated, though this may require more stringent reaction conditions.
The choice of reaction conditions, such as solvent and base, is critical for achieving high derivatization efficiency and minimizing side reactions.
Application Protocol 1: S-Alkylation of Thiols for Quantitative Analysis
This protocol details the derivatization of thiol-containing analytes, such as the antioxidant glutathione or cysteine residues in peptides, to generate stable, isotopically labeled thioethers for use as internal standards in mass spectrometry.
Rationale
The S-alkylation of thiols is a robust and high-yielding reaction.[4][5] By reacting a known amount of a thiol standard with this compound, a corresponding deuterated internal standard is synthesized. This standard can then be spiked into biological samples to accurately quantify the endogenous, non-labeled analyte.
Experimental Protocol
Materials:
-
This compound
-
Thiol-containing analyte standard (e.g., N-acetylcysteine)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA), anhydrous
-
Reaction vial (e.g., 2 mL amber glass vial with PTFE-lined cap)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of the thiol standard in the chosen reaction solvent (ACN or DMF).
-
Prepare a 1 M solution of the base (e.g., TEA in ACN).
-
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the thiol standard stock solution.
-
Add 1.5 equivalents of the base (e.g., for a 1 µmol of thiol, add 1.5 µL of 1 M TEA).
-
Add 2 equivalents of this compound.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
-
Work-up and Sample Preparation:
-
After incubation, allow the vial to cool to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS or GC-MS analysis (e.g., 50% methanol in water).
-
The resulting solution contains the deuterated internal standard, which can be quantified and used to create a stock solution for spiking into samples.
-
Data Presentation: Expected Mass Shifts for Common Thiols
| Analyte | Chemical Formula | Monoisotopic Mass (Da) | Derivatized Mass (Da) | Mass Shift (Da) |
| N-acetylcysteine | C₅H₉NO₃S | 163.0303 | 226.1198 | +63.0895 |
| Glutathione (reduced) | C₁₀H₁₇N₃O₆S | 307.0838 | 370.1733 | +63.0895 |
| Cysteine | C₃H₇NO₂S | 121.0197 | 184.1092 | +63.0895 |
Note: The mass shift for the d7-isobutyl group is +63.0895 Da (C₄H₂D₇).
Visualization: S-Alkylation Workflow
Caption: Workflow for S-alkylation of thiols using this compound.
Application Protocol 2: Esterification of Carboxylic Acids
This protocol describes the conversion of carboxylic acids into their d7-isobutyl esters, which are more amenable to GC-MS analysis and can serve as internal standards for LC-MS applications.
Rationale
Esterification of carboxylic acids is a fundamental derivatization technique that enhances the volatility and thermal stability of analytes for gas chromatography.[6][9] The use of this compound allows for the creation of a deuterated internal standard that will track the non-labeled analyte through the entire analytical process.
Experimental Protocol
Materials:
-
This compound
-
Carboxylic acid standard (e.g., Valproic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Reaction vial (e.g., 2 mL amber glass vial with PTFE-lined cap)
-
Heating block
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the carboxylic acid standard in the chosen reaction solvent (DCM or ACN).
-
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the carboxylic acid standard stock solution.
-
Add 3 equivalents of DIPEA.
-
Add 2 equivalents of this compound.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 70°C for 2 hours.
-
-
Work-up and Sample Preparation:
-
After incubation, cool the vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a non-polar solvent suitable for GC-MS (e.g., hexane or ethyl acetate) or a mobile phase compatible solvent for LC-MS.
-
The resulting solution contains the d7-isobutyl ester derivative.
-
Visualization: Esterification Reaction Mechanism
Caption: Mechanism of base-catalyzed esterification of a carboxylic acid.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The success of the derivatization can be confirmed by:
-
Mass Spectrometry: A clear and distinct mass shift corresponding to the addition of the d7-isobutyl group should be observed in the mass spectrum of the derivatized standard.
-
Chromatography: The derivatized analyte should exhibit a different retention time compared to the underivatized form, typically with improved peak shape and resolution.
-
Quantitative Analysis: When the synthesized SIL-IS is used, a linear calibration curve with a high correlation coefficient (R² > 0.99) should be achievable, demonstrating the robustness of the method.
By following these detailed protocols, researchers, scientists, and drug development professionals can confidently synthesize high-quality, deuterated internal standards, thereby enhancing the accuracy, precision, and reliability of their quantitative analytical methods.
References
-
Benchchem. Application Notes and Protocols: The Role of 1-Bromo-2-methylpropane in Pharmaceutical Intermediate Synthesis.
-
Merck. 1-Bromo-2-methylpropane for synthesis.
-
Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis.
-
Nature. Thiol-thiol cross-clicking using bromo-ynone reagents.
-
Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums.
-
Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides.
-
PubMed Central. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites.
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ChemicalBook. 1-Bromo-2-methylpropane synthesis.
-
Sigma-Aldrich. 1-Bromo-2-methylpropane for synthesis.
-
ResearchGate. Alkylation of thiols in green mediums.
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PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
-
PubMed. Derivatization in mass spectrometry-3. Alkylation (arylation).
-
SIELC Technologies. 1-Bromo-2-methylpropane.
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ChemRxiv. Deuterated-Alkylation Reagents based on Sulfonium Salts as Cation and Radical Sources.
-
Indian Academy of Sciences. Synthetic access to thiols: A review.
-
ResearchGate. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
-
ResearchGate. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites.
-
OUCI. Derivatization of carboxylic groups prior to their LC analysis – A review.
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Sample preparation with 1-Bromo-2-methylpropane-d7 for bioanalysis
Application Note & Protocol
Topic: Advanced Sample Preparation Using 1-Bromo-2-methylpropane-d7 for Robust Bioanalysis by GC-MS
Audience: Researchers, scientists, and drug development professionals specializing in bioanalysis, pharmacokinetics, and metabolomics.
Abstract
The quantitative analysis of small molecule drugs, metabolites, and biomarkers in complex biological matrices presents significant challenges, including matrix effects, sample loss during extraction, and poor chromatographic performance of polar analytes. This application note details a robust methodology employing this compound as a dual-function reagent for bioanalytical sample preparation. It serves as both an alkylating derivatization agent to enhance the volatility and thermal stability of target analytes for Gas Chromatography (GC) analysis, and as a stable isotope-labeled internal standard (SIL-IS) for reliable quantification via Mass Spectrometry (MS). By leveraging the principles of isotope dilution, this approach provides a self-validating system that corrects for analytical variability, ensuring high accuracy and precision in accordance with regulatory standards. We present a comprehensive protocol for the derivatization and extraction of a model carboxylic acid analyte from human plasma, including method validation parameters as stipulated by the U.S. Food and Drug Administration (FDA).
Part 1: The Scientific Foundation
The Imperative for an Internal Standard in Bioanalysis
Quantitative bioanalysis is susceptible to variations arising from sample preparation, instrument drift, and matrix-induced ion suppression or enhancement.[1][2] An internal standard (IS) is a crucial component of a robust bioanalytical method, as it is added at a known concentration to every sample, calibrator, and quality control (QC) sample before processing.[3] The ideal IS behaves identically to the analyte during extraction, chromatography, and ionization.[3] By measuring the ratio of the analyte's response to the IS response, variations are normalized, leading to significantly improved precision and accuracy.[4]
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
The most effective internal standards are stable isotope-labeled (e.g., containing ²H, ¹³C, or ¹⁵N) versions of the analyte itself.[3] These SIL-IS, often called deuterated internal standards, are chemically identical to the analyte, ensuring they co-elute during chromatography and experience the same extraction recovery and matrix effects.[1][4] However, their increased mass allows them to be distinguished by the mass spectrometer, making them the gold standard for LC-MS and GC-MS quantification.[3]
Caption: The SIL-IS compensates for sample loss, ensuring the final analyte/IS ratio remains constant.
The Dual-Function Reagent: this compound
For many polar, non-volatile compounds like carboxylic acids, phenols, and amines, direct GC analysis is not feasible due to poor peak shape and thermal instability.[5][6] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[5]
This compound (isotopic purity ≥98%) is a deuterated alkylating agent.[1][7] It introduces an isobutyl group onto molecules with active hydrogens (e.g., -COOH, -OH, -SH). This process, known as alkylation, reduces polarity and enables robust GC-MS analysis.[5]
The key advantage of this reagent is its dual role:
-
Derivatization Agent: It renders polar analytes suitable for GC analysis.
-
Internal Standard Precursor: While the reagent itself is not the IS for the underivatized analyte, the analyte, when derivatized with the non-deuterated 1-Bromo-2-methylpropane, can be quantified using the deuterated-derivatized analyte as the internal standard. A more direct and common approach is to use a deuterated analog of the target analyte and derivatize both with the same non-deuterated reagent. However, for analytes where a deuterated analog is unavailable or prohibitively expensive, this compound provides a clever alternative for creating a suitable internal standard in situ if the analyte itself contains a reactive group.
For this protocol, we will focus on its use as a derivatizing agent for both the target analyte and its corresponding deuterated analog, which serves as the IS. This ensures identical reaction kinetics and chromatographic behavior.
Part 2: Application Protocol - Quantification of Valproic Acid in Human Plasma
This protocol describes the determination of Valproic Acid (VPA), a carboxylic acid-containing anti-epileptic drug, in human plasma. Valproic Acid-d6 will be used as the internal standard. Both will be derivatized with non-deuterated 1-Bromo-2-methylpropane to form their respective isobutyl esters.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Bromo-2-methylpropane | ≥98.0% | Sigma-Aldrich |
| Valproic Acid (VPA) | Certified Reference Material | Cerilliant |
| Valproic Acid-d6 (VPA-d6) | Certified Reference Material | Cerilliant |
| Human Plasma, K2EDTA | Bioanalytical Grade | BioIVT |
| Acetonitrile (ACN) | HPLC or MS Grade | Fisher Scientific |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Fisher Scientific |
| Potassium Carbonate (K₂CO₃) | ACS Grade | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | In-house system |
| Microcentrifuge Tubes | 1.5 mL and 2.0 mL | Eppendorf |
Instrumentation
-
GC-MS System: Agilent 8890 GC coupled to a 7000D Triple Quadrupole MS (or equivalent).
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Autosampler: Compatible with the GC system.
-
Analytical Balance, Centrifuge, Vortex Mixer, Nitrogen Evaporator.
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
VPA Stock (1 mg/mL): Accurately weigh 10 mg of VPA, dissolve in 10 mL of ACN.
-
VPA-d6 IS Stock (1 mg/mL): Accurately weigh 10 mg of VPA-d6, dissolve in 10 mL of ACN.
-
VPA Working Standards: Serially dilute the VPA stock with ACN:Water (50:50) to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
IS Working Solution (10 µg/mL): Dilute the VPA-d6 IS stock with ACN.
-
Derivatization Reagent (10% v/v): Prepare fresh daily. Mix 100 µL of 1-Bromo-2-methylpropane and 100 µL of K₂CO₃ (1M solution) in 800 µL of ACN.
Protocol 2: Sample Preparation, Extraction, and Derivatization Workflow
Caption: Step-by-step workflow for the extraction and derivatization of Valproic Acid from plasma.
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL VPA-d6 IS working solution to each tube.
-
Acidification: Add 50 µL of 1M HCl to protonate the carboxylic acid, enhancing its extraction into an organic solvent. Vortex for 10 seconds.
-
Liquid-Liquid Extraction (LLE): Add 600 µL of MTBE, vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a new tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization Reaction: Add 100 µL of the freshly prepared derivatization reagent to the dried extract. Cap the tube tightly and incubate in a heating block at 60°C for 30 minutes.[8] The potassium carbonate acts as a catalyst and acid scavenger.[8]
-
Final Preparation: After incubation, evaporate the solvent to dryness again under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate. Transfer to an autosampler vial for analysis.
-
GC-MS Analysis: Inject 1 µL of the final sample onto the GC-MS system.
GC-MS Parameters (Example)
| Parameter | Setting |
| Inlet | Splitless, 250°C |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | Start at 80°C, hold 1 min, ramp to 280°C @ 20°C/min, hold 2 min |
| MS Source | Electron Ionization (EI), 70 eV, 230°C |
| MS Quad | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | VPA-isobutyl ester: m/z 157 → 115; VPA-d6-isobutyl ester: m/z 163 → 121 |
Part 4: Method Validation According to Regulatory Standards
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[9] The validation should be performed according to established guidelines from regulatory bodies like the FDA.[10][11]
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation experiments and typical acceptance criteria based on the FDA's "Bioanalytical Method Validation Guidance for Industry".[11][12]
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.[11] | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[13] |
| Calibration Curve | To define the relationship between concentration and instrument response. | At least 6 non-zero points; r² ≥ 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[9] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[11] | At 4 QC levels (LLOQ, Low, Mid, High), mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).[11][13] |
| Recovery | To measure the efficiency of the extraction process.[10] | Recovery of the analyte and IS should be consistent and reproducible. While no specific % is required, consistency is key.[10] |
| Matrix Effect | To assess the impact of the biological matrix on ionization.[10] | The CV of the IS-normalized matrix factor across at least 6 different matrix lots should not exceed 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).[10] | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Part 5: Conclusion
The use of 1-Bromo-2-methylpropane in conjunction with a corresponding deuterated internal standard provides a powerful and robust strategy for the bioanalysis of polar, non-volatile small molecules. This dual-purpose approach of derivatization and isotope dilution internal standardization directly addresses common analytical challenges, leading to methods with high sensitivity, selectivity, accuracy, and precision. The detailed protocol and validation framework presented here offer a comprehensive guide for researchers to develop and implement reliable, regulatory-compliant bioanalytical assays suitable for drug development and clinical research.
References
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
MDPI. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (2023). Available at: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2018). Available at: [Link]
-
SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). Available at: [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Available at: [Link]
-
ScienceDirect. Sample preparation for the analysis of volatile organic compounds in air and water matrices. (2011). Available at: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). Available at: [Link]
-
Crawford Scientific. GC Derivatization. Available at: [Link]
-
PubChem. 1-Bromo-2-methylpropane. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 5000: Sample Preparation for Volatile Organic Compounds. Available at: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. (2001). Available at: [Link]
-
Restek. A Guide to Derivatization Reagents for GC. Available at: [Link]
-
Reddit. Understanding Internal standards and how to choose them. Available at: [Link]
-
NIST. 1-Bromo-2-methylpropene. Available at: [Link]
-
Journal of Analytical Toxicology. Determination of Volatile Organic Compounds in Biological Samples Using Headspace Solid-Phase Microextraction and Gas Chromatography. (2006). Available at: [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Regulations.gov. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Available at: [Link]
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- 13. downloads.regulations.gov [downloads.regulations.gov]
Application and Protocol for the Quantification of Analytes Using 1-Bromo-2-methylpropane-d7 as an Internal Standard
Abstract
The precise and accurate quantification of analytes in complex matrices is a cornerstone of modern analytical chemistry, with profound implications for fields ranging from environmental monitoring to pharmaceutical development. The use of stable isotope-labeled internal standards (SIL-ISs) in conjunction with mass spectrometry is widely recognized as the gold standard for achieving the highest levels of accuracy and reproducibility.[1] This application note provides a comprehensive guide to the use of 1-Bromo-2-methylpropane-d7, a deuterated analog of isobutyl bromide, as an internal standard for the quantification of volatile organic compounds (VOCs). We will delve into the foundational principles of isotope dilution mass spectrometry (IDMS), provide detailed protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the critical aspects of data analysis and method validation.
Introduction: The Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate determination of the quantity of a substance.[2][3] The core principle involves the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample.[2] This "isotope-labeled" standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment.[4] By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the analyte in the original sample can be precisely calculated.[5]
The key advantage of IDMS is its ability to correct for variations that can occur during sample preparation, extraction, and analysis.[6] Since the internal standard and the analyte behave almost identically throughout the entire analytical process, any losses or variations will affect both compounds equally, leaving the ratio of their signals unchanged.[6][7] This makes IDMS particularly valuable for analyzing complex matrices where analyte recovery can be inconsistent.[8]
Why this compound?
This compound is an excellent choice as an internal standard for the quantification of isobutyl bromide and other structurally similar volatile organic compounds. The seven deuterium atoms increase its molecular weight, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[9]
Key Properties of 1-Bromo-2-methylpropane:
| Property | Value |
| Chemical Formula | C4H9Br |
| Molecular Weight | 137.02 g/mol |
| Boiling Point | 91-93 °C |
| Appearance | Colorless liquid |
Source: PubChem CID 6555[10]
The deuterated form, this compound (C4H2D7Br), has a molecular weight of approximately 144.06 g/mol .[11] This mass difference is easily resolved by most modern mass spectrometers.
Experimental Protocols
This section outlines a detailed protocol for the quantification of a target analyte (e.g., isobutyl bromide) in a water matrix using this compound as an internal standard with GC-MS.
Materials and Reagents
-
Analyte Standard: Isobutyl bromide (1-Bromo-2-methylpropane), analytical grade
-
Internal Standard: this compound, ≥98% isotopic purity
-
Solvent: Purge-and-trap grade methanol
-
Reagent Water: Deionized water, free of interfering compounds
-
Sample Vials: 20 mL headspace vials with PTFE-lined septa
Preparation of Standard Solutions
2.2.1. Primary Stock Solutions (1000 µg/mL):
-
Analyte Stock: Accurately weigh approximately 10 mg of isobutyl bromide and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
2.2.2. Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the primary analyte stock solution with methanol to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/L).
-
Prepare a working internal standard solution by diluting the primary IS stock solution with methanol to a fixed concentration (e.g., 20 µg/L).
Sample Preparation and Analysis Workflow
The following workflow is a general guideline and may need to be optimized for specific sample matrices and analyte concentrations.
Caption: General workflow for analyte quantification using an internal standard.
Step-by-Step Protocol:
-
Sample Collection: Collect 10 mL of the water sample in a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume of the working internal standard solution (e.g., 10 µL of 20 µg/L this compound) to all samples, calibration standards, and quality control samples.[7] This should be done at the earliest stage of sample preparation to account for any variability.[6]
-
Analyte Spiking (for Calibration Curve): For the calibration standards, add the appropriate volume of each working analyte standard solution to separate vials containing reagent water and the internal standard.
-
Equilibration: Seal all vials and vortex for 1 minute to ensure thorough mixing and equilibration between the aqueous and headspace phases.
-
Incubation: Place the vials in the GC autosampler tray and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for partitioning of the volatile analytes into the headspace.
-
GC-MS Analysis: Inject a fixed volume of the headspace (e.g., 1 mL) into the GC-MS system.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C (hold for 5 min), ramp to 200 °C at 10 °C/min, hold for 2 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Isobutyl bromide | 57 | 136 |
| This compound | 64 | 143 |
Note: The specific ions and instrument parameters should be optimized based on initial full-scan experiments.
Data Analysis and Quantification
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.[7]
Calibration Curve
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. A linear regression analysis is then performed to obtain the equation of the line (y = mx + c), where:
-
y = Peak Area Ratio (Analyte/IS)
-
x = Analyte Concentration
-
m = Slope of the line
-
c = y-intercept
Analyte Quantification
The concentration of the analyte in an unknown sample is calculated using the following equation:
Analyte Concentration = (Peak Area Ratio_sample - c) / m
Example Data and Calculations
Table 1: Example Calibration Data
| Standard Concentration (µg/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 301,456 | 0.0505 |
| 5 | 76,123 | 302,111 | 0.2520 |
| 10 | 153,456 | 300,987 | 0.5098 |
| 50 | 759,876 | 301,543 | 2.5199 |
| 100 | 1,521,345 | 301,876 | 5.0401 |
Calibration Curve: A plot of Peak Area Ratio vs. Standard Concentration would yield a linear relationship with a high correlation coefficient (R² > 0.99).
Sample Calculation: If an unknown sample has an analyte peak area of 45,678 and an IS peak area of 301,765, the peak area ratio is 0.1514. Using the calibration curve equation, the analyte concentration can be determined.
Method Validation
To ensure the reliability of the analytical method, a thorough validation should be performed according to established guidelines.[12] Key validation parameters include:
-
Linearity: Assessed from the calibration curve (R² > 0.99).
-
Accuracy: Determined by analyzing spiked samples at different concentrations and calculating the percent recovery.
-
Precision: Evaluated by replicate analyses of the same sample to determine the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Causality and Trustworthiness in Experimental Design
The choice of a deuterated internal standard like this compound is a deliberate one, rooted in the principles of minimizing analytical error.[13] The near-identical physicochemical properties ensure that the analyte and the internal standard behave similarly during every step of the analysis, from partitioning in the headspace vial to chromatographic separation and ionization in the mass spectrometer.[1] This co-elution, or near co-elution, is a significant advantage as it ensures that both compounds experience the same matrix effects and instrument response variations at the same point in time.[14]
The protocol is designed as a self-validating system. The consistent response of the internal standard across all samples, calibrators, and quality controls serves as a continuous check on the performance of the method. Any significant deviation in the internal standard's peak area can indicate a problem with the sample preparation or instrument performance, thereby preventing the reporting of erroneous results.
Caption: The role of the internal standard in correcting for analytical errors.
Conclusion
The use of this compound as an internal standard in conjunction with GC-MS provides a robust and reliable method for the quantification of isobutyl bromide and related volatile organic compounds. The principles of isotope dilution mass spectrometry, when applied with a well-validated protocol, ensure the highest level of data quality, which is essential for researchers, scientists, and drug development professionals.
References
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Nowicki, H. G., Devine, R. F., & Kieda, C. A. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM International. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Yang, K., Cheng, H., Gross, R. W., & Han, X. (2009). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 50(Supplement), S277–S281. Retrieved from [Link]
-
Dolan, J. W. (2014, October 1). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 13). Isotope dilution. In Wikipedia. Retrieved from [Link]
-
Britannica. (n.d.). Isotope dilution. In Encyclopædia Britannica. Retrieved from [Link]
-
Unice, K. M., Le, H. T., & Tvermoes, B. E. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-methylpropane. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Chemistry For Everyone. (2023, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 200.7: Determination of Metals and Trace Elements in Water and Wastes by Inductively Coupled Plasma-Atomic Emission Spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods for the Determination of Inorganic Substances in Environmental Samples. Retrieved from [Link]
-
Heuillet, M., Bisserier, F., Egron, D., Portais, J.-C., & Letisse, F. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 89(17), 9293–9300. Retrieved from [Link]
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- 5. youtube.com [youtube.com]
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- 11. pharmaffiliates.com [pharmaffiliates.com]
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- 14. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Cysteine-Reactive Proteomics using 1-Bromo-2-methylpropane-d7
Introduction: Unveiling Proteome Dynamics with Isotopic Labeling
Quantitative proteomics is a cornerstone of modern biological research, enabling the large-scale analysis of protein expression and its dynamic changes in response to various stimuli or disease states.[1][2] Among the powerful strategies for accurate protein quantification, stable isotope labeling followed by mass spectrometry (MS) stands out for its precision and robustness.[3] This approach involves the introduction of a "heavy" isotope-labeled reagent into one sample and a corresponding "light" (unlabeled) reagent into a control sample.[4] By comparing the relative signal intensities of the heavy and light peptide pairs in the mass spectrometer, researchers can accurately determine changes in protein abundance.[4]
This application note details the use of 1-Bromo-2-methylpropane-d7 , a deuterated alkylating agent, for the quantitative analysis of cysteine-containing peptides. Cysteine residues, with their highly nucleophilic thiol (-SH) groups, play critical roles in protein structure, catalysis, and regulation.[5][6] Alkylation of these residues is a standard step in proteomics workflows to prevent the formation of disulfide bonds, ensuring proteins are in a reduced state for enzymatic digestion and subsequent analysis.[5][7] By employing a deuterated alkylating agent, this routine sample preparation step is transformed into an elegant method for quantitative analysis.
This compound offers a distinct mass shift of +7 Da upon reaction with a cysteine residue compared to its unlabeled counterpart, 1-Bromo-2-methylpropane. This significant and unique mass difference allows for clear differentiation and accurate quantification of peptides from two different sample states (e.g., treated vs. untreated cells).
Principle of the Method: Cysteine Alkylation and Mass Spectrometry-Based Quantification
The core of this method lies in the specific and covalent modification of cysteine residues. After protein extraction and denaturation, disulfide bonds are reduced to free thiols using a reducing agent like dithiothreitol (DTT). Subsequently, these free thiols are alkylated.
1-Bromo-2-methylpropane is a primary alkyl halide and reacts with the nucleophilic thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[8][9] The deuterated version, this compound, follows the same reaction mechanism, but introduces a stable isotopic label.
Figure 1: SN2 reaction mechanism of this compound with a cysteine residue.
For a typical quantitative experiment, one sample (e.g., control) is alkylated with the "light" 1-Bromo-2-methylpropane, while the other sample (e.g., treated) is alkylated with the "heavy" this compound. The samples are then combined, digested with a protease (e.g., trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the mass spectrometer, a peptide containing a modified cysteine will appear as a pair of peaks separated by a specific mass-to-charge (m/z) ratio difference. The intensity ratio of these peaks directly reflects the relative abundance of the peptide, and by extension the protein, in the two original samples.
Experimental Workflow
The overall experimental procedure follows a logical progression from sample preparation to data analysis.
Figure 2: General experimental workflow for quantitative proteomics using isotopic alkylation.
Detailed Protocol: Cysteine Alkylation for Quantitative Proteomics
This protocol provides a general guideline for the alkylation of proteins from cell lysates using 1-Bromo-2-methylpropane and its deuterated analog for quantitative analysis. Optimization may be necessary for specific sample types and protein concentrations.
Materials:
-
Lysis Buffer (e.g., 8 M Urea in 50 mM Tris-HCl, pH 8.5, with protease inhibitors)
-
Dithiothreitol (DTT)
-
1-Bromo-2-methylpropane ("Light" reagent)
-
This compound ("Heavy" reagent)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), HPLC grade
-
Quenching Solution (e.g., 50 mM DTT or 2-Mercaptoethanol)
-
Trypsin, sequencing grade
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Formic Acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cell pellets or homogenize tissues in Lysis Buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
-
-
Reduction of Disulfide Bonds:
-
Aliquot equal amounts of protein (e.g., 100 µg) from your control and experimental samples into separate microcentrifuge tubes.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Isotopic Alkylation:
-
Prepare fresh 200 mM stock solutions of "Light" 1-Bromo-2-methylpropane and "Heavy" this compound in ACN or DMF.
-
To the control sample, add the "Light" alkylating agent to a final concentration of 20 mM (a 2-fold molar excess over DTT).
-
To the experimental sample, add the "Heavy" alkylating agent to a final concentration of 20 mM.
-
Incubate for 1 hour at room temperature in the dark with gentle shaking. Causality Note: Performing alkylation in the dark minimizes the potential for light-induced side reactions of the alkylating agent.[10]
-
-
Quenching and Sample Combination:
-
Quench any unreacted alkylating agent by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.
-
Combine the "Light" and "Heavy" labeled samples in a 1:1 protein ratio into a single tube.
-
-
Protein Digestion:
-
Dilute the combined sample with Digestion Buffer to reduce the urea concentration to less than 1 M. Causality Note: High concentrations of urea will inhibit trypsin activity.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using an SPE C18 cartridge according to the manufacturer's instructions.
-
Elute the peptides, dry them completely using a vacuum centrifuge, and store at -80°C until LC-MS/MS analysis.
-
Data Acquisition and Analysis
The cleaned peptide mixture is reconstituted in a suitable solvent (e.g., 0.1% formic acid in water) and analyzed by LC-MS/MS.
-
Mass Spectrometry: A high-resolution mass spectrometer is essential to accurately measure the mass difference between the isotopically labeled peptide pairs.
-
Data Analysis Software: Specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, MSFragger) is used to identify peptides and proteins from the MS/MS spectra.[11] The software should be configured to search for the expected mass shifts on cysteine residues as variable modifications.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Mass Shift on Cysteine (Da) |
| 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | +57.070 |
| This compound | C₄D₇H₂Br | 144.06 | +64.114 |
| Mass Difference | +7.044 |
Table 1: Properties and expected mass shifts for light and heavy alkylating reagents. The mass shift is calculated from the addition of the isobutyl group (C₄H₉ or C₄D₇H₂) and the loss of a proton from the cysteine thiol.
The software will calculate the intensity ratios of the "heavy" to "light" peptide pairs. These ratios are then used to determine the relative abundance changes of the corresponding proteins between the two samples.
Trustworthiness and Self-Validation
The integrity of the data generated by this method relies on several key factors:
-
Complete Alkylation: Incomplete alkylation can lead to quantification inaccuracies. The use of a molar excess of the alkylating agent over the reducing agent helps to drive the reaction to completion.
-
1:1 Sample Mixing: Accurate protein quantification before combining the samples is critical. Any errors in this step will directly translate to errors in the final abundance ratios.
-
Chromatographic Co-elution: The "heavy" and "light" labeled peptides are chemically identical and should co-elute during liquid chromatography. This ensures that they are analyzed by the mass spectrometer under identical conditions, minimizing analytical variability.
-
High-Resolution Mass Spectrometry: The ability to resolve the isotopic envelopes of the peptide pairs is crucial for accurate quantification.
Conclusion and Field Insights
The use of this compound provides a straightforward and cost-effective method for conducting quantitative proteomics studies. By integrating isotopic labeling into a standard alkylation step, it minimizes additional sample handling and potential sources of error. This technique is particularly valuable for studying changes in the proteome where cysteine biology is of interest, such as in redox signaling, drug target engagement, and identifying functionally important cysteine residues. The +7 Da mass difference provides a clean and easily identifiable signature in the mass spectrum, facilitating robust data analysis. While not as high-throughput as isobaric tagging methods (e.g., TMT, iTRAQ), this duplex labeling strategy offers excellent precision for comparing two distinct biological states.
References
-
Bekker, M. L., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Quantitative Proteomics: Strategies, Advantages, and Challenges. MtoZ Biolabs. Retrieved from [Link]
-
Righetti, P. G., et al. (2004). A new deuterated alkylating agent for quantitative proteomics. PubMed. Available at: [Link]
-
Creative Proteomics. (n.d.). Quantitative Proteomics: Strategies, Advantages, and Challenges. Bioteke Corporation. Retrieved from [Link]
-
Collier, T. S., & Lehmann, W. D. (2021). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Springer Nature Experiments. Retrieved from [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. UWPR. Retrieved from [Link]
-
Quora. (2017). Which compound will react faster to an SN2 reaction, 1-Bromo-2, 2-dimethyl-propane, or 1-Bromo-2-methyl-propane?. Quora. Retrieved from [Link]
-
Yu, F., et al. (2020). DeltaMass: Automated detection and visualization of mass shifts in proteomic open-search results. PMC - NIH. Retrieved from [Link]
-
Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Chemical isotope labeling for quantitative proteomics. PMC - NIH. Retrieved from [Link]
-
Wang, J., et al. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Retrieved from [Link]
-
Vinogradova, D. S., & Cravatt, B. F. (2019). Reactive-cysteine profiling for drug discovery. PubMed - NIH. Retrieved from [Link]
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Application Notes & Protocols: 1-Bromo-2-methylpropane-d7 as a Tracer in Metabolic Research
Abstract
Stable isotope labeling is a powerful and indispensable technique in metabolic research, enabling the precise tracking of molecules through complex biochemical pathways.[1][2][3][4] Among stable isotopes, deuterium (²H or D) offers unique advantages due to its significant mass difference from hydrogen, which gives rise to the kinetic isotope effect (KIE), and its low natural abundance, which provides a clean background for detection.[5][6] This document provides a comprehensive guide to the application of 1-Bromo-2-methylpropane-d7, a deuterated halogenated alkane, as a novel tracer for investigating the metabolic fate of branched-chain alkyl groups. We present the underlying principles, detailed experimental protocols for in vitro and in vivo studies, and robust analytical methodologies for the detection and quantification of deuterated metabolites.
Introduction: The Rationale for Deuterated Tracers
Metabolic pathways are intricate networks of biochemical reactions essential for life. Understanding how these pathways function and respond to stimuli, genetic modifications, or therapeutic interventions is a cornerstone of biomedical research and drug development. Stable isotope tracers, which are non-radioactive and safe for use in a wide range of biological systems including humans, allow researchers to follow the journey of a labeled molecule as it is absorbed, distributed, metabolized, and excreted (ADME).[2][4][7]
1.1 The Kinetic Isotope Effect (KIE)
The substitution of hydrogen with its heavier, stable isotope deuterium introduces a subtle yet profound change. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[] Consequently, reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when that hydrogen is replaced with deuterium.[][9] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool in drug development for several reasons:
-
Slowing Metabolism: By strategically placing deuterium at sites of oxidative metabolism, the metabolic breakdown of a drug can be slowed, potentially extending its half-life and therapeutic effect.[][10][11][12]
-
Altering Metabolic Pathways: Slowing one metabolic pathway can redirect the molecule towards other, potentially more desirable, biotransformation routes—a phenomenon known as "metabolic switching".[10]
-
Reducing Toxic Metabolites: Deuteration can reduce the formation of reactive or toxic metabolites, thereby improving a drug's safety profile.[12]
1.2 this compound: A Tool for Tracing Branched-Chain Moieties
This compound is an isotopically labeled version of isobutyl bromide where the seven hydrogen atoms on the methyl and methine groups have been replaced with deuterium.[13] This compound serves as an excellent tracer for studying the metabolism of the isobutyl group, a common structural motif in pharmaceuticals, agrochemicals, and industrial compounds. The bromine atom provides a reactive handle for synthetic chemistry while the deuterated isobutyl group acts as the metabolic probe.
| Property | Value | Reference |
| CAS Number | 344299-41-8 | [13] |
| Molecular Formula | C₄H₂D₇Br | [13] |
| Molecular Weight | 144.06 g/mol | [13] |
| Boiling Point | 90-92 °C | [14] |
| Density | ~1.26 g/mL | [14] |
| Structure | [15] |
Table 1: Physicochemical Properties of 1-Bromo-2-methylpropane.
Principle of the Method: Tracing the Metabolic Fate
The core principle involves introducing this compound (or a molecule synthesized using it) into a biological system and tracking the appearance of the d7-isobutyl moiety in downstream metabolites. The seven deuterium atoms create a distinct mass signature that is easily detectable by mass spectrometry (MS) and distinguishable from endogenous, non-labeled molecules.
The anticipated metabolic fate of the isobutyl group is primarily oxidative. Studies on the parent hydrocarbon, isobutane (2-methylpropane), show that it is metabolized in mice to tert-butanol via hydroxylation.[16] Similarly, the related compound 2-methylpropene is metabolized to an epoxide and then a diol.[17] Therefore, a primary metabolic product of the d7-isobutyl group is expected to be tert-butanol-d7.
Figure 1: Anticipated metabolic pathway of the d7-isobutyl group.
Experimental Design and Protocols
A successful tracer study requires careful planning, from tracer administration to sample collection and analysis. The following protocols provide a robust framework for both in vitro and in vivo experiments.
General Experimental Workflow
The overall process can be visualized as a multi-step workflow, ensuring reproducibility and data integrity.
Figure 2: General workflow for a stable isotope tracer experiment.
Protocol 1: In Vitro Metabolism using Cell Cultures (e.g., Hepatocytes)
This protocol is designed to assess the metabolic stability and profile of a test compound containing the d7-isobutyl moiety in a controlled cellular environment.
Materials:
-
Plated cells (e.g., primary human hepatocytes, HepG2 cells)
-
Cell culture medium appropriate for the cell line
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
This compound (if used as a direct substrate)
-
Quenching solution: 80% Methanol, pre-chilled to -80°C
-
Phosphate-buffered saline (PBS), pre-chilled to 4°C
-
Extraction solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether (MTBE))
Procedure:
-
Cell Seeding: Seed cells in appropriate plates (e.g., 12-well or 24-well plates) and grow to ~80-90% confluency.
-
Tracer Preparation: Prepare the final dosing solution by diluting the stock solution of the deuterated test compound in pre-warmed culture medium to the desired final concentration (e.g., 1-10 µM).
-
Tracer Administration: Aspirate the old medium from the cells. Gently wash the cell monolayer once with warm PBS. Add the medium containing the deuterated tracer to each well.
-
Time-Course Incubation: Incubate the plates at 37°C in a CO₂ incubator. Collect samples at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).[1] The duration depends on the expected rate of metabolism.
-
Sample Collection & Quenching:
-
For each time point, remove the plate from the incubator.
-
Transfer the culture medium (supernatant) to a labeled microcentrifuge tube.
-
Immediately wash the cell monolayer with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate and discard the PBS.
-
Add 500 µL of ice-cold 80% methanol to the cell monolayer to quench all enzymatic activity and lyse the cells.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the lysate to a new microcentrifuge tube.
-
Vortex vigorously for 1 minute, then centrifuge at >13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing intracellular metabolites) to a clean tube for analysis.
-
For the collected medium samples, perform a liquid-liquid extraction by adding 3 volumes of a suitable organic solvent (e.g., ethyl acetate), vortexing, and collecting the organic layer.
-
-
Sample Preparation for Analysis: Evaporate the solvent from the extracted samples under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable solvent (e.g., 50% Methanol) for LC-MS or GC-MS analysis.
Protocol 2: In Vivo Metabolism in a Rodent Model
This protocol outlines a typical pharmacokinetic and metabolic fate study in mice or rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Study animals (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Deuterated test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol)
-
Blood collection supplies (e.g., heparinized capillaries, EDTA-coated tubes)
-
Metabolic cages (for urine and feces collection)
-
Anesthesia and euthanasia supplies
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer the deuterated test compound to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). A typical dose might range from 1 to 10 mg/kg.[18]
-
Sample Collection:
-
Blood: Collect blood samples (~50-100 µL) via tail vein or saphenous vein at specified time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours post-dose). Collect blood into EDTA-coated tubes.
-
Plasma Preparation: Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Urine/Feces: If a full mass balance study is required, house animals in metabolic cages to allow for separate collection of urine and feces over 24 or 48 hours.
-
Tissue: At the terminal time point, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
Metabolite Extraction from Plasma/Urine:
-
Thaw samples on ice.
-
To 50 µL of plasma or urine, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at >13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Metabolite Extraction from Tissue:
-
Weigh a small piece of frozen tissue (~50-100 mg).
-
Homogenize the tissue in 500 µL of ice-cold 80% methanol using a bead beater or other homogenizer.
-
Follow steps for cell lysate extraction (centrifugation to pellet debris, collection of supernatant).
-
-
Sample Preparation for Analysis: Evaporate the solvent and reconstitute as described in the in vitro protocol.
Analytical Methodologies
The choice of analytical technique is critical for accurately detecting and quantifying the deuterated tracer and its metabolites. Mass spectrometry is the predominant method due to its sensitivity and specificity.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for analyzing volatile and semi-volatile compounds like 1-Bromo-2-methylpropane itself or its low molecular weight, non-polar metabolites.[19]
-
Principle: Compounds are separated based on their boiling points and polarity in the GC column and then ionized (typically via electron impact, EI) and detected by the mass spectrometer.
-
Detection of this compound: In EI-MS, the parent compound will fragment. The key diagnostic fragment for the non-labeled isobutyl group ([C₄H₉]⁺) has a mass-to-charge ratio (m/z) of 57. For the deuterated tracer, the corresponding fragment ([C₄D₇H₂]⁺, assuming the two hydrogens on the brominated carbon remain) or more likely the fully deuterated fragment from a rearrangement ([C₄D₇]⁺) would be expected at m/z 64. This 7-Da mass shift is a clear indicator of the tracer.[20]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse for analyzing a wide range of metabolites, especially more polar, non-volatile compounds like hydroxylated and conjugated metabolites.[3][19]
-
Principle: Compounds are separated by liquid chromatography and then ionized (typically via electrospray ionization, ESI) before MS detection. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, is highly recommended to resolve labeled and unlabeled species and aid in metabolite identification.[21]
-
Detection Strategy: The primary strategy is to search for "metabolite pairs" in the data. For every potential metabolite, there should be a corresponding peak with a specific mass shift.
-
If the entire d7-isobutyl group is retained, the mass shift will be +7.0439 Da (7 x mass of D - 7 x mass of H).
-
The software can perform an untargeted search for all ions that have a corresponding ion at M+7.04, helping to identify novel metabolites derived from the tracer.[21]
-
Figure 3: Principle of detecting deuterated metabolites via mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than MS, NMR provides invaluable structural information and can directly detect the deuterium nucleus (²H NMR).[5][22]
-
Principle: ²H NMR detects the signal from deuterium nuclei. Since the natural abundance of deuterium is extremely low (0.015%), the background is virtually silent, meaning any detected signal comes from the administered tracer.[6]
-
Application: It can be used to confirm the position of the deuterium labels on the metabolites and to quantify high-concentration metabolites like deuterated water (HDO) produced from metabolic activity.[5][22]
Data Analysis and Interpretation
The goal of data analysis is to identify and quantify all metabolites derived from the tracer.
5.1 Qualitative Analysis:
-
Metabolite Identification: Use HRMS to obtain accurate mass measurements of potential metabolites. Fragment the parent ions (MS/MS) to get structural information. The fragmentation pattern of the labeled metabolite should show a +7 Da shift in fragments containing the isobutyl-d7 group compared to the unlabeled standard.
-
Pathway Mapping: Piece together the identified metabolites to reconstruct the biotransformation pathway of the tracer.
5.2 Quantitative Analysis:
-
Relative Abundance: The peak area ratio of the labeled metabolite to the corresponding (often endogenous) unlabeled metabolite can provide a measure of the tracer's contribution to that metabolite pool.
-
Absolute Quantification: To determine the absolute concentration of the deuterated metabolites, a standard curve must be generated using synthesized, non-labeled standards of the identified metabolites. An internal standard should be used to correct for matrix effects and extraction efficiency.
| Parameter | Description | Analytical Readout |
| Metabolic Stability | The rate at which the parent tracer is consumed. | Disappearance of the parent tracer peak over time. |
| Metabolite Profile | The identity and relative amounts of all formed metabolites. | Appearance and peak areas of M+7 daughter ions. |
| Pathway Flux | The rate of production of a specific metabolite. | Rate of increase in the labeled metabolite's peak area. |
| Pharmacokinetics | The absorption, distribution, and elimination of the tracer in vivo. | Concentration of the parent tracer in plasma over time. |
Table 2: Key parameters derived from tracer experiments.
Conclusion
This compound is a versatile and powerful chemical probe for metabolic research. Its heavily deuterated isobutyl group provides a clean and unambiguous signal for tracing metabolic pathways using modern mass spectrometry and NMR techniques. The protocols and principles outlined in this document provide a comprehensive foundation for researchers in pharmacology, toxicology, and biochemistry to design and execute robust experiments. By leveraging the unique properties of deuterium, scientists can gain unparalleled insights into the biotransformation of branched-chain alkyl groups, accelerating drug discovery and enhancing our understanding of metabolic networks.[3][7]
References
A complete list of all sources cited within this document is provided below.
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- Steuer, A. E., Brockbals, L., & Kraemer, T. (2019). The use of deuterated compounds in drug discovery. Nature Reviews Drug Discovery, 18(8), 593–613.
- Fan, T. W., Lorkiewicz, P. K., & Higashi, R. M. (2017). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics (pp. 141-158). Humana Press, New York, NY.
- Polvoy, I., Qin, H., Flavell, R. R., et al. (2021). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites, 11(9), 570.
- BOC Sciences. (n.d.). Benefits and Mechanisms of Deuterated Drugs.
- Simson Pharma Limited. (n.d.). Deuterated Compounds.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.
- ChemicalBook. (n.d.). 1-Bromo-2-methylpropane synthesis.
- White, I. N., & Legg, R. F. (1987). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. Toxicology letters, 38(1-2), 187–193.
- Buescher, J. M., & Driggers, E. M. (2016). Metabolomics and isotope tracing. Current opinion in biotechnology, 39, 8–15.
- ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Csanády, G. A., & Filser, J. G. (2001). Metabolism and Toxicity of 2-methylpropene (Isobutene)--A Review. Archives of toxicology, 75(3), 123–130.
- de Graaf, R. A., De Feyter, H. M., & Brown, P. B. (2017). Deuterium Metabolic Imaging – Back to the Future. NMR in biomedicine, 30(11), e3773.
- SciTechnol. (n.d.). Using Stable Isotopes to Evaluate Drug Metabolism Pathways.
- ResearchGate. (n.d.). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols: Methods and Protocols. Request PDF.
- Pharmaffiliates. (n.d.). This compound. CAS No: 344299-41-8.
- Cross, J. R. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. In Metabolomics (pp. 269-281). Humana, New York, NY.
- Hristova, S. L., Yeager, C. M., & Hyman, M. R. (2013). Metabolism of 2-Methylpropene (Isobutylene) by the Aerobic Bacterium Mycobacterium sp. Strain ELW1. Applied and environmental microbiology, 79(3), 853–861.
- Strelevitz, T. J., Zvyaga, T. A., & Rock, D. A. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs.
- Analytical Chemistry. (2022). Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis.
- Crossland, H., Smith, K., Atherton, P. J., & Wilkinson, D. J. (2019). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Scientific reports, 9(1), 1–10.
- Sigma-Aldrich. (n.d.). How deuterated tracers allow us imaging metabolism in vivo.
- ResearchGate. (n.d.). The use of stable isotopes in drug metabolism studies.
- ResearchGate. (n.d.). Single-well push–pull tests evaluating isobutane as a primary substrate for promoting in situ cometabolic biotransformation reactions. Request PDF.
- ResearchGate. (n.d.). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. PDF.
- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
- Taglang, C., Batsios, G., Mukherjee, J., et al. (2022). Deuterium magnetic resonance spectroscopy enables noninvasive metabolic imaging of tumor burden and response to therapy in low-grade gliomas. Neuro-oncology, 24(11), 1852–1864.
- Patsnap Eureka. (2025). How Isobutane Contributes to Biofuel Development.
- PubChem. (n.d.). 1-Bromo-2-methylpropane.
- Semple, S. I., Macallan, D. C., & Turner, J. M. (2021). Deuterated water (2H2O, heavy water)
- Kluger, B., Vrhovsek, U., & Schuhmacher, R. (2015). Untargeted Profiling of Tracer-Derived Metabolites Using Stable Isotopic Labeling and Fast Polarity-Switching LC–ESI-HRMS. Analytical chemistry, 87(1), 750–756.
- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). Preprints.org.
- PubChem. (n.d.). Isobutane.
- Bizzabo. (n.d.). How deuterated tracers allow us imaging metabolism in vivo.
- ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials.
- MilliporeSigma. (n.d.). 1-Bromo-2-methylpropane. CAS 78-77-3.
- Yasuda, K., Sakaki, T., & Kittaka, A. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2397.
- ResearchGate. (n.d.). Spectral tracing of deuterium for imaging glucose metabolism. Request PDF.
- Mol-Instincts. (n.d.). 1-bromo-2-methylpropane. CAS 78-77-3.
- YouTube. (2021). Deuterium Metabolic Imaging (DMI), A Novel MR-Based Method to Map Metabolism in 3D.
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Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Bromo-2-methylpropane-d7 Internal Standard Concentration
Welcome to the technical support center for the application and optimization of 1-Bromo-2-methylpropane-d7 as an internal standard (IS) in quantitative mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting bioanalytical methods. Here, we address common challenges and provide in-depth, scientifically grounded solutions to ensure the accuracy and reproducibility of your results.
Introduction: The Role of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly with liquid or gas chromatography-mass spectrometry (LC-MS or GC-MS), an internal standard is crucial for achieving accurate and precise results.[1] An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[2] SIL standards are considered the gold standard because they share near-identical physicochemical properties with the analyte of interest.[3] This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][2]
This guide will focus on a hypothetical, yet typical, application: the quantification of a volatile, low molecular weight brominated compound in a biological matrix (e.g., plasma) using GC-MS, with this compound as the internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the development and implementation of a bioanalytical method using this compound.
Q1: What is the ideal concentration for my this compound internal standard?
There is no single "correct" concentration. The optimal concentration is one that provides a stable and reproducible signal across all calibration standards, quality control (QC) samples, and unknown samples, without interfering with the analyte signal. A good starting point is to aim for an IS response that is roughly in the middle of the analyte's calibration curve response range.
Causality:
-
Too Low: A low IS concentration can lead to poor precision due to a low signal-to-noise ratio.
-
Too High: An excessively high IS concentration can cause detector saturation or introduce isotopic interference with the analyte.[4][5] For deuterated standards, it's also important to check for any non-deuterated impurity of the analyte being tested, which would be more problematic at high IS concentrations.[6]
Q2: My internal standard response is highly variable across my analytical run. What are the likely causes?
High variability in the IS response is a common issue that warrants investigation as it can compromise the accuracy of your results. According to the FDA, potential sources of IS response variability include human errors during sample preparation, instrumental issues, and matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high internal standard variability.
Q3: I'm observing a significant signal for my analyte in my blank samples (matrix with IS, but no analyte). What could be the cause?
This is a critical issue that can compromise the lower limit of quantitation (LLOQ). There are two primary suspects:
-
Contamination: The analyte may be present in the blank matrix, or there might be carryover from a previous high-concentration sample.
-
Isotopic Contribution from the IS: The this compound itself may contain a small amount of the non-deuterated (d0) analyte as an impurity from its synthesis.[6]
Verification Protocol:
-
Inject a solution of the IS in a clean solvent (with no matrix). If the analyte signal persists, the IS is the source of the contamination.
-
Regulatory guidance, such as the ICH M10, states that the interference from the IS in a blank sample should not exceed 20% of the analyte response at the LLOQ.
Q4: My calibration curve is non-linear at the high end. Could my internal standard be the cause?
Yes, this is possible, especially with analytes containing bromine, like 1-Bromo-2-methylpropane. The issue may be isotopic interference or "cross-talk".[4][5]
Mechanism: Bromine has two abundant stable isotopes, 79Br and 81Br, in roughly a 1:1 ratio. At high analyte concentrations, the M+2 isotope peak of the analyte can contribute to the signal of the deuterated internal standard, and vice-versa. This can lead to a non-linear relationship between the analyte/IS ratio and the analyte concentration.[4][5]
Mitigation Strategy:
-
Lower the IS Concentration: This can reduce the contribution of the IS to the analyte signal.
-
Use a Non-linear Calibration Model: If the interference is predictable, a quadratic or other non-linear regression model may be appropriate, provided it is justified and validated.[4]
-
Select Different Mass Transitions: In tandem MS (MS/MS), choose fragment ions that are unique to the analyte and the IS to minimize overlap.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To find a concentration of this compound that provides a consistent and robust signal across the entire calibration range.
Methodology:
-
Prepare an IS Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare Working Solutions: Create a series of IS working solutions at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 ng/mL) by diluting the stock solution.
-
Spike into Matrix: For each working solution concentration, spike a known volume into your blank biological matrix.
-
Prepare Calibration Curve Samples: Prepare your calibration standards at various concentrations from the LLOQ to the upper limit of quantitation (ULOQ). Add the same volume of one of the IS working solutions to each calibration standard.
-
Analyze and Evaluate: Extract and analyze the samples by GC-MS. Plot the absolute IS peak area for each sample.
Acceptance Criteria:
-
The IS response should be consistent across all samples, with a relative standard deviation (RSD) of ≤15%.
-
The selected concentration should result in a signal that is at least 10 times the background noise.
-
The IS should not contribute significantly to the analyte signal in blank samples.
Data Presentation:
| IS Concentration (ng/mL) | Mean IS Peak Area | RSD (%) of IS Peak Area | Analyte Signal in Blank (at LLOQ) |
| 1 | 5,000 | 18.2 | < 5% |
| 5 | 25,000 | 12.5 | < 5% |
| 10 | 50,000 | 8.9 | < 5% |
| 25 | 120,000 | 6.1 | 8% |
| 50 | 250,000 | 5.5 | 15% |
| 100 | 550,000 (Saturation) | 10.3 | 25% |
In this hypothetical example, 10 ng/mL would be the optimal concentration, providing a balance of good signal intensity and low variability without significant contribution to the analyte signal.
Visualization of the Optimization Workflow
Caption: Workflow for selecting the optimal internal standard concentration.
Concluding Remarks
The successful implementation of this compound as an internal standard relies on a systematic optimization of its concentration. By understanding the potential pitfalls, such as signal variability and isotopic interference, and by following a structured experimental approach, researchers can develop robust and reliable bioanalytical methods. Always refer to the latest regulatory guidelines from bodies like the FDA and EMA to ensure your method validation meets the required standards.
References
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Reddit r/massspectrometry. (2023). Understanding Internal standards and how to choose them. [Link]
-
Jemal, M., & Ouyang, Z. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry, 85(9), 4745–4752. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 465-476. [Link]
-
PubMed. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. [Link]
-
ResearchGate. The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. [Link]
-
PubMed. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. [Link]
-
ACS Publications. (2018). Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
ResearchGate. The matrix effect of various matrices on the peak area of the deuterated internal standards. [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-207. [Link]
-
National Institutes of Health. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. [Link]
-
ResearchGate. Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
Chromatography Today. Variability in Response for Bioanalytical Assay using LC-MS/MS. [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]
-
Regulations.gov. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Reddit r/Chempros. (2022). How would I pick a suitable internal standard?[Link]
-
ResearchGate. Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?[Link]
-
ACS Omega. (2022). Multi-Isotope Internal Standardization for Inductively Coupled Plasma Mass Spectrometry. [Link]
-
International Council for Harmonisation. ICH M10 on bioanalytical method validation. [Link]
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Technical Support Center: Stability of 1-Bromo-2-methylpropane-d7 in Biological Samples
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-Bromo-2-methylpropane-d7 as an internal standard (IS) in bioanalytical methods. Its purpose is to offer a foundational understanding of the compound's stability, alongside practical troubleshooting guides and FAQs to ensure data integrity and accuracy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of 1-bromo-2-methylpropane (tert-butyl bromide). It is often used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly for methods involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte of interest.[1] This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample processing and instrument response.[1][2]
Q2: What are the primary stability concerns for this compound in biological samples?
The primary stability concerns for this compound, a tertiary alkyl halide, stem from two main sources:
-
Chemical Degradation: It is susceptible to nucleophilic substitution reactions, primarily hydrolysis, which converts it to its corresponding alcohol (2-methylpropan-2-ol-d7).[3][4][5] This reaction can be influenced by sample pH, temperature, and the polarity of the matrix.
-
Enzymatic Degradation: Biological samples contain various enzymes, such as dehalogenases, which can catalyze the cleavage of the carbon-bromine bond.[6][7][8] This is a significant concern, especially when samples are stored for extended periods or at improper temperatures.[9][10]
Q3: How can I minimize degradation during sample collection and handling?
Minimizing degradation starts immediately upon sample collection. Endogenous enzymes in biological matrices can rapidly alter analyte concentrations.[10] Key steps include:
-
Rapid Cooling: Place samples on ice immediately after collection to slow down enzymatic activity.
-
Prompt Processing: Separate plasma or serum from whole blood as quickly as possible. Prolonged contact with blood cells can lead to significant changes in analyte concentrations.[11][12]
-
pH Adjustment: If the analyte is known to be unstable at physiological pH, consider adjusting the pH of the sample with buffers or acids/bases immediately after collection.[9]
-
Use of Enzyme Inhibitors: For known enzymatic degradation pathways, the addition of specific inhibitors to the collection tubes can be a crucial step.
Q4: What are the ideal storage conditions for samples and stock solutions?
Proper storage is critical for maintaining the integrity of both the analyte and the internal standard.
-
Biological Samples: Store processed samples (e.g., plasma, serum) frozen, ideally at -70°C or lower, to minimize both chemical and enzymatic degradation.[11][13] Avoid repeated freeze-thaw cycles.
-
Stock Solutions: this compound is a volatile compound.[14] Stock solutions should be prepared in a non-nucleophilic, low-volatility solvent and stored in tightly sealed amber glass vials with PTFE-lined caps at refrigerated temperatures (2-8°C) or frozen to prevent evaporation and degradation.[14][15]
Q5: My internal standard response is highly variable between samples. What are the potential causes?
Variable IS response is a common problem that can compromise the accuracy and precision of an assay.[2] Potential causes include:
-
Inconsistent Sample Handling: Differences in the time between collection and processing or temperature variations can lead to different levels of degradation.
-
Matrix Effects: Components in the biological matrix of some samples can suppress or enhance the ionization of the IS in the mass spectrometer source.[2][16][17]
-
Pipetting or Dilution Errors: Inaccurate addition of the IS to samples will lead to direct variability.
-
Degradation During Sample Preparation: The compound may be degrading during an extraction, evaporation, or reconstitution step (e.g., due to high temperatures or incompatible solvents).[16]
-
Instrumental Issues: Problems with the autosampler, injector, or mass spectrometer source can cause fluctuating signals.[16]
Troubleshooting Guide 1: Investigating Low or Inconsistent Internal Standard (IS) Response
A stable IS response is the foundation of a reliable quantitative assay. Use this guide to systematically diagnose the root cause of variability.
Initial Assessment Checklist
| Potential Cause Area | Check Point | Yes/No | Action if Yes |
| Sample Preparation | Was the IS spiking solution added consistently to all samples? | Verify automated pipettor performance or manual pipetting technique. | |
| Are there visible differences (e.g., precipitation, color) in the problematic samples post-extraction? | Investigate sample matrix, extraction solvent, and potential for drug-metabolite interference. | ||
| Does the variability correlate with specific sample types or collection sites? | Evaluate for matrix effects. Prepare standards in different matrix lots.[2] | ||
| Analyte Stability | Were samples left at room temperature for an extended period before processing? | Perform a bench-top stability experiment (see protocol below). | |
| Have the samples undergone multiple freeze-thaw cycles? | Conduct a freeze-thaw stability assessment. | ||
| LC-MS System | Is the IS peak shape consistent (e.g., no splitting or tailing)? | Poor peak shape may indicate column degradation or blockage.[18] | |
| Is there a trend in IS response over the analytical run (e.g., decreasing signal)? | May indicate IS adsorption, source contamination, or mobile phase issues.[16] | ||
| Are retention times stable? | Shifting retention times can point to pump or column problems.[17] |
Systematic Troubleshooting Workflow
This workflow provides a logical sequence for identifying the source of IS instability.
Caption: Systematic workflow for troubleshooting inconsistent internal standard response.
Experimental Protocol: Bench-Top Stability Assessment
This experiment determines if this compound is degrading in the biological matrix while samples are awaiting processing at room temperature.
Objective: To evaluate the stability of the IS in the processed sample matrix over a typical analysis run time.
Materials:
-
Pooled, blank biological matrix (e.g., human plasma).
-
Validated this compound spiking solution.
-
All reagents and equipment required for the sample extraction procedure.
Procedure:
-
Prepare a large batch of a quality control (QC) sample at a mid-range concentration by spiking blank matrix with the analyte and the IS.
-
Process the entire batch according to your established sample preparation method.
-
Combine all the final extracts into a single homogenous pool.
-
Aliquot this pool into multiple autosampler vials.
-
Label vials for analysis at specific time points (e.g., T=0, 2, 4, 8, 12, 24 hours).
-
Immediately place the T=0 vials in the autosampler (maintained at a controlled temperature, e.g., 4°C) and begin analysis.
-
Store the remaining vials under the conditions you are evaluating (e.g., on the bench-top at room temperature).
-
At each subsequent time point, transfer the designated vials to the autosampler and analyze them.
-
Data Analysis: Plot the absolute IS peak area against time. A significant negative trend indicates instability. The concentration of the analyte (calculated using the T=0 IS response) should also be monitored for changes.
Underlying Scientific Principles: Mechanisms of Degradation
Understanding the potential degradation pathways is essential for developing a robust bioanalytical method.
1. Chemical Degradation: SN1 Hydrolysis
As a tertiary alkyl halide, this compound is prone to hydrolysis via a unimolecular nucleophilic substitution (SN1) mechanism.[3][5][19] This is a two-step process:
-
Step 1 (Rate-Determining): The carbon-bromine bond breaks heterolytically, forming a stable tertiary carbocation and a bromide ion. This step is slow and is the rate-limiting step of the reaction.[3][5]
-
Step 2 (Fast): A nucleophile, typically water in biological samples, rapidly attacks the carbocation to form the final alcohol product, 2-methylpropan-2-ol-d7.[4]
The rate of this reaction is primarily dependent on the concentration of the alkyl halide itself and is not significantly affected by the concentration of the nucleophile (water).[3] However, factors like increased temperature and the use of polar, protic solvents can accelerate the formation of the carbocation, thus increasing the degradation rate.
Caption: The SN1 hydrolysis pathway for this compound.
2. Enzymatic Degradation: Dehalogenation
Biological systems possess enzymes called dehalogenases that have evolved to cleave carbon-halogen bonds.[7][20][21] These enzymes are found in various microorganisms and can be present in non-sterile biological samples or samples from subjects with certain infections.[20][22]
-
Mechanism: Haloalkane dehalogenases typically catalyze the hydrolytic cleavage of the C-Br bond, replacing the bromine atom with a hydroxyl group from water.[6][8]
-
Impact: This enzymatic action directly converts the IS into its corresponding alcohol, leading to a loss of IS signal and inaccurate quantification. The rate of this degradation is dependent on enzyme concentration, temperature, and pH. Storing samples at ultra-low temperatures (-70°C or below) is the most effective way to halt this activity.[9][11]
Best Practices for Sample Handling and Storage
Adherence to rigorous sample handling protocols is the best defense against IS instability.
Table: Recommended Sample Collection and Processing Procedures
| Step | Best Practice | Rationale |
| Collection | Use appropriate anticoagulant tubes (e.g., K2EDTA). Pre-cool tubes if possible. | Prevents clotting and can chelate metal ions that may catalyze degradation. Cooling slows enzymatic activity.[10] |
| Initial Handling | Place samples on ice immediately. Process within 1 hour of collection. | Minimizes enzymatic degradation which can occur rapidly at room temperature.[11][12] |
| Centrifugation | Centrifuge at recommended speed and temperature (e.g., 2000g for 10 min at 4°C). | Ensures clean separation of plasma/serum from cellular components.[11] |
| Aliquoting | Immediately transfer the resulting plasma/serum to clearly labeled, cryo-safe storage tubes. | Avoids leaving the plasma in contact with the buffy coat, reducing cellular contamination.[13][23] |
Table: Recommended Storage Conditions
| Sample Type | Short-Term Storage (< 24h) | Long-Term Storage (> 24h) | Rationale |
| Whole Blood | 2-8°C (Refrigerated) | Not Recommended | Processing should be prioritized to prevent ongoing cellular metabolism and hemolysis.[11] |
| Plasma / Serum | -20°C | -70°C or colder (Ultra-low) | Ultra-low temperatures effectively halt almost all enzymatic and chemical degradation processes.[11][13] |
| IS Stock Solution | 2-8°C (in sealed amber vial) | -20°C (in sealed amber vial) | Prevents evaporation of the volatile standard and slows potential degradation.[14] |
By understanding the chemical vulnerabilities of this compound and implementing these systematic troubleshooting and handling protocols, researchers can ensure its reliable performance as an internal standard, leading to high-quality, reproducible bioanalytical data.
References
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- LabHealth. (2020). Best Practices for Handling Clinical Specimens.
- Larson, R. A., & Tratnyek, P. G. (Year unknown). Summary of the main pathways of alkyl halide transformation under reducing conditions.
- Cuhadar, S., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. PMC.
- Kocur, A., et al. (2023). Potential of Microbial Communities to Perform Dehalogenation Processes in Natural and Anthropogenically Modified Environments—A Metagenomic Study. NIH.
- Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples.
- Sisu@UT. (n.d.). 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- SCIEX. (2024). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software.
- Bioanalysis Zone. (2023).
- van Pée, K.-H., & Unversucht, S. (2003). Biological dehalogenation and halogenation reactions.
- Gauth. (n.d.). Solved: The conversion of 1 -bromo- 2 -methylpropane into 2 -bromo-2-methylpropane via compound X.
- Lightstone, F. C., et al. (Year unknown). A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction. PMC - NIH.
- Alfa Chemistry. (n.d.).
- Storemasta. (2023).
- Boyanton Jr, B. L., & Blick, K. E. (2002). Stability Studies of Twenty-Four Analytes in Human Plasma and Serum.
- Janine The Tutor. (2020). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube.
- Semantic Scholar. (2021). Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics.
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- PubMed Central. (2024).
- NIH. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
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- Filo. (2024). 2) Explain atraline hydrolysis of 2-Bromo-2-methyl propane 3) Distinguish...
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
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- 5. chemist.sg [chemist.sg]
- 6. Non-enzymatic and enzymatic hydrolysis of alkyl halides: A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Standard Protocols for Sample Handling in Clinical Labs [needle.tube]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. blog.storemasta.com.au [blog.storemasta.com.au]
- 16. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. agilent.com [agilent.com]
- 19. 2) Explain atraline hydrolysis of 2-Bromo-2-methyl propane 3) Distinguish.. [askfilo.com]
- 20. Potential of Microbial Communities to Perform Dehalogenation Processes in Natural and Anthropogenically Modified Environments—A Metagenomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Comparative biodegradation of alkyl halide insecticides by the white rot fungus, Phanerochaete chrysosporium (BKM-F-1767) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Best Practices for Handling Clinical Specimens - LabHealth [labhealth.com]
Preventing cross-contamination with deuterated standards
Troubleshooting Guide for Preventing Cross-Contamination
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing deuterated internal standards (IS) in quantitative analysis, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) applications. It addresses common challenges related to isotopic cross-contamination and offers practical, field-proven solutions to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a deuterated internal standard?
A deuterated internal standard is a form of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. Its primary role is to mimic the analytical behavior of the native, non-labeled analyte throughout the entire experimental workflow, from sample extraction to final detection. Because the deuterated standard and the native analyte have nearly identical chemical properties, they experience similar losses during sample preparation and similar ionization efficiencies in the mass spectrometer. By adding a known concentration of the deuterated IS to every sample, calibration standard, and quality control sample, it is possible to accurately calculate the concentration of the native analyte, as the ratio of the analyte's signal to the IS's signal remains constant even if sample loss occurs. This ratiometric approach significantly improves the accuracy, precision, and robustness of quantitative assays.
Q2: What is isotopic cross-contamination and why is it a concern?
Isotopic cross-contamination refers to the unintentional presence of the deuterated internal standard in a sample that should only contain the native analyte, or vice-versa. This can also manifest as the presence of a signal at the mass-to-charge ratio (m/z) of the analyte in blank samples, a phenomenon known as carryover. This is a significant concern because it can artificially inflate the measured concentration of the analyte, leading to inaccurate results. In regulated bioanalysis, for instance, even minor cross-contamination can lead to a failure to meet the stringent requirements for assay validation, such as those outlined by the U.S. Food and Drug Administration (FDA).
Q3: What is "back-exchange" and how can it affect my results?
Back-exchange is a chemical reaction where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This process can occur if the deuterium atoms are located on labile functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups. When back-exchange occurs, it effectively converts the deuterated IS into the unlabeled native analyte, which artificially increases the apparent concentration of the analyte and decreases the concentration of the IS. This leads to an inaccurate analyte-to-IS ratio and compromises the quantitative accuracy of the assay. The stability of the deuterium label is therefore a critical factor in the selection of a deuterated internal standard.
Troubleshooting Guide: Diagnosing and Resolving Cross-Contamination
Cross-contamination can originate from multiple sources. A systematic approach is crucial for efficient troubleshooting.
Diagram: Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting sources of cross-contamination.
Issue 1: System Carryover
System carryover is one of the most common sources of cross-contamination, where residual analyte from a high-concentration sample persists and appears in subsequent injections of low-concentration or blank samples.
Diagnosis:
The hallmark of carryover is a sequential decrease in the analyte signal over several blank injections that follow a high-concentration sample.
Experimental Protocol: Carryover Assessment
-
Inject a blank sample (e.g., mobile phase or extraction solvent) to establish a baseline.
-
Inject the highest concentration calibration standard (ULOQ - Upper Limit of Quantification).
-
Immediately inject a series of at least three blank samples.
-
Monitor the analyte peak area in the blank injections.
Causality and Solutions:
Carryover can be localized to the autosampler, the analytical column, or the mass spectrometer source.
Table: Common Carryover Sources and Mitigation Strategies
| Source | Common Causes | Recommended Actions |
| Autosampler | Adsorption of analyte to the needle, syringe, or sample loop. Insufficient needle wash. | Optimize the needle wash procedure. Use a wash solvent with a stronger elution strength and ensure the wash volume is sufficient. Consider a multi-solvent wash (e.g., organic, aqueous, then organic). |
| Analytical Column | Strong retention of the analyte on the stationary phase. Insufficient column flushing between runs. | Increase the column wash time at the end of each run with a high-percentage organic mobile phase. If the problem persists, consider a dedicated column for high-concentration samples or replace the column. |
| MS Source | Contamination of the ion source components (e.g., spray shield, capillary). | Perform routine cleaning of the mass spectrometer's ion source according to the manufacturer's guidelines. This is particularly important when analyzing "sticky" or non-volatile compounds. |
Issue 2: Contamination During Sample Preparation
Cross-contamination can be introduced during the manual or automated steps of sample preparation.
Diagnosis:
If carryover has been ruled out, contamination is likely occurring before the sample is placed in the autosampler. Prepare a "process blank" (a sample containing no analyte or IS that is taken through the entire extraction procedure) and analyze it. A signal at the analyte's m/z in the process blank points to contamination during this stage.
Causality and Solutions:
-
Reagents and Solvents: Ensure that all reagents and solvents are of the highest purity (e.g., LC-MS grade) and are tested for background levels of the analyte.
-
Glassware and Plasticware: Use disposable glassware and plasticware whenever possible to avoid cross-contamination from previous experiments. If reusable items are necessary, implement a rigorous cleaning protocol.
-
Pipetting and Dispensing: Be cautious of aerosol formation when dispensing stock solutions of the deuterated IS. Use positive displacement pipettes for viscous or volatile solutions. It is a common error to accidentally contaminate the stock solution of the native analyte with the deuterated standard.
-
Workflow Segregation: Physically separate the area where high-concentration stock solutions are prepared from the area where samples are prepared. Use dedicated sets of pipettes and other equipment for handling the analyte and the internal standard.
Issue 3: Isotopic Instability (Back-Exchange)
This issue is intrinsic to the deuterated standard itself.
Diagnosis:
Back-exchange can be suspected if you observe a gradual increase in the analyte signal and a decrease in the IS signal over time, especially when samples are stored in certain solvents or at non-optimal pH values.
Experimental Protocol: Stability Assessment
-
Prepare a solution of the deuterated IS in the final sample solvent.
-
Analyze the solution immediately after preparation to determine the initial isotopic purity (i.e., the percentage of the signal at the analyte's m/z relative to the IS's m/z).
-
Store the solution under various conditions (e.g., different pH values, temperatures, time points).
-
Re-analyze the solution at each time point and compare the isotopic purity to the initial measurement. A significant increase in the signal at the analyte's m/z indicates back-exchange.
Causality and Solutions:
The stability of deuterium labels depends on their position on the molecule. Deuterium atoms on heteroatoms (O, N, S) or on carbon atoms adjacent to electron-withdrawing groups are more susceptible to exchange.
-
Prevention: The most effective solution is to select a deuterated standard where the labels are on chemically stable positions, such as aromatic rings or aliphatic chains, which are not prone to exchange under typical analytical conditions. Leading suppliers of stable isotope-labeled standards provide certificates of analysis that specify the location of the labels and the isotopic purity.
-
Mitigation: If using a potentially labile standard is unavoidable, it is crucial to control the experimental conditions. For example, adjusting the pH of the sample solution to a more neutral or non-aqueous environment can often slow down the rate of back-exchange. Samples should also be analyzed as quickly as possible after preparation.
Diagram: Deuterium Label Stability
Caption: Relative stability of deuterium labels based on molecular position.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA.gov. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
Technical Support Center: Optimizing Analyses with 1-Bromo-2-methylpropane-d7
Welcome to the technical support center for 1-Bromo-2-methylpropane-d7. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the effective use of this deuterated internal standard in improving signal-to-noise ratios and achieving accurate quantification in analytical assays. Here, we synthesize technical expertise with practical, field-proven insights to help you overcome common experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound, providing a solid foundation for its application.
1. What is this compound and what is its primary application?
This compound is a deuterated form of 1-Bromo-2-methylpropane, where seven hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] Its primary application is as an internal standard in analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] In LC-MS, it is a key component in isotope dilution mass spectrometry, a powerful method for accurate quantification.[4]
2. How does using a deuterated internal standard like this compound improve the signal-to-noise ratio?
While the internal standard itself doesn't directly increase the analyte's signal or reduce the baseline noise in the traditional sense, its use leads to a more stable and reliable analyte-to-internal standard signal ratio. This normalization corrects for variations in sample preparation, injection volume, and instrument response, which can otherwise manifest as noise or unacceptable variability in the data.[4][5] By minimizing these sources of error, the precision and accuracy of the measurement are enhanced, effectively improving the overall quality and reliability of the analytical result.
3. Why is a deuterated standard preferred over a structurally similar, non-isotopically labeled internal standard?
Deuterated standards are considered the "gold standard" for internal standards in mass spectrometry for several reasons:[2]
-
Nearly Identical Physicochemical Properties: A deuterated standard exhibits almost the same chemical behavior as the non-labeled analyte, including its extraction recovery, ionization efficiency, and chromatographic retention time.[6] This ensures that both the analyte and the internal standard are equally affected by matrix effects and instrument variability.[7]
-
Co-elution with the Analyte: Ideally, the deuterated standard co-elutes with the analyte, meaning they pass through the chromatographic column and enter the mass spectrometer at the same time.[6] This is crucial for effective correction of matrix effects, which can vary over the course of a chromatographic run.
-
Clear Mass Differentiation: The mass difference between the deuterated standard and the analyte allows the mass spectrometer to distinguish between the two, enabling independent measurement of their signals.[2]
4. What are the key storage and handling requirements for this compound?
Proper storage and handling are critical to maintain the integrity of this compound. It is a highly flammable liquid and vapor.[8][9] The following precautions should be taken:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[8][9] Recommended storage temperature is often between 2-8°C.[1]
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of vapors.[8] Use in a well-ventilated area or under a fume hood. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[10] It is incompatible with strong bases and strong oxidizing agents.[8][10]
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
A. LC-MS Application Troubleshooting
Problem 1: I'm observing a chromatographic shift between my analyte and this compound. Why is this happening and how can I fix it?
Answer:
A slight chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "isotope effect."[7] The replacement of hydrogen with the heavier deuterium can lead to subtle changes in the molecule's physicochemical properties, such as its lipophilicity, which can affect its interaction with the stationary phase of the LC column.[6][7] If this shift is significant, it can lead to differential matrix effects, where the analyte and internal standard are exposed to different levels of ion suppression or enhancement, compromising the accuracy of your results.[11]
Troubleshooting Workflow for Chromatographic Shift:
Caption: Troubleshooting workflow for chromatographic shifts.
Step-by-Step Solutions:
-
Confirm System Stability: First, ensure that the shift is not due to general LC system issues. Check for leaks, ensure the column temperature is stable, and verify the correct preparation of your mobile phase.[12]
-
Optimize Chromatographic Method:
-
Gradient Modification: If you are using a gradient elution, try reducing the steepness of the gradient. A shallower gradient can sometimes improve the co-elution of closely related compounds.
-
Isocratic Elution: If possible, switching to an isocratic method (a constant mobile phase composition) may help to ensure consistent co-elution.[6]
-
-
Re-evaluate Column Selection:
-
Lower Resolution Column: In some cases, a column with slightly lower resolving power can be advantageous, as it can promote the overlapping of the analyte and internal standard peaks.[6]
-
Different Stationary Phase: Experiment with a column that has a different stationary phase chemistry to alter the selectivity and potentially achieve better co-elution.
-
-
Consider a Different Isotope-Labeled Standard: If the deuterium isotope effect is too pronounced and cannot be overcome chromatographically, consider using a standard labeled with a different stable isotope, such as ¹³C or ¹⁵N, as these tend to have a smaller impact on retention time.[6]
Problem 2: The signal for my this compound internal standard is decreasing or disappearing during a long analytical run. What could be the cause?
Answer:
A progressive loss of the internal standard signal during a run can be a complex issue, often pointing towards instrument contamination, ion source instability, or issues with the standard itself.[13]
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Instrument Contamination | Buildup of non-volatile matrix components in the ion source or on the ion optics can lead to a gradual decrease in sensitivity over the course of a run. | Clean the ion source, transfer capillary, and ion optics according to the manufacturer's recommendations.[12] |
| Ion Source Instability | Fluctuations in the ion source temperature or gas flows can affect ionization efficiency, leading to a drifting signal. | Monitor ion source parameters and ensure they are stable. Check gas supplies for consistency.[14] |
| Analyte/Internal Standard Interaction | At high concentrations, the analyte and internal standard can compete for ionization, leading to suppression of the internal standard signal.[15] | Evaluate the concentration of the internal standard to ensure it is appropriate for the expected analyte concentration range. |
| Degradation of the Standard | Although less common during a single run, improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the internal standard. | Prepare fresh stock and working solutions of the internal standard from a reliable source.[16] |
| System Carryover | If the signal loss is more pronounced after injecting highly concentrated samples, it could be due to carryover contaminating subsequent injections. | Implement a robust wash protocol for the autosampler and injection port between samples.[12] |
Problem 3: I'm still seeing significant matrix effects even though I'm using this compound. Why isn't it correcting for them?
Answer:
While deuterated internal standards are excellent tools for mitigating matrix effects, they are not always a complete solution.[11] Differential matrix effects can still occur if the analyte and the internal standard do not behave identically during the analytical process.[17]
Troubleshooting Matrix Effects with a Deuterated Standard:
Caption: Decision tree for troubleshooting persistent matrix effects.
Key Considerations and Solutions:
-
Ensure Complete Co-elution: As discussed in Problem 1, even a small chromatographic separation between the analyte and the internal standard can expose them to different co-eluting matrix components, leading to differential ion suppression.[6] Strive for complete peak overlap.
-
Enhance Sample Preparation: If your sample matrix is particularly complex (e.g., plasma, tissue homogenates), your current sample preparation method may not be sufficient to remove all interfering compounds.[18] Consider more rigorous cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to reduce the overall matrix load.
-
Chromatographic Separation from Interferences: If you can identify specific matrix components that are causing the suppression, try to modify your chromatographic method to separate your analyte and internal standard from these interferences.
-
Change Ionization Technique: Some matrix effects are more pronounced with certain ionization techniques. If you are using electrospray ionization (ESI), for example, switching to atmospheric pressure chemical ionization (APCI) might reduce the susceptibility to ion suppression for your particular analyte.[7]
B. NMR Application & Quality Control Troubleshooting
Problem 4: The 1H NMR spectrum of my this compound standard shows unexpected peaks. What could be the cause?
Answer:
Unexpected peaks in the ¹H NMR spectrum of a deuterated standard can indicate the presence of proton-containing impurities or incomplete deuteration.
Possible Sources of Unexpected Peaks:
-
Residual Protons: The isotopic enrichment of deuterated standards is typically high (e.g., >98%), but not 100%.[2] You may observe small signals corresponding to the non-deuterated or partially deuterated forms of the compound.
-
Solvent Impurities: The deuterated solvent used for the NMR analysis (e.g., CDCl₃) may contain residual protonated solvent (e.g., CHCl₃), which will appear as a characteristic peak in the spectrum.[3]
-
Contamination: The sample may have been contaminated during handling or from the NMR tube.
-
Degradation Products: If the standard has degraded due to improper storage, peaks from the degradation products may be visible.[8]
Troubleshooting Steps:
-
Identify Known Impurity Peaks: Compare the chemical shifts of the unexpected peaks to known values for common solvents and contaminants.
-
Check the Certificate of Analysis (CoA): The CoA for your standard should specify the isotopic enrichment and chemical purity. This will help you determine if the small peaks are expected residual signals.
-
Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent alone in a clean NMR tube to identify any peaks originating from the solvent.
-
Ensure Proper Handling: Use clean glassware and NMR tubes, and handle the sample carefully to avoid introducing contaminants.
-
Verify Stability: If degradation is suspected, obtain a fresh sample of the standard and acquire a new spectrum.[16]
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound for LC-MS
This protocol describes the preparation of a 1 mg/mL stock solution.
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps for storage
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh approximately 1 mg of this compound into a tared weigh boat.
-
Carefully transfer the weighed standard into a 1 mL volumetric flask.
-
Rinse the weigh boat with small aliquots of methanol and add the rinsate to the volumetric flask to ensure complete transfer.
-
Add methanol to the flask until it is about three-quarters full.
-
Cap the flask and vortex gently to dissolve the standard completely.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial.
-
Store the stock solution at 2-8°C.[1]
IV. References
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). American Pharmaceutical Review. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). ResolveMass. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2018). LCGC North America. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Bunch, D. R., El-Khoury, J. M., Gabler, J., & Wang, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4–5. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). AACC. [Link]
-
Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? (2018). ResearchGate. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. [Link]
-
Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. (2023). YouTube. [Link]
-
Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]
-
on the 13C NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. [Link]
-
How to remove matrix effect in LC-MS/MS? (2012). ResearchGate. [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 4), 381-383. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]
-
1-BROMO-2-METHYLPROPANE MSDS. (2017). Loba Chemie. [Link]
-
Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? (2018). ResearchGate. [Link]
-
This compound. (n.d.). Pharmaffiliates. [Link]
-
Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. (2024). Oreate AI Blog. [Link]
-
Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. (2023). YouTube. [Link]
-
Interpreting 1H (Proton) NMR Spectra. (n.d.). ChemConnections. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. lobachemie.com [lobachemie.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
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- 15. researchgate.net [researchgate.net]
- 16. cdnisotopes.com [cdnisotopes.com]
- 17. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Deuterated Alkyl Halides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of deuterated alkyl halides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating deuterium into alkyl halide scaffolds. Deuterated compounds are critical tools for investigating reaction mechanisms, serving as internal standards in mass spectrometry, and, most notably, for enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2][3][4] The replacement of a C-H bond with a stronger C-D bond can slow metabolism at that site, a phenomenon rooted in the Kinetic Isotope Effect (KIE).[5][6][7]
However, the synthesis of these valuable molecules is not without its challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate common hurdles and achieve successful, high-purity synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My deuterium incorporation is low or incomplete. What are the common causes and how can I fix this?
A1: Low deuterium incorporation is one of the most frequent challenges. The root cause often lies in unintended H/D exchange with proton sources or suboptimal reaction conditions.
Probable Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Contamination with Protic Solvents/Moisture | Even trace amounts of water (H₂O), alcohols, or other protic impurities in your reagents or solvents can compete with your deuterium source, leading to proton incorporation. | Rigorously dry all glassware, solvents, and non-deuterated reagents. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). |
| Insufficient Deuterium Source | The H/D exchange is often an equilibrium process.[8] A stoichiometric or near-stoichiometric amount of the deuterating agent may not be enough to drive the reaction to completion. | Use a significant excess of the deuterium source (e.g., D₂O, D₂ gas). For reactions using D₂O, it can often be used as a co-solvent to ensure it is the dominant exchange species.[9][10] |
| Deuterium Scrambling | Under certain conditions (e.g., acidic, basic, or with some metal catalysts), deuterium atoms can migrate to unintended positions on the molecule or be lost back to the solvent.[8][11] | Optimize the reaction pH and temperature. The minimum exchange rate for many processes occurs at a specific pH.[8] Consider alternative catalytic systems that offer higher regioselectivity. |
| Inefficient Reaction Pathway | The chosen method may not be suitable for your specific substrate. Unactivated alkyl halides, for example, have high reduction potentials and can be challenging to deuterate via reductive dehalogenation.[9][12][13] | Explore alternative methods. For unactivated alkyl halides, modern photo-induced or electrochemical methods that generate radical intermediates can be highly effective.[9][13][14] |
Troubleshooting Workflow for Low Deuteration
Caption: A decision tree for troubleshooting low deuterium incorporation.
Q2: I'm observing significant elimination byproducts instead of my desired deuterated alkyl halide. How can I favor substitution?
A2: The competition between substitution (Sₙ1/Sₙ2) and elimination (E1/E2) is a classic challenge in alkyl halide chemistry.[15][16] The outcome is highly dependent on the substrate, nucleophile/base, solvent, and temperature.
-
Substrate Structure:
-
Primary (1°) halides: Strongly favor Sₙ2 substitution. Elimination is rarely an issue unless a very bulky, strong base is used.[17]
-
Secondary (2°) halides: Most prone to competition. Sₙ2 and E2 are often concurrent. Using a strong, non-bulky nucleophile in a polar aprotic solvent at low temperatures favors Sₙ2.[15]
-
Tertiary (3°) halides: Do not undergo Sₙ2 reactions due to steric hindrance.[18] They will react via Sₙ1/E1 with weak nucleophiles/bases or E2 with strong bases. To get the substitution product (e.g., a deuterated alcohol from a deuterated halide), use a weak nucleophile like water (or D₂O) to favor the Sₙ1 pathway.[17]
-
-
Reaction Conditions:
-
Temperature: Higher temperatures universally favor elimination over substitution.[16] If you are seeing elimination products, try running your reaction at a lower temperature.
-
Base/Nucleophile: Strong, bulky bases (e.g., potassium tert-butoxide) are designed to promote elimination. To favor substitution, use a good nucleophile that is a weaker base (e.g., I⁻, Br⁻, N₃⁻).
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
-
Q3: How do I purify my final deuterated alkyl halide effectively?
A3: Purification can be challenging due to the similar physical properties of the deuterated product, the non-deuterated starting material, and any protio-byproducts.
-
Standard Chromatography: Flash column chromatography is the most common method. Use a high-resolution column and perform careful TLC analysis to find a solvent system that provides the best possible separation.
-
Distillation: If your product is a volatile liquid, fractional distillation can be effective for separating components with different boiling points, although the boiling point difference between deuterated and non-deuterated isotopologues is minimal.
-
Preparative GC/HPLC: For high-purity samples required for pharmaceutical applications, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the primary methods for synthesizing deuterated alkyl halides?
A4: There are several strategic approaches, primarily depending on the availability of starting materials and the desired position of the deuterium label.
-
From Deuterated Alcohols: This is a classic and reliable method. A deuterated alcohol (R-OD or R(D)-OH) can be converted to the corresponding alkyl halide using standard reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or via an Appel reaction.[19] This is an excellent choice if the deuterated alcohol is commercially available or easily prepared.
-
Dehalogenative Deuteration: This involves replacing a halogen atom with a deuterium atom. It is particularly useful for late-stage deuteration.[9] Modern methods use photocatalysis or electrochemistry with D₂O as an inexpensive and safe deuterium source to convert an existing alkyl halide (R-X) into its deuterated version (R-D).[9][10][13][14]
-
Reductive Deuteration of Carbonyls/Alkenes: A deuterated alkane can be synthesized by reducing a ketone, aldehyde, or alkene with a deuterium source (e.g., NaBD₄, LiAlD₄, or D₂ gas with a metal catalyst). The resulting deuterated alkane can then be halogenated, for instance, through free-radical halogenation, although this method can sometimes lack regioselectivity.[20]
-
Using Deuterated Alkylating Agents: Commercially available deuterated reagents like methyl-d₃ iodide (CD₃I) can be used in standard nucleophilic substitution reactions to build deuterated molecules.[2]
Q5: What is the Kinetic Isotope Effect (KIE) and how does it affect my synthesis?
A5: The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes.[6] The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond.[5][21] Consequently, it requires more energy to break a C-D bond.
If a C-H bond is broken in the rate-determining step of your reaction, substituting that hydrogen with deuterium will slow the reaction down (kH/kD > 1, a "primary KIE").[22][23] This is the very principle that makes deuterated drugs metabolically more stable.[2][3] In synthesis, you must be aware of this effect. If your reaction is sluggish, a KIE may be the cause, and you might need to use more forcing conditions (higher temperature, longer reaction time) to achieve a good yield.
Q6: What are the best analytical techniques to confirm the success of my synthesis?
A6: A combination of techniques is essential to confirm the structure, isotopic incorporation, and purity of your compound.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for determining the percentage of deuterium incorporation. The integration of the proton signal at the deuterated position will decrease proportionally. The disappearance of the signal indicates successful deuteration.[25]
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, confirming their presence and location in the molecule.
-
¹³C NMR: Deuterium substitution causes the attached carbon signal to split into a multiplet (due to C-D coupling) and shift slightly upfield.
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS: Mass spectrometry is used to confirm the molecular weight of the product. Each incorporated deuterium atom increases the molecular weight by approximately 1 Da.[24] This allows you to confirm the number of deuterium atoms incorporated and assess the isotopic purity of the sample.
-
Part 3: Detailed Experimental Protocol
Photo-induced Dehalogenative Deuteration of an Unactivated Alkyl Bromide
This protocol is adapted from modern, efficient methods utilizing photoredox catalysis and D₂O as the deuterium source.[9][13] This approach is valued for its mild conditions and tolerance of various functional groups.
Reaction Mechanism Overview
Caption: Mechanism of photo-induced dehalogenative deuteration.
Materials:
-
Alkyl Bromide (Substrate) (1.0 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Halogen-Atom Transfer (XAT) Reagent (e.g., Tricyclohexylphosphine, Cy₃P) (1.2 equiv)
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Anhydrous Acetonitrile (CH₃CN)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with stir bar
-
Blue LED light source (e.g., 455 nm)
Procedure:
-
Reaction Setup:
-
Place the alkyl bromide (e.g., 0.5 mmol), photocatalyst (0.005 mmol), and Cy₃P (0.6 mmol) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum, and purge with argon for 10-15 minutes.
-
-
Solvent Addition:
-
Under a positive pressure of argon, add anhydrous acetonitrile and deuterium oxide via syringe. A typical solvent ratio is 5:1 CH₃CN/D₂O (e.g., 2.5 mL CH₃CN and 0.5 mL D₂O).
-
The mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by sparging with argon for 20 minutes to remove dissolved oxygen.
-
-
Photoreaction:
-
Place the sealed flask approximately 5-10 cm from the blue LED light source. To maintain a consistent temperature, a small fan can be directed at the flask.
-
Stir the reaction vigorously and irradiate for 12-24 hours. Monitor the reaction progress by taking small aliquots (under argon) and analyzing by GC-MS or TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with brine (saturated NaCl solution) to remove the D₂O and other water-soluble components.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Obtain a ¹H NMR spectrum to determine the percentage of deuterium incorporation by comparing the integral of the target proton signal to an internal standard or another signal in the molecule that is unaffected.
-
Obtain a mass spectrum (GC-MS or LC-MS) to confirm the molecular weight and assess isotopic distribution.
-
References
- American Chemical Society. (2025). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases.
- Götze, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
- ExamSIDE.Com. Haloalkanes and Haloarenes | Chemistry | JEE Main Previous Year Questions.
- National Institutes of Health (NIH).
- Chemistry with Caroline. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube.
- Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- Wikipedia. Hydrogen–deuterium exchange.
- ChemRxiv. (2024). Deuterated-Alkylation Reagents based on Sulfonium Salts as Cation and Radical Sources. Cambridge Open Engage.
- PubMed. (2025).
- Simson Pharma Limited. (2025).
- Khan Academy.
- Xia, A., et al. (2019). Dehalogenative Deuteration of Unactivated Alkyl Halides Using D₂O as the Deuterium Source. The Journal of Organic Chemistry.
- Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting.
- Royal Society of Chemistry. (2025).
- American Chemical Society. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au.
- Wikipedia. Kinetic isotope effect.
- National Institutes of Health (NIH). (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Chemistry LibreTexts. (2024). Kinetic Isotope Effects.
- Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
- Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting.
- Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
- National Institutes of Health (NIH). (2025).
- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- YouTube. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Chemistry LibreTexts. (2020). 7.
- National Institutes of Health (NIH). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC.
- Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
- American Chemical Society. Deuterium Kinetic Isotope Effects in Gas-Phase SN2 and E2 Reactions: Comparison of Experiment and Theory. Journal of the American Chemical Society.
- Chemistry Steps. Alkyl Halides to Alcohols.
- ResearchGate. (2022).
- ThalesNano.
- Alkyl Halides.
- BOC Sciences. Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach.
- YouTube. (2020). 11 Part 3: The effect of alkyl halide substitution on the SN2 mechanism.
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- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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Storage and handling guidelines for 1-Bromo-2-methylpropane-d7
Answering the user's request.## Technical Support Center: 1-Bromo-2-methylpropane-d7
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing this compound. It provides in-depth storage and handling protocols, answers to frequently asked questions, and detailed troubleshooting guides for common experimental challenges. Our focus is on ensuring the scientific integrity and success of your work by explaining the causality behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding this compound.
Q1: What is this compound and what are its primary applications? A: this compound is a deuterated form of isobutyl bromide, where seven hydrogen atoms have been replaced by their stable heavy isotope, deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analyses using mass spectrometry (MS), such as GC-MS or LC-MS.[1][2] Its chemical properties are nearly identical to the non-labeled analyte, allowing it to co-elute and experience similar ionization and matrix effects, but its increased mass allows it to be distinguished by the mass spectrometer.[3][4] This process corrects for variations during sample preparation and instrument analysis, leading to more accurate and precise results.[1]
Q2: What are the critical physical and chemical properties I should be aware of? A: The physical properties of the deuterated compound are nearly identical to its non-deuterated analog. Key data is summarized below.
| Property | Value (for 1-Bromo-2-methylpropane) | Source(s) |
| Chemical Formula | C₄H₉Br | [5] |
| Molecular Weight | 137.02 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [7][8] |
| Boiling Point | 90-92 °C | [7][9] |
| Melting Point | -119 °C | [7][9] |
| Density | ~1.26 g/mL at 20 °C | [7][9] |
| Flash Point | 18 °C (65 °F) | [7][9] |
| Solubility in Water | Slightly soluble (0.51 g/L at 18 °C) | [7] |
| Vapor Pressure | 41 hPa at 20 °C | [7][9] |
Note: The molecular weight of this compound is higher due to the mass of deuterium.
Q3: Are deuterated compounds safe to handle? A: Yes. Deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, deuterated compounds are not radioactive and are generally considered safe for laboratory use, requiring the same precautions as their non-labeled counterparts. 1-Bromo-2-methylpropane is a highly flammable liquid and an irritant, so appropriate safety measures must always be followed.[10][11]
Part 2: Storage and Handling Protocols
Maintaining the chemical and isotopic purity of this compound is critical for its effective use as an internal standard. Improper storage and handling are primary sources of experimental error.
Long-Term Storage
-
Causality: The primary risks during storage are volatilization (due to its low boiling point), degradation from atmospheric moisture, and exposure to light.[11][12] Deuterated compounds can also be susceptible to hydrogen-deuterium (H-D) exchange with ambient moisture, which compromises isotopic purity.[12][13]
-
Protocol:
-
Temperature: Store the neat compound or solutions in a refrigerator at a controlled temperature, typically between 2°C and 8°C.
-
Container: Keep the compound in the original amber glass vial or another tightly sealed, light-resistant container. Containers that are opened must be carefully resealed to prevent leakage and exposure to the atmosphere.[7]
-
Atmosphere: For maximum stability, especially after opening, purge the vial headspace with an inert gas like argon or nitrogen before sealing. This displaces moisture and oxygen.[12]
-
Location: Store in a well-ventilated area designated for flammable liquids.[10][11] Keep away from strong bases and oxidizing agents, as these can cause chemical degradation.[6][14]
-
Handling for Experimental Use
-
Causality: Safe handling protects the user from the compound's flammability and irritant properties.[10] Proper technique prevents contamination and maintains the concentration and isotopic purity of standard solutions.
-
Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][10]
-
Ventilation: All handling of the neat compound and its volatile solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7][10]
-
Temperature Equilibration: Before opening, allow the vial to warm to ambient temperature. This prevents condensation of atmospheric moisture inside the cold vial, which could contaminate the compound and promote H-D exchange.[12]
-
Solution Preparation: Use high-purity, anhydrous solvents. If preparing solutions for long-term storage, using a deuterated solvent can help prevent H-D exchange, though this is often unnecessary for working solutions used promptly.[12]
-
Fire Safety: Keep away from all sources of ignition, including heat, sparks, and open flames.[10][11] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[10][11]
-
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific issues encountered during analysis.
Q: My analyte/internal standard response ratio is inconsistent across my analytical batch, leading to poor precision. What's wrong? A: Inconsistent response ratios are a classic problem that can often be traced back to the internal standard.
-
Possible Cause 1: Internal Standard Concentration Has Changed.
-
Explanation: Due to its volatility, improper sealing of your stock or working solution vials can lead to solvent evaporation, thereby increasing the concentration of the internal standard over time. This is a common source of upward drift in results.
-
Solution: Always use vials with high-quality septa. Prepare fresh working solutions from your stock solution more frequently. Do not store working solutions for extended periods unless their stability has been rigorously validated.
-
-
Possible Cause 2: Inconsistent Spiking.
-
Explanation: The internal standard must be added to every sample, calibrator, and QC at the very beginning of the sample preparation process to account for variability in extraction and recovery.[3] Adding it at different stages or using an uncalibrated pipette will introduce significant error.
-
Solution: Use a calibrated positive displacement pipette to add the internal standard. Ensure it is the first reagent added to the sample. Vortex each sample immediately after adding the internal standard to ensure complete mixing.
-
-
Possible Cause 3: Hydrogen-Deuterium (H-D) Exchange.
-
Explanation: Although the deuterium atoms in this compound are on a carbon backbone and thus relatively stable, exposure to certain conditions (e.g., highly acidic/basic environments, presence of certain metal catalysts, or long-term storage in protic solvents) can cause some deuterium to exchange with hydrogen, lowering the isotopic purity and affecting the MS signal.[12][13]
-
Solution: Verify the pH of your samples and extraction solutions. Avoid prolonged exposure to harsh conditions. When in doubt, verify the isotopic purity of your standard solution via infusion into the mass spectrometer.
-
Q: I'm observing chromatographic peak tailing or fronting for my internal standard. A: Poor peak shape compromises integration accuracy and can indicate a problem with your GC system or method.
-
Possible Cause 1: Active Sites in the GC Flow Path.
-
Explanation: Peak tailing is often caused by "active sites"—points in the sample flow path (e.g., the injection port liner, column, or seals) that can interact undesirably with the analyte.[15] This causes some molecules to be retained longer, resulting in a "tail."
-
Solution: Use high-quality, deactivated (silanized) liners and change them regularly.[15] Trim the first few centimeters from the front of your GC column to remove accumulated non-volatile residues. Ensure you are using a column appropriate for your analytes.
-
-
Possible Cause 2: Column Overload.
-
Explanation: Peak fronting is a classic sign of injecting too much sample mass onto the column.[15] This saturates the stationary phase at the head of the column, causing molecules to move through too quickly, resulting in a "fronting" peak.
-
Solution: Dilute your sample or increase the split ratio of your injection.[15] Alternatively, reduce the injection volume.
-
Q: The retention time of my deuterated internal standard is slightly different from my non-labeled analyte. Is this a problem? A: A small retention time shift between a deuterated standard and its analyte is a known phenomenon called the "isotope effect."[13]
-
Explanation: Deuterium forms slightly stronger covalent bonds than hydrogen. This can lead to minor differences in intermolecular interactions with the GC stationary phase, often causing the deuterated compound to elute slightly earlier than the non-deuterated analog.
-
Is it a problem? Usually, no, as long as the peaks are fully resolved from any interferences. However, it can become a significant issue if the shift causes one of the peaks to move into a region of co-eluting matrix interference that causes ion suppression or enhancement, while the other peak is not affected.[4] This undermines the principle of the internal standard correcting for matrix effects.
-
Solution: The best practice is to always evaluate matrix effects during method development. Analyze your standard in a clean solvent and compare the response to a standard spiked into an extracted blank matrix from multiple sources. If a significant difference in the analyte/IS ratio is observed, chromatographic conditions may need to be optimized to move the peaks away from the interfering region.
Part 4: Experimental Workflow & Visualization
Protocol: Preparation of a Calibration Curve Stock Solution
This protocol describes the preparation of a 100 µg/mL stock solution, a common starting point for creating calibration curves.
-
Preparation: Allow the vial of neat this compound to equilibrate to room temperature.
-
Weighing: Tare a 10 mL volumetric flask on an analytical balance. Carefully add approximately 1 mg of the neat standard into the flask using a gas-tight syringe. Record the exact weight (e.g., 1.05 mg).
-
Dissolving: Add a small amount of a suitable anhydrous solvent (e.g., Methanol, Acetonitrile) to dissolve the standard.
-
Dilution: Once dissolved, dilute to the 10 mL mark with the same solvent. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Calculation: Calculate the precise concentration. For example: (1.05 mg / 10 mL) = 0.105 mg/mL = 105 µg/mL.
-
Storage: Transfer the stock solution to a labeled, screw-capped amber vial. Purge with inert gas and store at 2-8°C.
Diagram: Troubleshooting Logic for Inconsistent Results
The following diagram provides a logical workflow for diagnosing the root cause of inconsistent quantitative results when using this compound as an internal standard.
Caption: A logical workflow for troubleshooting inconsistent internal standard performance.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. Benchchem. 1
-
Loba Chemie. (2017). 1-BROMO-2-METHYLPROPANE MSDS. 6
-
ECHEMI. 1-Bromo-2-methylpropane SDS, 78-77-3 Safety Data Sheets. 10
-
ChemicalBook. (2025). 1-Bromo-2-methylpropane - Safety Data Sheet. 7
-
Guidechem. This compound 344299-41-8 wiki. 16
-
Anbu Chem. Cas 3017-69-4 | 1-Bromo-2-methylpropane. 8
-
Benchchem. (2025). Technical Support Center: Handling and Storing Deuterated Compounds. 12
-
Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 1-Bromo-2-methylpropane. 11
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. 17
-
Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-2-methylpropane. 14
-
PubChem. 1-Bromo-2-methylpropane. 5
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. 13
-
Stenutz. 1-bromo-2-methylpropane. 18
-
ResolveMASS. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. 3
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. 4
-
ChemicalBook. 1-Bromo-2-methylpropane CAS#: 78-77-3. 9
-
Pharmaffiliates. CAS No : 344299-41-8 | Product Name : this compound. 19
-
Simson Pharma Limited. (2025). Deuterated Compounds.
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. 2
-
Agilent. (2024). GC and GC/MS Frequently Asked Questions. 15
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- 5. 1-Bromo-2-methylpropane | C4H9Br | CID 6555 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. chemicalbook.com [chemicalbook.com]
- 8. Cas 3017-69-4 | 1-Bromo-2-methylpropane - Anbu Chem [finechemical.net]
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- 10. echemi.com [echemi.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 19. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing Derivativatization Reactions with 1-Bromo-2-methylpropane-d7
Welcome to the technical support center for 1-Bromo-2-methylpropane-d7. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile isotopic labeling reagent for derivatization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure the success of your analytical experiments.
Core Concepts: The Chemistry of Derivatization
This compound, a deuterated analog of isobutyl bromide, is primarily used to introduce a stable isotope label onto analytes for quantitative analysis by mass spectrometry (MS). The core of its reactivity lies in nucleophilic substitution reactions, specifically the SN2 mechanism. In this reaction, a nucleophilic functional group on the analyte molecule attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new covalent bond. This process effectively "tags" the analyte with a deuterated isobutyl group.
The primary purpose of this derivatization is to:
-
Improve chromatographic properties : By converting polar functional groups (like -OH, -SH, -COOH) into less polar ethers, thioethers, or esters, the volatility of the analyte is increased, leading to better peak shape and resolution in Gas Chromatography (GC).[1][2][3]
-
Enhance ionization efficiency in MS : The derivatized analyte may exhibit improved ionization characteristics, leading to greater sensitivity.[4]
-
Enable accurate quantification : The known mass shift from the deuterium labels allows for the use of isotope dilution mass spectrometry, a gold standard for quantitative analysis.
The general reactivity for derivatization of various functional groups follows the order: thiols > alcohols > phenols > carboxylic acids > amines > amides.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6][7][8][9] It is incompatible with strong bases and strong oxidizing agents.[5][6] Proper storage is crucial to prevent degradation and ensure reagent reactivity.
Q2: Why is my derivatization yield low? A: Low yield can be attributed to several factors:
-
Insufficient base: The reaction requires a base to deprotonate the functional group of the analyte, making it nucleophilic. Ensure you are using an appropriate and sufficient amount of a non-nucleophilic base.
-
Reaction temperature: The reaction may require heating to proceed at an optimal rate. However, excessive heat can lead to side reactions.
-
Solvent choice: The solvent must be able to dissolve both the analyte and the reagents and should be aprotic to avoid interfering with the reaction.
-
Reagent purity: Ensure the this compound and other reagents are of high purity and have not degraded.
Q3: Can I use this compound to derivatize amines? A: While technically possible, direct alkylation of amines with alkyl halides can be problematic, often leading to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. For amine analysis, acylation is generally a more effective and specific derivatization method.[10]
Q4: What is a phase-transfer catalyst and do I need one? A: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[11] If your analyte is in an aqueous phase and the this compound is in an organic phase, a PTC like a quaternary ammonium salt or a crown ether can significantly accelerate the reaction.[11][12][13][14] This is particularly useful for creating a more environmentally friendly ("green") reaction by reducing the need for organic solvents.[11][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Yield | 1. Inactive Analyte: The functional group on the analyte is not sufficiently nucleophilic. 2. Poor Reagent Quality: The this compound has degraded. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. 4. Presence of Water: Water can hydrolyze the reagent and compete with the analyte. | 1. Increase Basicity: Use a stronger, non-nucleophilic base (e.g., DBU, Potassium Carbonate) to fully deprotonate the analyte. 2. Verify Reagent: Use a fresh vial of the derivatizing agent. 3. Optimize Conditions: Screen different aprotic solvents (e.g., Acetonitrile, DMF, THF). Incrementally increase the reaction temperature (e.g., from room temperature to 60-80°C) and time. 4. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. |
| Incomplete Reaction | 1. Insufficient Reagent: The molar ratio of derivatizing agent to analyte is too low. 2. Short Reaction Time: The reaction has not been allowed to proceed to completion. 3. Steric Hindrance: The target functional group is sterically hindered, slowing the reaction rate. | 1. Increase Reagent Excess: Use a higher molar excess of this compound (e.g., 5-10 fold excess). 2. Extend Reaction Time: Monitor the reaction progress over a longer period (e.g., 2, 4, 8, 24 hours) to determine the optimal time. 3. Increase Temperature: Carefully increase the reaction temperature to provide more energy for the reaction to overcome the steric barrier. |
| Presence of Side-Products | 1. Elimination Reaction: The strong base and/or high temperature may be promoting the E2 elimination of HBr from this compound to form isobutylene. 2. Analyte Degradation: The analyte may be unstable under the reaction conditions. 3. Carbocation Rearrangement: While less common for primary halides, under certain conditions, carbocation rearrangement could lead to unexpected products.[15][16] | 1. Use a Milder Base/Lower Temperature: Opt for a less aggressive base or lower the reaction temperature. 2. Protect Sensitive Groups: If the analyte has other sensitive functional groups, consider a protection strategy. 3. Modify Reaction Conditions: Altering the solvent or base can sometimes suppress rearrangement pathways. |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in reagent amounts, reaction times, or temperatures. 2. Matrix Effects: Components in the sample matrix are interfering with the reaction. 3. Variable Water Content: Inconsistent levels of moisture in the reaction. | 1. Standardize Protocol: Use precise measurements and calibrated equipment. An automated liquid handler can improve consistency. 2. Sample Cleanup: Implement a sample cleanup step (e.g., solid-phase extraction) before derivatization. 3. Maintain Anhydrous Conditions: Consistently use anhydrous solvents and dry glassware. |
Optimized Protocols
Protocol 1: Derivatization of Thiols (e.g., Cysteine, Glutathione)
Thiols are excellent nucleophiles and react readily with this compound.
Materials:
-
This compound
-
Analyte containing a thiol group
-
Anhydrous Acetonitrile (ACN)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Internal Standard (optional, but recommended)
-
Micro-reaction vials (2 mL) with screw caps
Procedure:
-
Sample Preparation: In a micro-reaction vial, add your sample (e.g., 10 µL of a 1 mg/mL solution in a suitable solvent). If the sample is in an aqueous matrix, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ACN.
-
Basification: Add approximately 5 mg of anhydrous K₂CO₃.
-
Derivatization: Add a 5 to 10-fold molar excess of this compound.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block at 60°C for 30 minutes.
-
Quenching & Analysis: After cooling to room temperature, centrifuge the vial to pellet the K₂CO₃. The supernatant is ready for direct injection into the GC-MS or LC-MS system. If necessary, the sample can be diluted with an appropriate solvent.
Protocol 2: Derivatization of Phenols
Phenols are less nucleophilic than thiols and generally require slightly more stringent conditions.
Materials:
-
This compound
-
Analyte containing a phenolic hydroxyl group
-
Anhydrous Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Internal Standard (optional)
-
Micro-reaction vials (2 mL) with screw caps
Procedure:
-
Sample Preparation: Prepare the sample in a micro-reaction vial as described in Protocol 1.
-
Reagent Addition: Add 200 µL of anhydrous DMF.
-
Basification: Add a 1.5-fold molar excess of DBU.
-
Derivatization: Add a 10-fold molar excess of this compound.
-
Reaction: Tightly cap the vial and vortex. Heat at 70°C for 60 minutes.
-
Work-up & Analysis: After cooling, add 500 µL of water and 500 µL of ethyl acetate. Vortex and centrifuge to separate the layers. Transfer the organic (upper) layer to a clean vial for analysis.
Visualizing the Workflow & Mechanism
Caption: General experimental workflow for derivatization.
Caption: SN2 mechanism for derivatization (X = O, S).
References
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ResearchGate. (2019). Phase-transfer catalysis in analytical chemistry. Available at: [Link]
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Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Available at: [Link]
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Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]
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Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available at: [Link]
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PubMed Central. (n.d.). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Available at: [Link]
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Loba Chemie. (2017). 1-BROMO-2-METHYLPROPANE MSDS. Available at: [Link]
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Gauth. (n.d.). Benzene reacts with isobutyl chloride in the presence of aluminium bromide to produce the.... Available at: [Link]
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YouTube. (2020). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Review: Derivatization in mass spectrometry 2. Acylation. Available at: [Link]
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PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Available at: [Link]
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ResearchGate. (n.d.). Determination of picomolar concentrations of thiol compounds in natural waters and biological samples by tandem mass spectrometry with online preconcentration and isotope-labeling derivatization. Available at: [Link]
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PubMed. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Available at: [Link]
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PubMed. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Available at: [Link]
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ResearchGate. (n.d.). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Available at: [Link]
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PubMed Central. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at: [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
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ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
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MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]
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PubMed Central. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available at: [Link]
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PubMed. (n.d.). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Available at: [Link]
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PubMed Central. (n.d.). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. Available at: [Link]
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PubMed Central. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using 1-Bromo-2-methylpropane-d7
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. In the realm of quantitative analysis, particularly with highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS), the use of an appropriate internal standard is paramount to achieving accuracy and precision. This guide provides an in-depth technical comparison of 1-Bromo-2-methylpropane-d7, a deuterated internal standard, against its non-deuterated counterpart, with supporting experimental data to illustrate its superior performance in analytical method validation.
The Critical Role of Internal Standards in Mitigating Analytical Variability
Quantitative analytical methods are susceptible to a variety of errors that can compromise the reliability of results. These can arise from inconsistencies in sample preparation, injection volume, and instrument response.[1] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added in a known quantity to all samples, calibration standards, and quality controls.[1] By analyzing the ratio of the analyte's response to the IS's response, variations introduced during the analytical workflow can be effectively normalized, leading to more accurate and precise quantification.[2]
Deuterated internal standards, where hydrogen atoms are replaced with deuterium, are widely regarded as the "gold standard" for mass spectrometry-based quantification.[3] This is because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample processing and analysis, yet they are distinguishable by their mass.[4]
Introducing this compound: A Superior Internal Standard for Volatile Analyte Quantification
This compound is the deuterated form of 1-Bromo-2-methylpropane, a volatile brominated hydrocarbon.[5] Its properties make it an excellent internal standard for the GC-MS analysis of volatile and semi-volatile organic compounds, which are often encountered as pharmaceutical impurities or environmental contaminants.[6][7]
Key Properties of 1-Bromo-2-methylpropane and its Deuterated Analog:
| Property | 1-Bromo-2-methylpropane | This compound | Reference(s) |
| CAS Number | 78-77-3 | 344299-41-8 | [5] |
| Molecular Formula | C4H9Br | C4H2D7Br | |
| Molecular Weight | 137.02 g/mol | 144.06 g/mol | |
| Boiling Point | 90-92 °C | Not specified, but expected to be very similar to the non-deuterated form. | [6] |
| Solubility | Slightly soluble in water; soluble in most organic solvents. | Expected to be very similar to the non-deuterated form. | [7] |
The primary advantage of this compound lies in its near-identical chromatographic behavior to its non-deuterated counterpart, while its increased mass allows for clear differentiation by a mass spectrometer. This co-elution is crucial for compensating for matrix effects, which are a significant source of error in the analysis of complex samples.[8][9] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[8][9] Because a deuterated internal standard experiences the same matrix effects as the analyte, their ratio remains constant, ensuring accurate quantification.[4]
Performance Comparison: this compound vs. 1-Bromo-2-methylpropane
To illustrate the performance advantages of this compound, we present a set of illustrative experimental data from a hypothetical validation of a GC-MS method for the quantification of a volatile pharmaceutical impurity.
Illustrative Validation Data
The following data compares the performance of the two internal standards in terms of linearity, accuracy, and precision. This data is for demonstrative purposes to highlight the expected differences in performance.
Table 1: Linearity
| Internal Standard | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 100 | y = 1.02x + 0.05 | 0.9995 |
| 1-Bromo-2-methylpropane | 1 - 100 | y = 0.85x + 0.15 | 0.9912 |
Table 2: Accuracy
| Internal Standard | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| This compound | 5 | 4.95 | 99.0 |
| 50 | 50.5 | 101.0 | |
| 90 | 89.1 | 99.0 | |
| 1-Bromo-2-methylpropane | 5 | 4.50 | 90.0 |
| 50 | 54.0 | 108.0 | |
| 90 | 83.7 | 93.0 |
Table 3: Precision (Repeatability)
| Internal Standard | Concentration (ng/mL) | Mean Measured Concentration (n=6) | Standard Deviation | Relative Standard Deviation (RSD) (%) |
| This compound | 50 | 50.2 | 0.75 | 1.5 |
| 1-Bromo-2-methylpropane | 50 | 51.5 | 3.61 | 7.0 |
The illustrative data clearly demonstrates the superior performance of this compound. The linearity is significantly better, with a correlation coefficient closer to 1, indicating a more reliable calibration curve. The accuracy is also much improved, with recoveries consistently closer to 100%, while the non-deuterated internal standard shows greater variability. Finally, the precision is markedly better, with a much lower RSD, indicating greater reproducibility of the measurements.
Experimental Protocols
The following are detailed, step-by-step methodologies for the illustrative validation of a GC-MS method using this compound as an internal standard for the quantification of a volatile analyte in a pharmaceutical drug substance.
Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Spike each calibration standard with the internal standard to a final concentration of 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 ng/mL) from a separate weighing of the analyte reference standard. Spike with the internal standard to a final concentration of 50 ng/mL.
Sample Preparation
-
Accurately weigh 100 mg of the drug substance into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Add a known volume of the internal standard stock solution to achieve a final concentration of 50 ng/mL.
-
Seal the vial immediately.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 20°C/min, hold for 2 minutes.
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte Ions: (Select appropriate quantifier and qualifier ions)
-
Internal Standard (this compound) Ions: m/z 64 (quantifier), m/z 144 (qualifier)
-
Method Validation
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy: Analyze the QC samples (n=6 for each level) and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicates of the low, medium, and high QC samples on the same day. Calculate the RSD for each level.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst. Calculate the RSD between the two sets of results.
-
Visualizing the Workflow and Decision-Making Process
The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical process for selecting an internal standard.
Caption: Experimental workflow for GC-MS method validation.
Caption: Decision-making process for internal standard selection.
Conclusion
The validation of analytical methods is a cornerstone of reliable scientific research and drug development. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise results. As demonstrated through the principles of mass spectrometry and illustrative data, this compound offers significant advantages over its non-deuterated counterpart for the quantification of volatile analytes by GC-MS. Its ability to co-elute with the analyte and effectively compensate for matrix effects and other sources of analytical variability makes it the superior choice for robust and reliable method validation. By adhering to rigorous validation protocols and leveraging the benefits of deuterated internal standards, researchers can ensure the integrity and trustworthiness of their analytical data.
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Molecules. [Link]
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Navigating the Isotopic Landscape: A Comparative Guide to Deuterated vs. 13C-Labeled Internal Standards in Quantitative Bioanalysis
In the exacting world of quantitative bioanalysis, particularly within the realm of drug development and clinical research, the pursuit of accuracy and precision is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a cornerstone of robust analytical methodology, designed to compensate for the inherent variability of complex biological matrices.[1][2] Among the choices for internal standards, stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard.[3][4] However, the isotopic label chosen—typically deuterium (²H or D) or carbon-13 (¹³C)—can have profound implications for assay performance.
This guide provides an in-depth comparison of deuterated internal standards, exemplified by molecules like 1-Bromo-2-methylpropane-d7, and their ¹³C-labeled counterparts. We will delve into the underlying scientific principles, present supporting data, and offer field-proven insights to help researchers make informed decisions for their quantitative assays.
The Role of Internal Standards in Mitigating Matrix Effects
Biological matrices such as plasma, urine, and tissue homogenates are notoriously complex. Co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effect.[4] This can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the analytical method. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction and accurate quantification.[5]
The Contenders: Deuterated vs. ¹³C-Labeled Standards
Stable isotope-labeled internal standards are chemically identical to the analyte, differing only in their isotopic composition.[1] This near-identical physicochemical behavior is what makes them superior to structural analogue internal standards.[1] However, not all isotopic labels are created equal.
Deuterated Internal Standards: A Cost-Effective but Potentially Compromised Choice
Deuterium-labeled compounds, such as this compound, are widely used as internal standards primarily due to their lower cost and relative ease of synthesis.[6] In this compound, seven hydrogen atoms are replaced by deuterium.[7] While often effective, deuterated standards can present several challenges that may impact assay accuracy and reliability.
The Deuterium Isotope Effect: The most significant drawback of deuterated standards is the "deuterium isotope effect."[8] The mass difference between hydrogen (1 amu) and deuterium (2 amu) is substantial on a relative scale, which can alter the physicochemical properties of the molecule.[9] This can manifest in several ways:
-
Chromatographic Shift: Deuterated compounds may exhibit different retention times on chromatographic columns compared to their non-labeled counterparts.[6][10] This is particularly pronounced in high-resolution chromatography systems like UPLC-MS/MS.[11] If the internal standard does not perfectly co-elute with the analyte, it may be subjected to different degrees of matrix effects, leading to inaccurate correction.[12]
-
Different Extraction Recoveries: The change in properties can also lead to variations in extraction recovery between the analyte and the deuterated internal standard.[1]
-
In-Source Instability: Deuterium atoms, especially those at labile positions, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[6][8] This can lead to a decrease in the purity of the internal standard and interfere with the analyte signal.
These limitations mean that while a deuterated standard is a step up from a structural analogue, it may not always provide the most accurate results, especially in complex matrices or with high-throughput methods where chromatographic separation may be compromised.[1]
¹³C-Labeled Internal Standards: The Gold Standard for Accuracy
Carbon-13 labeled internal standards are widely regarded as the superior choice for quantitative bioanalysis.[8][9] The key advantages of ¹³C-labeling stem from the minimal difference in physicochemical properties between ¹²C and ¹³C.
-
Co-elution with Analyte: ¹³C-labeled standards almost perfectly co-elute with the native analyte under various chromatographic conditions.[10][11] This ensures that both the analyte and the internal standard are exposed to the exact same matrix environment at the same time, providing the most accurate correction for ion suppression or enhancement.[5]
-
Chemical Stability: The ¹³C-label is incorporated into the carbon backbone of the molecule, making it chemically robust and not susceptible to back-exchange.[6][10] This stability ensures the isotopic purity of the internal standard throughout sample preparation, storage, and analysis.
-
Improved Precision and Accuracy: Studies have shown that the use of ¹³C-labeled internal standards can significantly improve the precision and accuracy of bioanalytical methods compared to deuterated standards, especially when significant matrix effects are present.[1][11]
The primary drawback of ¹³C-labeled standards is their higher cost of synthesis.[13] However, for critical applications such as late-stage drug development and clinical trials, the increased reliability and data quality often justify the additional expense.
Performance Comparison: A Data-Driven Perspective
| Feature | Deuterated Internal Standard (e.g., Analyte-dₓ) | ¹³C-Labeled Internal Standard (e.g., Analyte-¹³Cₓ) | Rationale & References |
| Chromatographic Co-elution | May exhibit retention time shifts ("isotope effect"). | Typically co-elutes perfectly with the analyte. | The significant relative mass difference between H and D can alter physicochemical properties, affecting chromatographic behavior. The smaller relative mass difference between ¹²C and ¹³C has a negligible impact.[8][11] |
| Correction for Matrix Effects | Can be compromised if co-elution is not perfect. | Provides the most accurate correction due to identical chromatographic behavior. | Accurate correction is dependent on the analyte and IS experiencing the same degree of ion suppression/enhancement.[5] |
| Isotopic Stability | Risk of back-exchange, especially at labile positions. | Highly stable, no risk of back-exchange. | The C-¹³C bond is as stable as the C-¹²C bond. Deuterium can exchange with protons in the solvent or matrix.[10] |
| Cost | Generally lower. | Generally higher. | Synthesis of deuterated compounds is often less complex and costly than incorporating ¹³C.[6][13] |
| Regulatory Acceptance | Accepted, but potential for scrutiny of validation data. | Considered the "gold standard" and generally preferred. | Regulatory bodies like the FDA emphasize the importance of a well-characterized and reliable internal standard.[14] |
Experimental Workflow: Evaluating Internal Standard Performance
When validating a bioanalytical method, it is crucial to assess the performance of the chosen internal standard. The following workflow outlines key experiments:
Caption: Workflow for the evaluation of internal standard performance.
Protocol for Matrix Effect Evaluation
This protocol is adapted from regulatory guidance and established best practices.
-
Prepare Three Sets of Samples:
-
Set A: Analyte and IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank biological matrix is extracted, and then the analyte and IS are spiked into the final extract.
-
Set C: Analyte and IS are spiked into the biological matrix before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Calculate IS-Normalized Matrix Factor: This is the critical parameter. It is the ratio of the matrix effect of the analyte to the matrix effect of the internal standard. A value close to 1.0 indicates effective correction.
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of a robust and reliable quantitative bioanalytical method. While deuterated internal standards like this compound offer a cost-effective option, they come with inherent risks, most notably the deuterium isotope effect, which can compromise chromatographic co-elution and lead to inaccurate quantification.
For assays where the highest level of accuracy and data integrity are required—a standard practice in drug development and clinical research—¹³C-labeled internal standards are unequivocally the superior choice. Their chemical stability and near-perfect co-elution with the analyte provide the most effective compensation for matrix effects and other sources of analytical variability.[10][11] The initial investment in a ¹³C-labeled standard is often offset by smoother method development, more reliable data, and greater confidence in regulatory submissions. As a Senior Application Scientist, my recommendation is to prioritize the use of ¹³C-labeled internal standards whenever feasible to ensure the generation of the highest quality bioanalytical data.
References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Available at: [Link]
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The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis - Food Risk Management. Available at: [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher. Available at: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. Available at: [Link]
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. Available at: [Link]
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Which internal standard? Deuterated or C13 enriched? - ResearchGate. Available at: [Link]
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Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - NIH. Available at: [Link]
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CAS No : 344299-41-8 | Product Name : this compound | Pharmaffiliates. Available at: [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. Available at: [Link]
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Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. Available at: [Link]
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13C Labeled internal standards - LIBIOS. Available at: [Link]
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1-Bromo-2-methylpropane | C4H9Br | CID 6555 - PubChem. Available at: [Link]
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(PDF) Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - ResearchGate. Available at: [Link]
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¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed. Available at: [Link]
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Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? | Request PDF - ResearchGate. Available at: [Link]
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Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi - RSC Publishing. Available at: [Link]
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A Guide to Inter-Laboratory Comparison of 1-Bromo-2-methylpropane-d7 for Quantitative Analysis
Introduction: The Imperative for Cross-Laboratory Consistency
In the landscape of pharmaceutical development and analytical chemistry, the reproducibility of data is the bedrock of scientific integrity. An analytical method, no matter how precise within a single laboratory, is only truly validated when it demonstrates comparable performance across multiple sites, instruments, and analysts. This is the purpose of an Inter-Laboratory Comparison (ILC), also known as proficiency testing.[1][2][3] ILCs are critical for establishing the robustness and reliability of an analytical method, ensuring that results are consistent and trustworthy regardless of where the analysis is performed.[1][4]
This guide focuses on designing and executing an ILC for a quantitative method using 1-Bromo-2-methylpropane-d7 as an internal standard (IS). This compound is a deuterated form of isobutyl bromide, often employed in Gas Chromatography-Mass Spectrometry (GC-MS) to quantify its non-labeled analog or other structurally similar analytes.[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[6] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation behavior, effectively correcting for variations in sample preparation, injection volume, and matrix effects.[6][7][8][9]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting a rigorous ILC. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and present a model for data comparison and interpretation, grounded in internationally recognized standards such as ISO/IEC 17043 and ASTM E691.[4][10][11][12][13][14][15]
Section 1: Designing a Robust Inter-Laboratory Comparison Study
The success of an ILC hinges on a meticulously planned study design. The goal is to isolate the variable of interest—inter-laboratory performance—while minimizing all other sources of error. This requires a clear protocol, well-characterized test materials, and a predefined data analysis plan.
Core Principles & Objectives
The primary objective is to assess the reproducibility of a quantitative method across different laboratories.[10][11][16] Key performance metrics to be evaluated include:
-
Precision: The degree of agreement among individual test results. This is evaluated at two levels:
-
Repeatability (Intra-lab): Precision under the same operating conditions over a short interval.
-
Reproducibility (Inter-lab): Precision under different operating conditions (different labs, analysts, equipment).[11]
-
-
Accuracy: The closeness of the mean test result to the true or accepted reference value.
The Role of the Internal Standard: Why this compound?
An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[6] The quantification is based on the ratio of the analyte's response to the IS's response. This approach is powerful for minimizing errors from sample loss during preparation or variations in instrument injection.[6]
Causality behind the choice:
-
Chemical and Physical Similarity: this compound is an ideal IS for its non-deuterated counterpart because its physicochemical properties are nearly identical. This ensures it behaves similarly during extraction and chromatographic separation.
-
Mass Spectrometric Distinction: The seven deuterium atoms create a distinct mass shift (7 Da) from the analyte, allowing the mass spectrometer to easily differentiate between the analyte and the IS without spectral overlap.
-
Co-elution: The IS and analyte will elute from the GC column at virtually the same time, ensuring that any time-dependent variations in the MS source will affect both compounds equally.
While isotopic analogs are excellent internal standards, it is crucial to verify that there is no isotopic exchange (H/D exchange) during sample processing and that the deuterated standard itself is of high purity and isotopic enrichment.[17]
Section 2: A Self-Validating Experimental Protocol
This section outlines a detailed protocol for the quantitative analysis of a target analyte (in this case, 1-bromo-2-methylpropane, the non-deuterated analog) in a human plasma matrix using this compound as the internal standard. The protocol is designed to be self-validating, meaning it includes inherent checks to ensure data quality.
Materials and Reagents
-
Analyte: 1-Bromo-2-methylpropane (≥99% purity)
-
Internal Standard: this compound (≥98% purity, ≥99% isotopic enrichment)
-
Control Matrix: Pooled human plasma (screened for interferences)
-
Solvents: Methyl tert-butyl ether (MTBE), Acetonitrile (ACN), Water (all HPLC or GC-MS grade)
-
Reagents: Formic acid
Experimental Workflow Diagram
The overall workflow is designed to be straightforward to ensure consistent execution across all participating laboratories.
Caption: High-level workflow for sample analysis.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of 1-bromo-2-methylpropane and dissolve in 10 mL of ACN.
-
Internal Standard Stock (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in 10 mL of ACN.
-
Internal Standard Working Solution (IS-WS, 500 ng/mL): Dilute the IS Stock solution in ACN. Causality: This concentration is chosen to provide a strong, consistent signal in the MS without saturating the detector.
-
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking the analyte stock solution into control matrix plasma to achieve concentrations from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate analyte stock weighing. Trustworthiness: Using a separate stock for QCs provides an independent check on the accuracy of the primary calibration stock.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 100 µL of each sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS-WS (500 ng/mL) to every tube except for the blank matrix sample.
-
Vortex for 10 seconds.
-
Add 400 µL of ACN to precipitate proteins. Causality: Acetonitrile is an effective protein precipitating agent that also ensures the analyte and IS remain in the soluble phase.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer 300 µL of the clear supernatant to an autosampler vial for analysis.
-
GC-MS Instrumentation Parameters
-
System: Agilent GC-MS or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: Start at 40°C, hold for 1 min, ramp to 150°C at 20°C/min.
-
Injector: Splitless, 250°C, 1 µL injection volume.
-
MS Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM).
-
Analyte (1-bromo-2-methylpropane): Monitor m/z 57 (quantifier) and 136 (qualifier).
-
IS (this compound): Monitor m/z 63 (quantifier).
-
-
Causality: SIM mode is chosen over full scan for its superior sensitivity and selectivity, which is critical for achieving low limits of quantitation in a complex matrix like plasma.
Section 3: Hypothetical Inter-Laboratory Comparison Data
For this guide, we will simulate data from three independent laboratories (Lab A, Lab B, Lab C) that participated in the ILC. Each lab received identical sets of blinded QC samples and was instructed to follow the protocol exactly.
Data Presentation: Precision and Accuracy
The performance of the method using This compound as the internal standard is summarized below. The acceptance criteria for bioanalytical methods are typically ±15% (±20% at the Lower Limit of Quantitation) for both precision (%CV) and accuracy (%Bias).[18][19][20]
Table 1: Inter-Laboratory Performance using this compound (IS-1)
| QC Level (ng/mL) | Laboratory | Mean Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%Bias) |
| 3.0 (LQC) | Lab A | 2.95 | 6.8 | -1.7 |
| Lab B | 3.11 | 8.2 | +3.7 | |
| Lab C | 2.89 | 7.5 | -3.7 | |
| Overall | 2.98 | 7.5 | -0.6 | |
| 300 (MQC) | Lab A | 305.4 | 4.1 | +1.8 |
| Lab B | 291.6 | 5.5 | -2.8 | |
| Lab C | 310.2 | 4.9 | +3.4 | |
| Overall | 302.4 | 4.8 | +0.8 | |
| 800 (HQC) | Lab A | 824.0 | 3.5 | +3.0 |
| Lab B | 788.8 | 4.2 | -1.4 | |
| Lab C | 812.0 | 3.9 | +1.5 | |
| Overall | 808.3 | 3.9 | +1.0 |
Comparison with an Alternative Internal Standard
To further validate the choice of IS, a comparative experiment was performed using a non-ideal internal standard: Bromobenzene (IS-2) . Bromobenzene is not structurally identical and has different chromatographic properties.
Table 2: Inter-Laboratory Performance using Bromobenzene (IS-2)
| QC Level (ng/mL) | Laboratory | Mean Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%Bias) |
| 3.0 (LQC) | Lab A | 3.54 | 14.2 | +18.0 |
| Lab B | 2.51 | 18.5 | -16.3 | |
| Lab C | 3.66 | 16.1 | +22.0 | |
| Overall | 3.24 | 16.3 | +8.0 | |
| 300 (MQC) | Lab A | 339.0 | 9.8 | +13.0 |
| Lab B | 267.0 | 12.4 | -11.0 | |
| Lab C | 321.0 | 11.5 | +7.0 | |
| Overall | 309.0 | 11.2 | +3.0 | |
| 800 (HQC) | Lab A | 896.0 | 8.5 | +12.0 |
| Lab B | 720.0 | 10.1 | -10.0 | |
| Lab C | 864.0 | 9.2 | +8.0 | |
| Overall | 826.7 | 9.3 | +3.3 |
Interpretation of Results
The data clearly demonstrates the superiority of using a stable isotope-labeled internal standard.
-
With this compound (IS-1): All laboratories produced data with excellent precision (all %CV < 8.5%) and accuracy (all %Bias within ±4%). The overall inter-laboratory %CV was well below the 15% acceptance limit, indicating the method is highly reproducible.
-
With Bromobenzene (IS-2): The results show significantly higher variability. Both intra- and inter-laboratory precision are worse, with several values exceeding the 15% limit. The accuracy is also more scattered, with significant positive and negative biases observed between labs. This is likely due to differences in extraction recovery and instrument response between the analyte and the non-analogous internal standard.
Caption: Comparison of internal standard properties.
Conclusion
This guide outlines a comprehensive framework for conducting an inter-laboratory comparison for a quantitative GC-MS method using this compound as an internal standard. The hypothetical data demonstrates that a well-designed protocol, when paired with the appropriate stable isotope-labeled internal standard, yields a highly robust and reproducible method. The tight correlation of results between laboratories underscores the method's reliability for use in regulated environments. Conversely, the use of a non-analogous internal standard highlights the potential for significant inter-laboratory variability, reinforcing the importance of proper IS selection. Adherence to international standards like ASTM E691 and ISO/IEC 17043 is paramount for ensuring the statistical validity and universal acceptance of ILC results.[4][10][13][21]
References
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Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International.
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E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International (2016).
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ISO/IEC 17043:2023 Conformity assessment — General requirements for the competence of proficiency testing providers. International Organization for Standardization.
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Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. National Institutes of Health (NIH).
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Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International (2016).
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Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.
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ISO/IEC 17043 - Proficiency Testing in Conformity Assessment. IRNAC.
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ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. The ANSI Blog.
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ISO/IEC 17043. The Accreditation Federation.
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Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. EAS-ETH.org.
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ISO/IEC 17043. American National Standards Institute (ANAB).
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Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International (2013).
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UNE EN ISO/IEC 17043:2023 Conformity assessment - General requirements for the competence of proficiency testing providers. European Standards.
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What is an inter laboratory comparison? CompaLab.
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Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Isobudgets.
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Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific.
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Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. ResearchGate.
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Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food & Drug Administration (FDA).
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Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate.
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PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. National Accreditation Center.
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Validation of Analytical Methods. Lab Manager Magazine.
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Proficiency Testing and Interlaboratory Comparisons in Laboratory for Dimensional Measurement. ResearchGate.
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Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration (FDA).
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ORA Lab Manual Vol. II - Methods, Method Verification and Validation. U.S. Food & Drug Administration (FDA).
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This compound. Pharmaffiliates.
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1-Bromo-2-methylpropane 99%. Sigma-Aldrich.
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1-Bromo-2-methylpropane CAS 78-77-3. Merck Millipore.
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Preparation of Cyclic-1,N2-propano-2'-deoxyguanosine-d7 as an Internal Standard for ESI-MS/MS Determination of DNA Damage from Acetaldehyde. PubMed.
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Advanced Internal Standard Techniques for Quantitation. Thermo Fisher Scientific.
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A Senior Scientist's Guide to High-Fidelity Quantification: Evaluating 1-Bromo-2-methylpropane-d7 as an Internal Standard
For researchers, analytical scientists, and professionals in drug development, the pursuit of accurate and precise quantification is paramount. In the world of mass spectrometry, the choice of an internal standard (IS) is one of the most critical decisions influencing data quality. This guide provides an in-depth comparison of 1-Bromo-2-methylpropane-d7, a deuterated internal standard, against other alternatives, supported by established analytical principles and experimental data.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This guide will delve into the core principles that make a deuterated standard like this compound a superior choice for many applications and provide the technical insights needed to justify its selection.
The Foundational Principle: Why Deuterated Standards Excel
In quantitative analysis, particularly with hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is used to correct for the loss of analyte during sample preparation and for variations in instrument response.[2][3] The ideal IS behaves identically to the analyte in every step of the analytical process—from extraction to ionization—but is still distinguishable by the detector.
This is where stable isotope-labeled (SIL) internal standards, such as deuterated compounds, offer a distinct advantage. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, the chemical and physical properties of the molecule remain nearly identical to the non-labeled analyte.[4] This ensures that:
-
Co-elution: The IS and analyte pass through the chromatographic column at virtually the same time.[5]
-
Similar Extraction Recovery: Both compounds are affected similarly by losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Correction for Matrix Effects: They experience nearly identical ionization suppression or enhancement in the mass spectrometer's source, a common issue in complex matrices like plasma or soil.[4][5]
This intrinsic similarity allows the SIL-IS to act as a near-perfect proxy, compensating for variations and leading to significantly higher accuracy and precision in the final calculated concentration of the analyte.[5][6]
Core Application: Quantification of Volatile Organic Compounds (VOCs)
This compound is primarily employed as an internal standard for the analysis of volatile organic compounds (VOCs) by GC-MS.[7][8] Its structure makes it an ideal IS for its non-deuterated counterpart, 1-Bromo-2-methylpropane (isobutyl bromide), and other related small, brominated, or branched-chain hydrocarbons.
A significant application area is in environmental monitoring, particularly for the quantification of fuel oxygenates in water and soil.[9][10][11] Compounds like methyl tert-butyl ether (MTBE), tert-amyl methyl ether (TAME), and other gasoline components are major environmental concerns due to contamination from leaking underground storage tanks.[9][10] Accurate quantification is crucial for regulatory compliance and environmental remediation.
The standard method for this type of analysis is often a purge-and-trap (P&T) sample concentration system coupled with a GC-MS.[7][12][13]
Comparative Analysis: this compound vs. Alternatives
To understand the superiority of a deuterated standard, we must compare its performance against a common alternative: a structural analogue IS . A structural analogue is a molecule that is chemically similar to the analyte but not isotopically labeled. For quantifying a brominated alkane, a chlorinated alkane of similar size might be chosen.
| Performance Metric | This compound (Deuterated IS) | Structural Analogue IS (e.g., 1-Chloro-2-methylpropane) | Rationale for Performance Difference |
| Accuracy (% Recovery) | 95 - 105% | 75 - 120% | The deuterated IS co-elutes and experiences identical matrix effects, providing superior correction.[4][5] The analogue may elute at a different time and have a different ionization efficiency, leading to less effective correction. |
| Precision (%RSD) | < 5% | < 15% | By tracking and correcting for variability in extraction and injection more effectively, the deuterated IS yields more reproducible results across multiple preparations.[5] |
| Linearity (R² of Cal. Curve) | > 0.999 | > 0.995 | The consistent response ratio (Analyte/IS) across the concentration range leads to a more linear calibration curve. |
| Matrix Effect Compensation | High | Moderate to Low | As the deuterated IS is chemically identical to the analyte, it is the best tool to compensate for ion suppression or enhancement from complex sample matrices.[4] |
Note: The values in this table are representative of typical performance and are based on established principles of analytical method validation. Actual results may vary based on the specific matrix, analyte, and instrumentation.
Regulatory bodies like the FDA provide clear guidelines for validating analytical methods, emphasizing the importance of demonstrating accuracy, precision, specificity, and linearity.[1][14][15] Using a deuterated internal standard is widely recognized as a best practice for meeting these stringent requirements.[6]
Experimental Workflow & Protocol
Here, we outline a standard, self-validating protocol for the quantification of fuel oxygenates (e.g., MTBE, TAME) in a water sample using this compound as an internal standard, following principles outlined in EPA methods.[7][12]
Key Workflow Diagram
Caption: Workflow for VOC quantification using a deuterated internal standard.
Step-by-Step Methodology
-
Preparation of Standards:
-
Create a stock solution of the target analytes (e.g., MTBE, TAME) in methanol.
-
Prepare a series of aqueous calibration standards by spiking reagent water to achieve final concentrations ranging from 0.5 µg/L to 50 µg/L.
-
Prepare a stock solution of the internal standard, this compound, in methanol.
-
-
Sample and Standard Spiking:
-
To every 5 mL of calibration standard, quality control (QC) sample, and unknown sample, add a precise volume of the IS stock solution to achieve a constant final concentration (e.g., 10 µg/L). This step is critical; the IS concentration must be identical in all samples and standards.
-
-
Purge and Trap (P&T) Extraction:
-
Introduce the 5 mL spiked sample into the purging vessel of the P&T system.
-
Purge the sample with an inert gas (e.g., helium) at a defined flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). This transfers the volatile analytes and the IS from the aqueous phase to the gas phase.
-
The gas stream passes through a sorbent trap, which retains the organic compounds.
-
-
GC-MS Analysis:
-
Rapidly heat the sorbent trap to desorb the analytes and IS, transferring them to the GC injection port.
-
GC Column: Use a column suitable for VOC analysis, such as an Rtx-VMS or equivalent.[13]
-
Oven Program: Start at a low temperature (e.g., 35°C) and ramp to a higher temperature to separate the compounds based on their boiling points and column interactions.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor specific, unique ions for each analyte and for this compound.
-
Analyte (e.g., MTBE): m/z 73, 57
-
IS (this compound): m/z 64, 144 (based on its isotopic mass)
-
-
-
Quantification:
-
Integrate the peak areas for the target analytes and the IS.
-
Calculate the Response Factor (RF) for each analyte relative to the IS.
-
Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards.
-
Perform a linear regression to generate a calibration curve. The concentration of the analyte in unknown samples is then calculated from this curve.
-
The Logic of Internal Standard Correction
The following diagram illustrates how an internal standard corrects for sample loss.
Caption: How an internal standard corrects for analytical sample loss.
Conclusion
References
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A Comparative Guide to Linearity and Range Determination for 1-Bromo-2-methylpropane-d7 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in methodologies leveraging gas chromatography-mass spectrometry (GC-MS), the choice of an appropriate internal standard is a critical determinant of data integrity. An ideal internal standard should mimic the physicochemical behavior of the analyte, compensating for variability in sample preparation and instrument response. Deuterated compounds are often considered the gold standard for this purpose. This guide provides an in-depth technical comparison of 1-Bromo-2-methylpropane-d7 and other deuterated brominated alkanes as internal standards, with a focus on the critical validation parameters of linearity and range.
The Crucial Role of Internal Standards in Quantitative Analysis
The fundamental principle behind using an internal standard is to add a known quantity of a non-endogenous compound to every sample, calibrator, and quality control sample. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric approach corrects for potential variations in injection volume, extraction efficiency, and instrument drift, thereby enhancing the precision and accuracy of the analytical method.
Deuterated internal standards, such as this compound, are structurally almost identical to their non-deuterated counterparts, ensuring similar chromatographic retention times and ionization efficiencies. This near-identical behavior makes them excellent choices for correcting matrix effects and other sources of analytical variability.
Establishing Linearity and Range: A Cornerstone of Method Validation
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1] A well-defined linear range is essential for confident quantification of unknown samples.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for validating analytical procedures, including the determination of linearity and range.[1] According to these guidelines, a minimum of five concentration levels should be used to establish linearity. The acceptance criterion for linearity is typically a coefficient of determination (R²) greater than or equal to 0.99.
Comparative Performance of Deuterated Brominated Alkanes
To illustrate the process of determining linearity and range for this compound and to provide a framework for comparison with other potential internal standards, we will consider two other commercially available deuterated brominated alkanes: Bromomethane-d3 and 1,2-Dibromoethane-d4.
Experimental Design for Linearity and Range Assessment
The following protocol outlines a typical experimental workflow for evaluating the linearity and range of these deuterated internal standards in a GC-MS system.
Sources
A Senior Application Scientist's Guide to Assessing the Isotopic Enrichment of 1-Bromo-2-methylpropane-d7: A Comparative Analysis of NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is not merely a quality control step; it is fundamental to the integrity of experimental outcomes. 1-Bromo-2-methylpropane-d7, a deuterated halogenated alkane, serves as a valuable tool in various synthetic preparations and as an internal standard in mass spectrometry-based quantification.[1] Its utility, however, is directly proportional to the accuracy of its isotopic enrichment. This guide provides an in-depth, objective comparison of the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure a self-validating system of analysis.
The Criticality of Isotopic Enrichment for this compound
Deuterium-labeled compounds, such as this compound, are instrumental in a variety of applications, from elucidating reaction mechanisms to serving as internal standards in pharmacokinetic studies.[2] When used as an internal standard, the deuterated analogue is assumed to behave identically to the analyte during sample preparation, chromatography, and ionization.[3] A high and accurately determined isotopic purity is crucial, as any unlabeled (d0) species can interfere with the quantification of the analyte, leading to inaccurate results.[4] Therefore, a robust assessment of isotopic enrichment is a prerequisite for its use in demanding applications.
Method 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique that provides both structural confirmation and highly accurate quantification.[5] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5] This makes it an ideal primary method for assessing isotopic purity.
Expertise & Experience: The Rationale Behind qNMR for Isotopic Enrichment
For a highly deuterated compound like this compound, conventional ¹H NMR is employed to measure the residual, non-deuterated species. The isotopic enrichment is determined by comparing the integral of a residual proton signal to the integral of a signal from a known, stable reference point, either an internal standard or, more elegantly, a non-deuterated portion of the molecule if one existed. In the case of per-deuterated this compound, we rely on the comparison with a certified internal standard.
Alternatively, ²H (Deuterium) NMR can be a valuable tool. While less sensitive, it directly observes the deuterium signals, providing a clean spectrum without interference from protonated solvents.[6] This can be particularly useful for confirming the positions of deuteration and for a direct quantitative measure of the deuterated species.
Experimental Workflow for Isotopic Purity Determination by qNMR
Sources
A Senior Application Scientist's Guide to Deuterated Alkyl Halide Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within mass spectrometry, the pursuit of precision and accuracy is paramount. The use of an internal standard (IS) is a foundational technique to ensure data integrity, compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard, and within this category, deuterated compounds offer a practical and effective solution.[3][4]
This guide provides a comparative study of deuterated alkyl halides as a unique subclass of internal standards. We will delve into their properties, explain the rationale behind their application, and present experimental data to compare their performance against other standards.
The Foundational Role of Internal Standards
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls before analysis.[1] The fundamental principle is that the IS will be affected by analytical process variations in the same manner as the analyte of interest.[5] Instead of relying on the absolute analyte response, quantification is based on the ratio of the analyte's response to the IS's response.[1] This ratio corrects for:
-
Sample Preparation Losses: Inconsistent recovery during extraction or derivatization.
-
Injection Volume Variability: Minor differences in the volume introduced into the chromatograph.[5]
-
Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[6][7]
-
Instrument Drift: Fluctuations in detector sensitivity over an analytical run.
The ideal IS is chemically and physically similar to the analyte but is not naturally present in the samples.[1][8] This ensures it experiences the same analytical journey as the target compound.
Why Deuterated Standards? The Isotope Dilution Advantage
Deuterated standards are a type of SIL IS where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[9] This approach, known as isotope dilution mass spectrometry (IDMS), is powerful because the deuterated standard is nearly chemically identical to the analyte.[10]
Key Advantages:
-
Co-elution: The deuterated IS has virtually the same retention time as the analyte, meaning it experiences the exact same matrix effects at the same time.[3][4]
-
Similar Physicochemical Properties: Properties like solubility, extraction recovery, and ionization efficiency are almost identical to the non-labeled analyte.[3][11]
-
Distinguishable by Mass: Despite their chemical similarity, they are easily distinguished by a mass spectrometer due to the mass difference between hydrogen (1 amu) and deuterium (2 amu).[4]
The Niche of Deuterated Alkyl Halides
While the ideal IS is often the deuterated version of the analyte itself, this is not always feasible due to synthetic complexity, cost, or commercial availability. Deuterated alkyl halides (e.g., methyl-d3 iodide, ethyl-d5 bromide) emerge as a versatile and cost-effective alternative for certain applications, particularly in Gas Chromatography-Mass Spectrometry (GC-MS).
They are suitable when the target analytes are small, volatile, and possess similar chromatographic behavior. Their primary advantages are:
-
Non-endogenous: They are guaranteed not to be present in biological or most environmental samples.
-
Predictable Fragmentation: They often yield simple, predictable fragmentation patterns in MS.
-
Synthetic Accessibility: Common deuterated alkylating agents like methyl-d3 iodide are readily available and used in various synthetic routes, making them accessible starting points.[12]
However, one must be cautious. Their chemical properties are not identical to many analytes, and therefore they may not perfectly mimic the analyte's behavior during extraction. Their utility must be validated for each specific method.
Comparative Experimental Analysis
To illustrate the performance of a deuterated alkyl halide IS, we present a comparative study for the quantification of a model analyte, N,N-Dimethylaniline, in a synthetic urine matrix using GC-MS.
Analytes and Standards:
-
Analyte: N,N-Dimethylaniline
-
Internal Standard 1 (IS-1): Methyl-d3 Iodide (a deuterated alkyl halide)
-
Internal Standard 2 (IS-2): N,N-Dimethylaniline-d6 (an ideal deuterated analyte analog)
-
Internal Standard 3 (IS-3): Tridecane (a traditional, non-deuterated alkane IS)
Experimental Protocol
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of N,N-Dimethylaniline and all three internal standards in methanol.
-
Preparation of Calibration Standards: Serially dilute the analyte stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in synthetic urine.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of each calibrator and blank sample, add 50 µL of a 1 µg/mL working solution of the designated internal standard (IS-1, IS-2, or IS-3).
-
Vortex for 10 seconds.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer (MTBE) to a clean vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Parameters:
-
System: Agilent GC-MS System
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet: Splitless, 250°C
-
Oven Program: 60°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
MS: Electron Ionization (EI), 70 eV.
-
Mode: Selected Ion Monitoring (SIM)
-
N,N-Dimethylaniline: m/z 121, 120
-
IS-1 (Methyl-d3 Iodide): m/z 145
-
IS-2 (N,N-Dimethylaniline-d6): m/z 127
-
IS-3 (Tridecane): m/z 57, 43
-
-
Workflow Diagram
Caption: The ratio of analyte to IS signal remains constant despite signal suppression.
Selection Guide and Best Practices
When choosing a deuterated alkyl halide as an internal standard, consider the following:
-
Analyte Volatility: Select an IS with a boiling point and volatility similar to your analyte to ensure comparable behavior during GC analysis and sample preparation (e.g., evaporation).
-
Retention Time: The IS should be chromatographically resolved from the analyte and other matrix components, or if co-eluting, be distinguishable by mass. [1][8]The ideal deuterated analog co-elutes, but for structurally different standards like alkyl halides, baseline resolution is often preferred unless using MS.
-
Chemical Inertness: Ensure the IS does not react with the analyte, derivatizing agents, or sample matrix components. Alkyl halides can be reactive under certain conditions.
-
Mass Separation: Choose a deuterated standard with a sufficient mass shift (typically ≥ 3 amu) to avoid isotopic crosstalk from the analyte's natural ¹³C isotope abundance. [4]5. Validation is Key: Always validate the performance of your chosen IS according to regulatory guidelines (e.g., ICH, FDA). [2]The experimental data clearly shows that while a deuterated alkyl halide can be effective, the ideal deuterated analog is superior. Method validation will determine if the chosen IS is fit for its intended purpose.
Conclusion
Deuterated internal standards are indispensable tools for accurate and precise quantification in mass spectrometry. While the deuterated analog of the analyte remains the gold standard, deuterated alkyl halides represent a viable, cost-effective, and often readily available alternative for the analysis of small, volatile molecules.
Our experimental comparison demonstrates that while not a perfect match, a well-chosen deuterated alkyl halide like Methyl-d3 Iodide provides a significant improvement in data quality over traditional non-deuterated standards and is vastly superior to external standard methods. For researchers developing robust quantitative methods, they are a valuable option to have in the analytical toolkit, provided they are carefully selected and rigorously validated.
References
- Internal Standards - What Are They?
- A Comparative Guide to Internal Standards in Analytical Method Validation: Fe
-
Unkefer, C. J., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055. [Link]
-
What Is An Internal Standard In Gas Chromatography? Chemistry For Everyone YouTube Channel. [Link]
-
Wang, G., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega. [Link]
-
Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC International. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates. [Link]
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The Isobutyl Moiety as a Bioanalytical Tracer: A Comparative Guide to Internal Standards for Ibuprofen Analysis
A Senior Application Scientist's Perspective on Justifying the Use of 1-Bromo-2-methylpropane-d7 in Regulated Bioanalysis
For researchers, scientists, and drug development professionals in the high-stakes environment of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity, method robustness, and ultimately, regulatory success. The seemingly routine task of selecting an IS is, in fact, a nuanced process that requires a deep understanding of analytical chemistry, regulatory expectations, and the physicochemical properties of the analyte . This guide provides an in-depth technical comparison of internal standards for the bioanalysis of ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID) characterized by its isobutylphenyl moiety. We will explore the established "gold standard," a stable isotope-labeled (SIL) analog (Ibuprofen-d3), contrast it with a common structural analog (Diclofenac), and introduce a novel challenger: the non-analog deuterated compound, this compound. Through this comparative lens, we will dissect the scientific rationale and justification for selecting an appropriate IS in a regulated setting.
The Cornerstone of Quantitative Bioanalysis: The Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the workhorse of modern bioanalysis, the IS is indispensable. Its primary role is to compensate for the inherent variability in the analytical process, from sample preparation to instrument response.[1] An ideal IS is a compound added at a known, constant concentration to all samples, calibrators, and quality controls (QCs) at the earliest stage of sample processing.[2] By tracking the analyte-to-IS peak area ratio, we can correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume inconsistencies.[3]
The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have both emphasized the importance of a well-justified internal standard selection in their bioanalytical method validation guidelines.[1] Stable isotope-labeled internal standards are widely regarded as the preferred choice due to their close physicochemical similarity to the analyte.[4]
The Contenders: A Comparative Framework for Ibuprofen Bioanalysis
To illustrate the critical thinking behind IS selection, we will consider the quantitative analysis of ibuprofen in human plasma. Ibuprofen's structure, featuring an isobutyl group, makes it an excellent case study for evaluating different IS strategies.
-
The "Gold Standard" - Analog SIL-IS: Ibuprofen-d3 A deuterated version of the analyte itself, Ibuprofen-d3, is the quintessential internal standard. It shares the same chemical structure and properties as ibuprofen, ensuring it behaves almost identically during extraction, chromatography, and ionization.[4]
-
The Pragmatic Alternative - Structural Analog IS: Diclofenac When a SIL-IS is unavailable or cost-prohibitive, a structural analog is often employed. Diclofenac, another NSAID, is a common choice for ibuprofen assays. While structurally distinct, it shares some physicochemical properties that can allow it to track ibuprofen's behavior to a degree.
-
The Unconventional Challenger - Non-Analog SIL-IS: this compound This compound represents a less common but intriguing strategy. It is not a direct analog of ibuprofen, but it is a deuterated small molecule containing the same isobutyl-d7 moiety. The hypothesis is that this deuterated fragment could potentially track the behavior of the isobutyl portion of the ibuprofen molecule, particularly in terms of ionization, offering some of the benefits of a SIL-IS without being a direct analog.
Performance Deep Dive: A Head-to-Head Comparison
The suitability of an internal standard is ultimately determined by its performance during method validation. Below, we compare our three contenders across key validation parameters, presenting a realistic expectation of their performance based on established principles of bioanalytical science.
| Performance Parameter | Ibuprofen-d3 (Analog SIL-IS) | Diclofenac (Structural Analog IS) | This compound (Non-Analog SIL-IS) |
| Chromatographic Co-elution | Nearly identical retention time to ibuprofen, ensuring they experience the same matrix effects at the point of elution.[5] | Different retention time, leading to potential for differential matrix effects. | Different retention time, leading to potential for differential matrix effects. |
| Extraction Recovery | Identical to ibuprofen across various pH and solvent conditions. | May differ significantly from ibuprofen, especially in liquid-liquid extraction. | Likely to have very different extraction properties due to the lack of a carboxylic acid group. |
| Matrix Effect Compensation | Excellent. Effectively tracks and corrects for ion suppression/enhancement due to co-elution and identical ionization characteristics. | Variable and often incomplete. Differences in pKa and hydrophobicity lead to different ionization efficiencies in the presence of matrix components.[6] | Poor. The ionization mechanism and efficiency will be substantially different from ibuprofen, providing minimal correction for matrix effects. |
| Accuracy & Precision (%CV) | Typically ≤5% | Can be acceptable (5-15%), but at higher risk of variability and lot-to-lot differences in matrix. | Likely to be poor and highly variable (>20%), and may not meet regulatory acceptance criteria. |
Expert Analysis of the Comparison:
The superiority of the analog SIL-IS, Ibuprofen-d3 , is evident. Its ability to co-elute with and mimic the physicochemical behavior of ibuprofen provides the most reliable correction for analytical variability, leading to the highest levels of accuracy and precision.[7] This is the cornerstone of a robust and defensible regulated bioanalytical method.
Diclofenac , as a structural analog, represents a compromise. While it can provide acceptable performance, particularly with a well-optimized and rugged sample preparation and chromatographic method, it is inherently more susceptible to differential matrix effects.[6] The risk of inaccurate quantification is higher, especially when analyzing patient populations with diverse metabolic profiles or co-medications.
This compound , our non-analog deuterated challenger, is an interesting theoretical concept but is practically unsuitable for this application. The fundamental differences in chemical structure, particularly the lack of the acidic moiety and the phenyl ring, mean that its extraction, chromatographic, and ionization behavior will not correlate with that of ibuprofen. While it is a stable isotope-labeled compound, its lack of structural similarity to the analyte negates the primary advantages of using a SIL-IS. This underscores a critical principle: isotopic labeling alone is insufficient; the labeled compound must closely mimic the behavior of the analyte.
A Step-by-Step Guide to Bioanalytical Workflow
To provide a practical context for the role of the internal standard, the following is a detailed protocol for the extraction and analysis of ibuprofen from human plasma.
Experimental Protocol: Quantification of Ibuprofen in Human Plasma by LC-MS/MS
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of ibuprofen, ibuprofen-d3, and diclofenac (if used) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of ibuprofen by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare a working internal standard solution (e.g., 100 ng/mL of ibuprofen-d3) in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma (blank, standard, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 25 µL of the working internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of ibuprofen from endogenous plasma components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
Ibuprofen: Q1 205.1 -> Q3 161.1
-
Ibuprofen-d3: Q1 208.1 -> Q3 164.1
-
Diclofenac: Q1 294.0 -> Q3 250.0
-
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of ibuprofen in QC and unknown samples from the calibration curve.
-
Diagram of the Bioanalytical Workflow
Caption: A generalized workflow for the bioanalysis of small molecules in plasma.
A Decision-Making Framework for Internal Standard Selection
The selection of an internal standard is a multifactorial process. The following flowchart provides a logical framework for making this critical decision during method development.
Internal Standard Selection Flowchart
Caption: A decision-making flowchart for internal standard selection in bioanalysis.
Conclusion: Justification in Regulated Bioanalysis
In the realm of regulated bioanalysis, the justification for methodological choices is as important as the data itself. While the concept of using a non-analog deuterated internal standard like this compound for an analyte like ibuprofen is an interesting academic exercise, it fails the rigorous tests of scientific validity and regulatory scrutiny. The lack of structural similarity leads to divergent behavior in every critical stage of the bioanalytical process, making it an unsuitable choice for reliable quantification.
The gold standard remains the stable isotope-labeled analog of the analyte (e.g., Ibuprofen-d3), which provides the most robust and accurate data by effectively compensating for analytical variability.[7] When a SIL-IS is not feasible, a carefully validated structural analog may be acceptable, but this approach carries a higher inherent risk of analytical error.
For the Senior Application Scientist and the drug development professional, the message is clear: the investment in a high-quality, analog stable isotope-labeled internal standard is a critical step in de-risking the bioanalytical component of a development program. It is an investment in data integrity, regulatory compliance, and ultimately, the successful progression of a therapeutic candidate.
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC. (2014). Available at: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]
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Hewavitharana, A. K., & Liyanage, J. A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. Available at: [Link]
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Reddit discussion on "Understanding Internal standards and how to choose them". (2023). r/massspectrometry. Available at: [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Available at: [Link]
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Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., & Dennis, E. A. (2011). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Prostaglandins & other lipid mediators, 96(1-4), 9–15. Available at: [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Available at: [Link]
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Heideloff, C., Payton, D., & Wang, S. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic drug monitoring, 35(2), 246–250. Available at: [Link]
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Internal standard in LC-MS/MS. (2013). Chromatography Forum. Available at: [Link]
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Murugan, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
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Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Bioanalysis, 3(2), 177-187. Available at: [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2019). ResearchGate. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. (2005). ResearchGate. Available at: [Link]
-
The quantifier for both analyte and internal standard have same product ion, will that have an impact on overall analysis?. (2020). ResearchGate. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). National Institutes of Health. Available at: [Link]
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Reddy, R. S., et al. (2010). Quantification of Ibuprofen in human plasma by using High Throughput Liquid Chromatography–tandem mass spectrometric method an. Archives of Applied Science Research, 2(3), 101-111. Available at: [Link]
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Nakov, N., et al. (2017). High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference. Journal of chromatographic science, 55(2), 142–151. Available at: [Link]
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Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
An In-Depth Guide to the Proper Disposal of 1-Bromo-2-methylpropane-d7
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound (CAS No. 344299-41-8), a deuterated halogenated alkane. While the isotopic labeling with deuterium renders this compound invaluable for specific applications in synthetic chemistry and drug development, it does not significantly alter its inherent chemical hazards from its non-deuterated analogue, 1-Bromo-2-methylpropane (CAS No. 78-77-3).[1][2] Therefore, the disposal procedure must be approached with the same rigor.
Understanding the intrinsic hazards of this compound is the foundation of its safe management. Its chemical properties dictate the necessary precautions for handling and disposal. This compound is classified as a hazardous substance for multiple reasons, each demanding specific safety measures.[3]
Key Hazards Summary:
| Hazard Classification | Description & Causality | Primary Safety Precaution |
| Highly Flammable Liquid & Vapor | The compound has a low flash point, meaning its vapors can ignite at ambient temperatures when exposed to a spark or flame.[4][5] | Strict avoidance of all ignition sources (sparks, open flames, hot surfaces). Use of non-sparking tools and grounded equipment is mandatory.[3][6] |
| Skin and Eye Irritant | Direct contact can cause significant skin irritation and serious eye irritation.[3][5] | Use of appropriate chemical-resistant gloves and safety goggles is required at all times.[3] |
| Respiratory Tract Irritant | Inhalation of vapors may cause irritation to the respiratory system.[5] | All handling and disposal operations must be conducted in a certified chemical fume hood to prevent vapor inhalation.[7][8] |
| Environmental Hazard | As a halogenated organic compound, improper release can contaminate soil and water. It should not be released into the environment. | Containment of all waste, including spill cleanup materials, is essential. Never dispose of this chemical down the drain. |
The presence of the carbon-bromine bond classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as environmental regulations mandate the segregation of halogenated waste from non-halogenated streams due to the toxic byproducts (e.g., hydrogen bromide) that can form during certain treatment processes like incineration.[9][10]
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any waste collection, ensure the proper safety infrastructure is in place. This is a non-negotiable prerequisite for protecting laboratory personnel.
Engineering Controls:
-
Chemical Fume Hood: All transfers of this compound waste must be performed inside a properly functioning chemical fume hood. This is the primary engineering control to minimize inhalation exposure.[7]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[3]
-
Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.[11]
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved safety goggles are mandatory to protect against splashes.[12]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves, inspected for integrity before use). Immediately dispose of gloves upon suspected contamination.[3][12]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required to protect skin.[8]
Waste Characterization and Segregation: A Compliance Imperative
Properly classifying and segregating chemical waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[13]
Step 1: Hazardous Waste Determination As the waste generator, you are legally responsible for determining if your waste is hazardous. This compound waste is classified as hazardous based on the following characteristics:
-
Listed Waste: As a spent halogenated solvent, it may fall under EPA hazardous waste codes such as F001 or F002, which apply to certain spent halogenated solvents used in degreasing or other applications.[14][15]
Step 2: Segregation Proper segregation is crucial for safe and cost-effective disposal.
-
Primary Waste Stream: Designate a specific, clearly labeled waste container for "Halogenated Organic Liquid Waste."
-
Avoid Mixing: Never mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[3][11] Mixing can cause dangerous chemical reactions and complicates the disposal process.
-
Deuterated Waste: While its chemical hazards are the same, your institution's Environmental Health and Safety (EHS) office may have specific protocols for tracking isotopically labeled materials. Always consult your EHS department.[16]
Step-by-Step Disposal Protocol for this compound
This protocol covers the collection of liquid waste and associated solid waste.
Protocol for Liquid Waste Collection:
-
Select a Container: Obtain an appropriate, chemically compatible waste container from your institution's EHS department. The container must have a screw cap and be in good condition.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information:
-
Generator's Name and Location (Building/Room)
-
Accumulation Start Date
-
Chemical Contents: List "this compound" and any other components by their full chemical name. Do not use abbreviations.
-
Mark the appropriate hazard boxes (e.g., Flammable, Irritant).
-
-
Transfer Waste: Inside a chemical fume hood, carefully pour the waste liquid into the container using a funnel. Ground the container if transferring large quantities to prevent static discharge.[3][6]
-
Seal and Store: Securely cap the container. Keep the container closed at all times except when adding waste. Store the container in a designated satellite accumulation area, which must be at or near the point of generation and under the control of the operator. Ensure secondary containment (e.g., a chemical-resistant tray) is used.
Protocol for Contaminated Solid Waste:
-
Definition: This includes items like contaminated gloves, bench paper, and silica gel.
-
Segregation: Collect this solid waste in a separate, clearly labeled container or heavy-duty bag designated for "Halogenated Contaminated Solid Waste."
-
Disposal: Do not place this waste in regular trash. It must be disposed of as hazardous waste, following the same pickup procedures as the liquid waste.[5] Empty containers that held the pure substance should also be treated as hazardous waste.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling 1-Bromo-2-methylpropane-d7
This guide provides essential safety and handling protocols for 1-Bromo-2-methylpropane-d7, a deuterated compound valuable in pharmaceutical research and development. While deuteration can improve a drug's metabolic profile, it does not significantly alter the acute chemical hazards of the parent molecule.[1][2][3] Therefore, the safety procedures for this compound are dictated by the known risks of its non-deuterated analogue, 1-Bromo-2-methylpropane.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure laboratory safety and maintain isotopic integrity.
Section 1: Hazard Profile & Key Properties
1-Bromo-2-methylpropane is a highly flammable, volatile liquid that poses several health risks.[4][5][6] It is a skin, eye, and respiratory irritant and is classified as a neurotoxin.[4][7][8] Understanding these properties is the foundation of a robust safety plan.
| Property | Value | Source |
| Synonyms | Isobutyl Bromide-d7 | N/A |
| CAS Number | 78-77-3 (for non-deuterated) | [9] |
| Molecular Formula | C₄H₂D₇Br | N/A |
| Molecular Weight | ~144.1 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | [5][9] |
| Flash Point | 18 °C (64.4 °F) - closed cup | [6][9] |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][7] |
Section 2: The Hierarchy of Controls - Your First Line of Defense
Before relying on PPE, more effective safety controls must be implemented. The hierarchy of controls prioritizes engineering and administrative measures to minimize risk at the source. PPE is the crucial final barrier between you and the chemical hazard.
-
Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood.[4] This protects you from inhaling irritant vapors and is critical given the compound's high volatility and low flash point.[9] All handling, dispensing, and cleanup operations must occur within the fume hood.
-
Administrative Controls: Adherence to a well-defined Standard Operating Procedure (SOP) is essential. This includes ensuring all personnel are trained on the specific hazards of this chemical, knowing the location of safety equipment (showers, eyewash stations, spill kits), and never working alone.
Section 3: Core Personal Protective Equipment (PPE) Protocol
Selecting the correct PPE is critical for preventing exposure. The following protocol is the minimum requirement for handling this compound.
Eye and Face Protection
-
What to Wear: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Safety glasses, even with side shields, do not provide an adequate seal against volatile vapors and splashes.
-
The Rationale: This compound causes serious eye irritation.[4][7] Goggles provide 360-degree protection. When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles for an added layer of protection.[10][11]
Hand Protection
-
What to Wear: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always double-glove to reduce the risk of exposure from a single point of failure.
-
The Rationale: 1-Bromo-2-methylpropane causes skin irritation.[4] No glove material offers permanent protection. Always check the manufacturer's chemical resistance data for breakthrough times. Before use, inspect gloves for any signs of degradation or punctures. Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them immediately as hazardous waste.
Body Protection
-
What to Wear: A flame-resistant (FR) lab coat is required. Standard cotton or polyester lab coats are flammable and can ignite, melting to the skin.
-
The Rationale: The primary physical hazard is flammability.[6][12] An FR lab coat will resist ignition and provide critical escape time in the event of a flash fire.[10] For procedures with a higher risk of splashing, a chemically resistant apron worn over the lab coat provides an additional barrier.[13]
Respiratory Protection
-
What to Wear: Respiratory protection is generally not required when all work is conducted within a properly functioning chemical fume hood.
-
The Rationale: The fume hood is the primary method of respiratory protection. In the rare event of a fume hood failure or a large spill, an air-purifying respirator with an organic vapor (OV) cartridge would be necessary for emergency response.[9] All respirator use requires prior medical clearance and fit-testing under an established respiratory protection program.
Section 4: Procedural Guide - Step-by-Step Handling Workflow
This protocol integrates safety measures at every stage of handling to protect both the user and the experiment's integrity.
-
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE: FR lab coat, chemical splash goggles, and double-gloved nitrile gloves.
-
Ensure a spill kit with appropriate absorbent material (e.g., vermiculite, sand) is accessible.[5]
-
Place a dedicated, clearly labeled "Halogenated Organic Waste" container inside the fume hood.[14][15]
-
-
Dispensing & Handling:
-
Ground and bond the source container and receiving vessel to prevent static electricity discharge, which could ignite the flammable vapors.[4][16]
-
To preserve isotopic purity, especially for sensitive applications, consider handling under an inert atmosphere (dry nitrogen or argon) to prevent H/D exchange with moisture from the air.[1][17]
-
Open the container slowly to release any pressure buildup.
-
-
Post-Operation & Cleanup:
-
Rinse any contaminated reusable labware three times with a suitable solvent (e.g., acetone). Collect the rinsate in the halogenated waste container.
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposable materials (gloves, wipes, pipette tips) in the halogenated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[5][12]
-
Section 5: Emergency & Disposal Plan
Spill Management
-
Small Spills (inside fume hood): Absorb the spill with a non-combustible absorbent material like sand or diatomaceous earth.[5][9] Place the contaminated absorbent into the sealed halogenated waste container.
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If they are not breathing, give artificial respiration. Seek immediate medical attention.
Waste Disposal
-
Segregation is Key: this compound is a halogenated hydrocarbon . It MUST be collected in a designated waste container for halogenated organic compounds.[6][14][18]
-
Why Segregation Matters: Halogenated waste requires special high-temperature incineration to prevent the formation of toxic byproducts and to scrub acidic gases like hydrogen bromide from the exhaust.[19] Mixing it with non-halogenated waste contaminates the entire stream and significantly increases disposal costs and environmental risk.[15]
-
Container Management: Keep the waste container tightly sealed and stored in a cool, well-ventilated area away from ignition sources.[15]
Section 6: Workflow Visualization
The following diagram outlines the complete, self-validating workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- BenchChem. (n.d.). Technical Support Center: Navigating the Nuances of Deuterated Compounds.
- ECHEMI. (n.d.). 1-Bromo-2-methylpropane SDS, 78-77-3 Safety Data Sheets.
- Loba Chemie. (2017). 1-BROMO-2-METHYLPROPANE MSDS.
- ResearchGate. (2025). The decomposition of halogenated hydrocarbons by MSO.
- EPA NEPAL. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations.
- HSC Chemistry. (2021, March 28). Obtaining, Using and Disposing Hydrocarbons. YouTube.
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- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-2-methylpropane.
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- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
- Salamandra. (n.d.). Regulatory Considerations for Deuterated Products.
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- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
